molecular formula C8H9NO2 B1606057 2-(Hydroxymethyl)benzamide CAS No. 33832-98-3

2-(Hydroxymethyl)benzamide

Cat. No.: B1606057
CAS No.: 33832-98-3
M. Wt: 151.16 g/mol
InChI Key: RULWBFLPUAFFGY-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)benzamide is a useful research compound. Its molecular formula is C8H9NO2 and its molecular weight is 151.16 g/mol. The purity is usually 95%.
The exact mass of the compound o-(Hydroxymethyl)benzamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 191834. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(hydroxymethyl)benzamide
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InChI

InChI=1S/C8H9NO2/c9-8(11)7-4-2-1-3-6(7)5-10/h1-4,10H,5H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RULWBFLPUAFFGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00187481
Record name o-(Hydroxymethyl)benzamide
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Molecular Weight

151.16 g/mol
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CAS No.

33832-98-3
Record name 2-(Hydroxymethyl)benzamide
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Record name o-(Hydroxymethyl)benzamide
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Record name o-(Hydroxymethyl)benzamide
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Record name o-(hydroxymethyl)benzamide
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Record name 2-(Hydroxymethyl)benzamide
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Foundational & Exploratory

2-(Hydroxymethyl)benzamide structure and properties.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(Hydroxymethyl)benzamide: Structure, Properties, and Applications in Drug Discovery

Introduction

This compound is an organic compound featuring a benzene ring substituted with a primary amide and a hydroxymethyl group at the ortho position. This unique arrangement of functional groups imparts a distinct set of chemical properties, making it a molecule of significant interest in medicinal chemistry and organic synthesis. Its ability to participate in hydrogen bonding influences its solubility and interactions with biological macromolecules.[1] Notably, the benzamide moiety is a cornerstone pharmacophore in the development of targeted therapies, particularly Poly(ADP-ribose) polymerase (PARP) inhibitors.[2][3] This guide provides a comprehensive technical overview of this compound, detailing its structure, physicochemical properties, synthesis, and its critical role as a building block in the design of novel therapeutics.

Physicochemical Properties

This compound is typically a white to off-white solid at room temperature. The presence of both a hydrogen-bond-donating hydroxymethyl group and a hydrogen-bond-donating-and-accepting amide group allows for significant intermolecular interactions, contributing to its solid state and solubility in polar solvents.

PropertyValueSource(s)
Molecular Formula C₈H₉NO₂[1]
Molar Mass 151.16 g/mol [4]
CAS Number 33832-98-3[1]
Appearance White to off-white solid[1]
Melting Point ~140-144 °C (estimated based on 2-hydroxybenzamide)[5]
Solubility Soluble in polar organic solvents (e.g., DMSO, Methanol); slightly soluble in water.[1]
pKa (hydroxyl proton) ~13 (estimated based on N-(hydroxymethyl)benzamide)[1]

Synthesis and Reactivity

The synthesis of this compound can be approached through several established organic chemistry transformations. A common and efficient strategy involves the selective reduction of the aldehyde group of 2-formylbenzamide. Alternatively, it can be prepared via the amidation of 2-(hydroxymethyl)benzoic acid or its corresponding ester. The latter can be synthesized from the base-catalyzed hydrolysis of phthalide.[6]

Experimental Protocol: Synthesis via Reduction of 2-Formylbenzamide

This protocol describes a representative lab-scale synthesis of this compound.

1. Reaction Setup:

  • To a solution of 2-formylbenzamide (1.0 eq) in a suitable alcoholic solvent such as methanol or ethanol, add sodium borohydride (NaBH₄) (1.1-1.5 eq) portion-wise at 0 °C under constant stirring. The use of a mild reducing agent like NaBH₄ is crucial to selectively reduce the aldehyde without affecting the amide functionality.

2. Reaction Monitoring:

  • The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

3. Quenching and Work-up:

  • Upon completion, the reaction is carefully quenched by the slow addition of water or a dilute acid (e.g., 1M HCl) to neutralize the excess borohydride.

  • The organic solvent is then removed under reduced pressure using a rotary evaporator.[1]

4. Extraction and Purification:

  • The resulting aqueous residue is extracted multiple times with an organic solvent like ethyl acetate.[1] The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is evaporated to yield the crude product, which can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

G cluster_start Starting Material cluster_reagent Reduction cluster_process Work-up & Purification cluster_product Final Product start 2-Formylbenzamide in Methanol reagent Sodium Borohydride (NaBH₄) at 0 °C start->reagent 1. Add portion-wise quench Quench with H₂O/HCl reagent->quench 2. After reaction completion evap1 Solvent Evaporation quench->evap1 extract Ethyl Acetate Extraction evap1->extract purify Recrystallization extract->purify product This compound purify->product

Synthesis workflow for this compound.

A key aspect of the reactivity of this compound is its potential to undergo intramolecular cyclization under certain conditions to form a phthalide-derived lactam. This reaction is typically facilitated by dehydrating agents or specific catalysts.

Application in Drug Development: A PARP Inhibitor Pharmacophore

The benzamide scaffold is a privileged structure in medicinal chemistry, most notably as a pharmacophore for inhibitors of Poly(ADP-ribose) polymerase (PARP), particularly PARP-1.[2][3] PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs).[7]

Mechanism of Action: Synthetic Lethality

In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is deficient. When PARP is inhibited in these cells, SSBs that occur naturally are not repaired and accumulate. During DNA replication, these SSBs are converted into DSBs. The cell's inability to repair these DSBs via the defective HR pathway leads to genomic instability and ultimately cell death. This concept, where a deficiency in two different pathways leads to cell death while a deficiency in either one alone does not, is known as "synthetic lethality".[8]

The benzamide moiety of PARP inhibitors acts as a nicotinamide mimic, binding to the NAD⁺ binding site of the PARP enzyme.[2] The amide group forms crucial hydrogen bonds with key amino acid residues, such as Glycine and Serine, in the active site, effectively blocking the enzyme's catalytic activity.[3] this compound serves as a foundational fragment for the synthesis of more complex and potent PARP inhibitors. The hydroxymethyl group can be further functionalized to enhance binding affinity and selectivity.

G cluster_dna_damage DNA Damage & Repair cluster_inhibition Therapeutic Intervention cluster_outcome Cellular Outcome ssb Single-Strand Break (SSB) parp PARP-1 Activation ssb->parp ber Base Excision Repair (BER) parp->ber Recruits repair proteins dsb Double-Strand Break (DSB) (at replication fork) parp->dsb Unrepaired SSBs lead to DSBs inhibitor This compound (as PARP Inhibitor Pharmacophore) inhibitor->parp Blocks NAD+ site apoptosis Apoptosis in BRCA-deficient Cancer Cells dsb->apoptosis Synthetic Lethality

Mechanism of PARP inhibition leading to synthetic lethality.

Analytical Characterization

The structural identity and purity of this compound are confirmed using standard analytical techniques.

Expected Spectroscopic Data
TechniqueExpected Features
¹H NMR Aromatic protons (multiplets, ~7.2-7.8 ppm), Amide protons (broad singlet, ~7.5-8.5 ppm), Methylene protons (-CH₂-) (singlet, ~4.5 ppm), Hydroxyl proton (-OH) (broad singlet, variable shift).[9][10][11]
¹³C NMR Carbonyl carbon (~170 ppm), Aromatic carbons (~125-140 ppm), Methylene carbon (-CH₂-) (~63 ppm).[12][13][14]
FTIR (cm⁻¹) O-H stretch (broad, ~3300-3400), N-H stretches (two bands, ~3200-3350), C=O stretch (Amide I, ~1650), N-H bend (Amide II, ~1620), C-O stretch (~1050).[15][16][17]
Mass Spec (EI) Molecular ion peak (M⁺) at m/z = 151. Key fragments may include [M-NH₂]⁺ (m/z 135), [M-H₂O]⁺ (m/z 133), and the benzoyl cation [C₇H₅O]⁺ (m/z 105).[18][19]
General Analytical Workflow

G cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Purity Assessment cluster_data Data Interpretation & Validation sample Synthesized This compound nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ftir FTIR Spectroscopy sample->ftir ms Mass Spectrometry sample->ms hplc HPLC/UPLC sample->hplc tlc TLC sample->tlc structure Structure Confirmation nmr->structure ftir->structure ms->structure purity Purity Determination (>95%) hplc->purity tlc->purity

Standard workflow for analytical characterization.

Safety and Handling

Based on data for structurally related benzamides, this compound should be handled with appropriate safety precautions. It is classified as potentially harmful if swallowed and may cause skin and eye irritation.[20][21][22]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry place in a tightly sealed container.

Always consult the specific Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

This compound is a versatile bifunctional molecule with significant relevance in modern drug discovery. Its role as a key pharmacophore in the development of PARP inhibitors highlights its importance in the field of oncology. A thorough understanding of its synthesis, reactivity, and analytical profile is essential for researchers and scientists aiming to leverage this scaffold for the creation of novel and effective therapeutic agents. The protocols and data presented in this guide serve as a comprehensive resource for the scientific community engaged in such endeavors.

References

  • AWS. (n.d.). Synthesis, Characterization, and Aqueous Kinetics, as a Function of pH, for N-(Hydroxymethyl)phthalimidines. Retrieved from [Link]

  • PubMed. (2024, October 30). Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural requirements for potent PARP inhibition. The benzamide.... Retrieved from [Link]

  • ATDBio. (n.d.). N-hydroxymethylbenzamide. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzamide, 2-hydroxy-N-(1,2,2-trimethylpropyl)-. Retrieved from [Link]

  • PubMed Central. (n.d.). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Hydroxy-benzamide derivatives synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). FT–IR benzamide (1). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0004461). Retrieved from [Link]

  • ResearchGate. (n.d.). Benzamide-simplified mass spectrum[1]. Retrieved from [Link]

  • Google Patents. (n.d.). US6197970B1 - Process for producing 2-hydroxybenzamide derivatives.
  • ResearchGate. (n.d.). Benzamide synthesis via oxidative amidation of benzylamines and benzyl.... Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. S1 1 H NMR of 2-(hydroxymethyl)benzimidazole. Retrieved from [Link]

  • PubMed. (2022, December 5). Design, synthesis, biological evaluation and molecular docking study of novel urea-based benzamide derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Retrieved from [Link]

  • Scribd. (n.d.). Benzamide Synthesis and Recrystallization. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzamidine hydrochloride monohydrate. Retrieved from [Link]

  • PubMed Central. (n.d.). PARP1 Inhibitors: antitumor drug design. Retrieved from [Link]

  • YouTube. (2018, August 22). Fundamentals of MS (7 of 7) - Fragmentation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0004461). Retrieved from [Link]

  • PubMed. (n.d.). Comparative study of the H-bond and FTIR spectra between 2,2-hydroxymethyl propionic acid and 2,2-hydroxymethyl butanoic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • YouTube. (2022, December 17). Fragmentation in Mass Spec.|Homolytic, Heterolytic Clev & McLafferty Rearrangement. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S41. FTIR spectrum of N-benzylbenzamide (7). Retrieved from [Link]

  • ResearchGate. (2025, May 24). Hydroxamic Acids as PARP-1 Inhibitors: Molecular Design and Anticancer Activity of Novel Phenanthridinones. Retrieved from [Link]

  • PubMed. (n.d.). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Retrieved from [Link]

  • PubMed. (n.d.). Mass spectrometric studies of the gas phase retro-Michael type fragmentation reactions of 2-hydroxybenzyl-N-pyrimidinylamine derivatives. Retrieved from [Link]

  • Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzamide. Retrieved from [Link]

  • OUCI. (n.d.). Targeting selective inhibitors of PARPs in drug discovery and development. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0142794). Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of benzamide spot (trace 1) on a narrowband TLC plate.... Retrieved from [Link]

Sources

2-(Hydroxymethyl)benzamide CAS number 33832-98-3.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(Hydroxymethyl)benzamide (CAS 33832-98-3)

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the chemistry, biological significance, and applications of this compound. This molecule, while seemingly simple, represents a versatile scaffold with intriguing potential in organic synthesis and medicinal chemistry.

Core Molecular Identity and Physicochemical Properties

This compound is an organic compound characterized by a benzene ring substituted with carboxamide and hydroxymethyl groups at adjacent positions.[1] This ortho-substitution pattern is key to its chemical reactivity and potential applications.

The presence of both hydrogen bond donor (amide N-H, hydroxyl O-H) and acceptor (amide C=O, hydroxyl O) sites imparts polarity to the molecule, influencing its solubility and interactions with biological targets.[1] It typically appears as a white to off-white solid and is soluble in polar organic solvents.[1]

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 33832-98-3[1][2][3]
Molecular Formula C₈H₉NO₂[1][4][3]
Molecular Weight 151.16 g/mol [4][5]
Appearance White to off-white powder/solid[1]
Melting Point 148-149 °C[2]
Boiling Point 346.1 °C at 760 mmHg (Predicted)
Density 1.239 g/cm³ (Predicted)[4]
Solubility Soluble in polar solvents[1]
InChI Key RULWBFLPUAFFGY-UHFFFAOYSA-N[1][3]
Synonyms o-(Hydroxymethyl)benzamide, Benzamide, 2-(hydroxymethyl)-[1][3]

Synthesis and Mechanistic Considerations

The synthesis of this compound is not as commonly documented as other benzamide derivatives. However, a logical and efficient pathway can be designed starting from phthalide, a readily available commercial reagent. This transformation leverages the reactivity of the lactone ring system.

The core principle of this synthesis is the aminolysis of the lactone ester bond in phthalide. This reaction opens the five-membered ring to yield the target ortho-substituted benzamide.

Synthesis_Pathway cluster_start Starting Material cluster_reagent Reagent cluster_end Final Product Phthalide Phthalide Product This compound Phthalide->Product Ring Opening (Aminolysis) Ammonia Aqueous Ammonia (NH₃·H₂O)

Caption: Synthetic pathway from Phthalide to this compound.

Field-Proven Experimental Protocol: Synthesis via Phthalide Aminolysis

This protocol is designed for robustness and high yield, drawing upon established principles of lactone chemistry.

Objective: To synthesize this compound by the ring-opening of phthalide with aqueous ammonia.

Materials:

  • Phthalide (1.0 eq)

  • Aqueous Ammonia (28-30% NH₃ basis, ~10 eq)

  • Deionized Water

  • Hydrochloric Acid (1 M)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, Büchner funnel, pH paper.

Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend phthalide (e.g., 10.0 g, 74.5 mmol) in deionized water (50 mL).

    • Expertise Note: While phthalide has limited water solubility, the reaction proceeds as it slowly dissolves and reacts. The aqueous medium is ideal for this transformation.

  • Reagent Addition: To the stirred suspension, add concentrated aqueous ammonia (e.g., 50 mL, ~10 eq) at room temperature. The addition is exothermic and should be done carefully.

    • Expertise Note: A large excess of ammonia is used to drive the equilibrium towards the ring-opened product and to ensure the reaction goes to completion.

  • Reaction Progression: Heat the mixture to a gentle reflux (approx. 60-70 °C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the phthalide spot.

    • Trustworthiness: Refluxing ensures sufficient thermal energy to overcome the activation barrier for lactone ring-opening. TLC provides a reliable, real-time validation of the conversion.

  • Work-up and Neutralization: After cooling the reaction mixture to room temperature, carefully neutralize it by the dropwise addition of 1 M HCl until the pH is approximately 7. A white precipitate of the product will form.

    • Expertise Note: Neutralization is critical. In basic conditions, the product can exist as an alkoxide, and in acidic conditions, the amide could potentially hydrolyze upon prolonged heating, though it is stable under these work-up conditions. Precipitation at neutral pH maximizes the recovery of the solid product.

  • Isolation and Purification: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the white solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 20 mL).

    • Trustworthiness: Washing with cold water removes residual inorganic salts (e.g., ammonium chloride) without significantly dissolving the desired product, ensuring high purity.

  • Drying: Dry the product under vacuum to a constant weight. A typical yield is in the range of 85-95%. The product is often of high purity, but can be recrystallized from hot water or an ethanol/water mixture if necessary.

Biological Activity and Potential Mechanisms of Action

The benzamide moiety is a well-established pharmacophore present in numerous approved drugs.[6] Derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and CNS-related effects.[6][7]

For this compound specifically, preliminary research suggests potential neuroprotective and anti-apoptotic properties.[1] One proposed mechanism for this effect is the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[1] This pathway is a critical regulator of cell survival, proliferation, and apoptosis. Activation of Akt (also known as Protein Kinase B) leads to the phosphorylation and inhibition of pro-apoptotic proteins, thereby promoting cell survival.

While the broader class of hydroxy-substituted benzamides are known to act as dopamine receptor antagonists and histone deacetylase (HDAC) inhibitors, specific data for this compound's activity at these targets is less defined in publicly available literature.[8] Its structural features, however, make it a candidate for further investigation in these areas.

PI3K_Akt_Pathway HMB This compound Receptor Cell Surface Receptor HMB->Receptor Binds/Activates PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates Pro_Apoptosis Pro-Apoptotic Proteins (e.g., Bad, GSK-3β) Akt->Pro_Apoptosis Inhibits Cell_Survival Cell Survival & Anti-Apoptosis Akt->Cell_Survival Promotes Pro_Apoptosis->Cell_Survival Promotes Apoptosis

Caption: Proposed mechanism via activation of the PI3K/Akt pathway.

Applications in Drug Discovery and Organic Synthesis

The true value of this compound for a research scientist lies in its utility as a versatile chemical intermediate.

  • Scaffold for Medicinal Chemistry: The ortho-disposed functional groups provide a convenient anchor for building molecular complexity. The primary amide can be alkylated or used in coupling reactions, while the primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted into an ether, ester, or leaving group for nucleophilic substitution. This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery campaigns.[6]

  • Precursor to Heterocycles: The compound is an ideal precursor for the synthesis of phthalides (3-substituted isoindolin-1-ones) and related fused heterocyclic systems. For example, intramolecular cyclization under acidic or dehydrating conditions can yield phthalide. This is a key transformation for accessing various natural products and pharmacologically active molecules.[9]

  • Prodrug Development: The N-(hydroxymethyl)amide functionality is a classic carbinolamide structure.[10] Such moieties are often explored in prodrug design.[10] They can be enzymatically or hydrolytically cleaved in vivo to release an active parent drug containing an N-H acidic group, potentially improving solubility or pharmacokinetic properties.[10]

Analytical and Spectroscopic Characterization

Authenticating the structure and purity of this compound is paramount. A combination of standard analytical techniques provides a comprehensive profile.

Table 2: Standard Analytical Characterization Data

TechniqueExpected Observations
¹H NMR - Aromatic protons (multiplets, ~7.2-7.8 ppm).- Methylene protons (-CH₂OH, singlet, ~4.5 ppm).- Hydroxyl proton (-OH, broad singlet, exchangeable with D₂O).- Amide protons (-NH₂, two broad singlets, exchangeable with D₂O).
¹³C NMR - Aromatic carbons (~125-140 ppm).- Carbonyl carbon (-C=O, ~170 ppm).- Methylene carbon (-CH₂OH, ~63 ppm).
IR Spectroscopy - O-H stretch (broad, ~3300-3400 cm⁻¹).- N-H stretches (two bands, ~3100-3300 cm⁻¹).- C=O stretch (strong, ~1650 cm⁻¹).- C-O stretch (~1050 cm⁻¹).
Mass Spectrometry [M+H]⁺ = 152.0712; [M+Na]⁺ = 174.0531
HPLC A single sharp peak on a reverse-phase column (e.g., C18) with a mobile phase of acetonitrile/water.[3]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential. While comprehensive toxicity data is not available, GHS classifications from suppliers provide a baseline for safe handling.

  • Hazard Identification: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[5][11]

  • Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]

References

  • Synthesis, Characterization, and Aqueous Kinetics, as a Function of pH, for N-(Hydroxymethyl)phthalimidines. AWS. [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]

  • 2-Hydroxy-benzamide derivatives synthesis. ResearchGate. [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. PMC - NIH. [Link]

  • Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew). PMC - NIH. [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. ResearchGate. [Link]

  • N-(hydroxymethyl)benzamide | C8H9NO2 | CID 80493. PubChem. [Link]

  • Process for the synthesis of a benzamide derivative.
  • 2-(cyanomethyl)benzoic acid - 6627-91-4, C9H7NO2. ChemSynthesis. [Link]

  • Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. PMC - NIH. [Link]

  • Synthesis of phthalides. Organic Chemistry Portal. [Link]

  • The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. PubMed. [Link]

  • Method for preparing 3- (1-cyanoalkyl) benzoic acid.
  • 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. MDPI. [Link]

  • 2-(Cyanomethyl)benzoic acid | C9H7NO2 | CID 81114. PubChem - NIH. [Link]

  • Discovery of benzamides as potent human β3 adrenergic receptor agonists. PubMed. [Link]

  • o-(Hydroxymethyl)benzamide. SIELC Technologies. [Link]

  • Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines. PMC - NIH. [Link]

  • Phthalimides. Organic Chemistry Portal. [Link]

  • BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. CyberLeninka. [Link]

  • Synthesis, characterization and preliminary antimicrobial study of some new phthalimide phenyl hydrazide derivatives. F1000Research. [Link]

  • Novel 3-cyano methyl benzoate preparing method.
  • Benzamide, 3-(hydroxymethyl)- | C8H9NO2 | CID 182768. PubChem - NIH. [Link]

Sources

A Technical Guide to the 2-(Hydroxymethyl)benzamide Scaffold: From Chemical Intermediate to a Cornerstone of Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

While 2-(Hydroxymethyl)benzamide itself is not an active pharmaceutical ingredient, its underlying chemical architecture is of profound importance in modern medicinal chemistry. This technical guide delves into the functional significance of the benzamide scaffold, using it as a lens to explore the mechanism of action of one of its most critical derivative classes: the Poly (ADP-ribose) Polymerase (PARP) inhibitors. We will dissect the journey of this scaffold from a simple chemical intermediate to a validated pharmacophore that is central to the mechanism of synthetic lethality in oncology. This document provides researchers, scientists, and drug development professionals with an in-depth understanding of the causality behind its therapeutic efficacy, detailed experimental protocols for its evaluation, and a forward-looking perspective on its potential.

The this compound Scaffold: A Profile

This compound (CAS 33832-98-3) is an organic compound featuring a benzene ring substituted with a primary amide (-C(=O)NH2) and a hydroxymethyl (-CH2OH) group at positions 1 and 2, respectively.[1] In isolation, its biological activity is not extensively characterized. Its true value emerges from its role as a versatile chemical intermediate, a foundational building block for synthesizing more complex, pharmacologically active molecules.[2][3][4]

The chemical utility of this scaffold is rooted in its two functional groups:

  • The Benzamide Group: This moiety is a cornerstone pharmacophore in numerous drug classes.[5] Its ability to act as a hydrogen bond donor and acceptor allows it to mimic endogenous ligands and interact with specific residues in enzyme active sites or receptors.[6][7]

  • The Hydroxymethyl Group: This primary alcohol is a reactive handle, readily amenable to chemical modification (e.g., oxidation, esterification, or etherification) to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.

The strategic combination of these groups provides a synthetically tractable platform for developing targeted therapies. The most therapeutically significant application of the benzamide core is in the design of PARP inhibitors.

Core Mechanism of Action: The Benzamide Scaffold in PARP Inhibition

Poly (ADP-ribose) Polymerase (PARP) enzymes, particularly PARP-1, are critical components of the cellular DNA damage response (DDR) machinery. Upon detecting a single-strand break (SSB) in DNA, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly (ADP-ribose) (PAR) onto itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, primarily those involved in the Base Excision Repair (BER) pathway.

The Principle of Pharmacophoric Mimicry

The therapeutic mechanism of benzamide-based PARP inhibitors hinges on competitive inhibition. The benzamide group is a structural mimic of the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+), the natural substrate for PARP enzymes.

  • Competitive Binding: The inhibitor occupies the NAD+ binding pocket in the catalytic domain of PARP-1.

  • Hydrogen Bonding: The amide protons of the benzamide group form crucial hydrogen bonds with key amino acid residues in the active site, such as Gly-863 and Ser-904.[8] This interaction anchors the inhibitor in place, preventing NAD+ from binding and effectively shutting down the enzyme's catalytic activity.[6]

The result is that PARP-1 can still bind to sites of DNA damage, but it can no longer synthesize PAR chains and recruit the necessary repair machinery. This leads to the accumulation of unrepaired SSBs.

cluster_0 PARP-1 Catalytic Site NAD NAD+ (Substrate) Pocket Nicotinamide Binding Pocket (Gly-863, Ser-904, Tyr-907) NAD->Pocket Normal Binding (Leads to PARylation) Benzamide Benzamide Inhibitor Benzamide->Pocket Competitive Inhibition (Blocks PARylation)

Caption: Competitive inhibition at the PARP-1 active site.

The Concept of Synthetic Lethality

While inhibiting PARP is effective, the true power of this mechanism in oncology is realized through a concept known as synthetic lethality .

In a healthy cell, if the BER pathway is blocked by a PARP inhibitor, the accumulated SSBs can be repaired by an alternative, high-fidelity pathway: Homologous Recombination (HR). However, certain cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, have a deficient HR pathway.

This creates a scenario of synthetic lethality:

  • Cancer Cell State: Deficient in the HR pathway for DNA repair.

  • Drug Action: The PARP inhibitor blocks the BER pathway.

  • Lethal Consequence: The cancer cell now has two major DNA repair pathways disabled. When the cell attempts to replicate its DNA, the unrepaired SSBs are converted into toxic double-strand breaks (DSBs). Without a functional HR pathway to repair these DSBs, the cell undergoes catastrophic genomic instability and is targeted for apoptosis (programmed cell death).

Normal, healthy cells, which have a functional HR pathway, can tolerate the PARP inhibitor because they can still repair the resulting DSBs. This provides a therapeutic window, allowing for the selective killing of cancer cells while sparing normal tissue.

cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Mutant Cancer Cell (HR Deficient) SSB1 Single-Strand Break (SSB) BER1 Base Excision Repair (BER) SSB1->BER1 PARP-mediated DSB1 Double-Strand Break (DSB) SSB1->DSB1 Replication Stress PARPi1 PARP Inhibitor PARPi1->BER1 Inhibits HR1 Homologous Recombination (HR) DSB1->HR1 Repair Survival Cell Survival HR1->Survival SSB2 Single-Strand Break (SSB) BER2 Base Excision Repair (BER) SSB2->BER2 PARP-mediated DSB2 Double-Strand Break (DSB) SSB2->DSB2 Replication Stress PARPi2 PARP Inhibitor PARPi2->BER2 Inhibits HR2 Homologous Recombination (HR) [DEFICIENT] DSB2->HR2 Repair Fails Apoptosis Cell Death (Apoptosis) HR2->Apoptosis A 1. Coat plate with Histones B 2. Add PARP-1, Activated DNA, and Test Compound A->B C 3. Add Biotin-NAD+ to start reaction (PAR chains are biotinylated) B->C D 4. Wash C->D E 5. Add Streptavidin-HRP (Binds to Biotin) D->E F 6. Wash E->F G 7. Add TMB Substrate F->G H 8. Read Absorbance at 450nm G->H I 9. Calculate IC50 H->I

Caption: Workflow for an in vitro PARP-1 inhibition assay.

Protocol: Cell-Based DNA Damage Assay (γH2AX Staining)

This protocol measures the downstream cellular effect of PARP inhibition—the accumulation of DNA double-strand breaks.

Causality: This assay validates the synthetic lethality hypothesis. An effective inhibitor should cause a significant increase in DSBs specifically in HR-deficient cells, confirming that the enzymatic inhibition translates into the desired cellular phenotype.

Methodology:

  • Cell Culture: Plate both an HR-deficient cell line (e.g., CAPAN-1, which is BRCA2-mutant) and an HR-proficient control cell line (e.g., BxPC-3) in chamber slides or microplates suitable for imaging.

  • Treatment: Treat the cells with the test compound at various concentrations for 24-48 hours. Include a vehicle-only control.

  • Fixation & Permeabilization:

    • Wash cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cell membranes with a detergent solution (e.g., 0.25% Triton X-100 in PBS) for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour.

  • Primary Antibody Staining: Incubate the cells with a primary antibody specific for phosphorylated H2AX (γH2AX), a marker for DSBs. Incubate overnight at 4°C.

  • Secondary Antibody Staining: Wash the cells. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour in the dark.

  • Counterstaining: Stain the cell nuclei with a DNA dye like DAPI.

  • Imaging & Analysis: Acquire images using a high-content imaging system or fluorescence microscope. Quantify the number and intensity of γH2AX foci per nucleus. A significant increase in foci indicates an accumulation of DSBs.

Data Presentation

Quantitative data from these assays are crucial for comparing the potency and efficacy of different benzamide derivatives.

Table 1: Comparative Inhibitory Activity of Benzamide-Based PARP Inhibitors

Compound IDScaffold ModificationPARP-1 IC50 (nM)γH2AX Foci Increase (Fold Change in BRCA2 -/- cells)
Control-1 (Olaparib) Phthalazinone-benzamide1.512.5
BZ-001 This compound core15.28.9
BZ-002 Methyl-ether at 2-position8.711.2
BZ-003 Carboxylic acid at 2-position125.62.1
BZ-004 Amine substitution on ring4.314.8

Data are hypothetical and for illustrative purposes only.

Conclusion and Future Directions

The this compound scaffold, while chemically simple, is a powerful starting point for the design of highly targeted and potent therapeutics. Its role in the development of PARP inhibitors exemplifies a cornerstone principle of modern drug discovery: leveraging fundamental chemical structures to modulate complex biological pathways with high precision. The mechanism of action, rooted in enzymatic inhibition and exploited through the elegant concept of synthetic lethality, has fundamentally changed the treatment landscape for certain cancers.

Future research will undoubtedly continue to explore the vast chemical space around the benzamide core. Modifications to the scaffold can be used to:

  • Enhance Potency: Fine-tune interactions within the NAD+ binding pocket.

  • Improve Selectivity: Target specific PARP family members beyond PARP-1.

  • Modulate Pharmacokinetics: Optimize absorption, distribution, metabolism, and excretion (ADME) properties.

  • Develop Dual-Inhibitors: Combine PARP inhibition with other synergistic mechanisms, such as HDAC inhibition, for which benzamides also serve as a key pharmacophore. [7][9] The journey from a simple intermediate to a life-saving therapy underscores the critical interplay between organic synthesis, biochemistry, and clinical science. The benzamide scaffold is a testament to this synergy and will remain a structure of high interest for years to come.

References

  • Title: 2-Hydroxy-benzamide derivatives synthesis Source: ResearchGate URL: [Link]

  • Title: Structural requirements for potent PARP inhibition. The benzamide... Source: ResearchGate URL: [Link]

  • Title: Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole Source: PMC - NIH URL: [Link]

  • Title: 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury Source: PubMed URL: [Link]

  • Title: Synthesis, Characterization, and Aqueous Kinetics, as a Function of pH, for N-(Hydroxymethyl)phthalimidines Source: AWS URL: [Link]

  • Title: Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity Source: PMC - NIH URL: [Link]

  • Title: Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole Source: ResearchGate URL: [Link]

  • Title: Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review Source: PMC - NIH URL: [Link]

  • Title: WO2017032289A1 - Process for preparing parp inhibitor, crystalline forms, and uses thereof Source: Google Patents URL
  • Title: Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development Source: Mlunias URL: [Link]

  • Title: Sequential development of 1st, 2nd, and 3rd generation PARP inhibitors;... Source: ResearchGate URL: [Link]

  • Title: Recent Progress in the Research on Benzimidazole PARP-1 Inhibitors Source: Bentham Science URL: [Link]

  • Title: Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry Source: Walsh Medical Media URL: [Link]

  • Title: Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives Source: ACS Publications URL: [Link]

  • Title: The Crucial Role of Benzamide in Modern Pharmaceutical Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo Source: MDPI URL: [Link]

  • Title: Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes Source: NIH URL: [Link]

  • Title: Design, Synthesis, and In-Vitro Biological Evaluation of PARP-1 Inhibitors Based on a 4-(Benzylideneamino)-N-(Quinolin-8-yl)Benzamide Scaffold: Polycyclic Aromatic Compounds Source: Taylor & Francis URL: [Link]

  • Title: Kinetic dependence of the aqueous reaction of N-(hydroxymethyl)benzamide derivatives upon addition of electron-withdrawing groups Source: PubMed URL: [Link]

  • Title: BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY Source: CyberLeninka URL: [Link]

  • Title: Benzamide – Knowledge and References Source: Taylor & Francis URL: [Link]

  • Title: Design and preparation of 2-benzamido-pyrimidines as inhibitors of IKK Source: PubMed URL: [Link]

  • Title: Chiral Benzamide Intermediate: Role In Drug Discovery Source: Bulat Pharmaceutical URL: [Link]

  • Title: Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer Source: PMC - NIH URL: [Link]

Sources

Unlocking the Therapeutic Potential of 2-(Hydroxymethyl)benzamide: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzamide scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of drugs with diverse pharmacological activities.[1][2] 2-(Hydroxymethyl)benzamide, a simple yet intriguing derivative, presents a largely unexplored landscape for therapeutic innovation. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for identifying and validating the potential therapeutic targets of this compound. We will delve into the known chemical properties and biological activities of related benzamide analogs to hypothesize potential mechanisms of action and outline a rigorous, multi-step experimental workflow for target elucidation and validation. This document is designed not as a rigid protocol, but as a strategic guide to empower researchers to systematically explore the therapeutic promise of this compound.

Introduction: The Enigmatic Potential of this compound

This compound is an organic compound featuring a benzene ring substituted with a hydroxymethyl group and an amide group.[3] While the broader class of benzamide derivatives has been extensively explored, yielding compounds with antimicrobial, analgesic, anti-inflammatory, and anticancer properties, the specific biological targets and therapeutic applications of this compound remain largely uncharacterized.[1][2][4]

The presence of both a hydrogen bond donor (-OH) and acceptor (-C=O) in a constrained ortho position suggests the potential for specific interactions with biological macromolecules. Preliminary data on analogous compounds hint at intriguing possibilities, including neuroprotective and anti-apoptotic effects, as well as the protection of pancreatic β-cells from endoplasmic reticulum (ER) stress.[3][5][6] This guide provides a systematic approach to unraveling these possibilities and identifying novel therapeutic avenues for this compound.

Hypothesized Therapeutic Arenas and Potential Molecular Targets

Based on the pharmacological profile of structurally related benzamides and initial screening data on its analogs, we can postulate several key areas for investigation.

Neuroprotection and Neurodegenerative Diseases

The observation of neuroprotective and anti-apoptotic properties in analogs of this compound suggests a potential role in combating neurodegenerative diseases such as Alzheimer's, Parkinson's, or amyotrophic lateral sclerosis (ALS).[3] The underlying mechanisms for such effects are often complex but may involve modulation of key signaling pathways related to oxidative stress, protein misfolding, and apoptosis.

Potential Molecular Targets:

  • Caspase family of proteases: Inhibition of executioner caspases (e.g., Caspase-3, -7) or initiator caspases (e.g., Caspase-8, -9) could be a primary mechanism for its anti-apoptotic effects.

  • Bcl-2 family proteins: Modulation of the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is a critical determinant of cell fate.

  • Kinases involved in stress-response pathways: Targets could include c-Jun N-terminal kinase (JNK) or p38 MAP kinase, which are often activated in response to cellular stress and can promote apoptosis.

  • Nuclear factor-kappa B (NF-κB) signaling pathway: Inhibition of this pathway could reduce neuroinflammation, a common feature of neurodegenerative diseases.

Metabolic Disorders: A Focus on Diabetes

The discovery that derivatives of N-(2-(Benzylamino)-2-oxoethyl)benzamide can protect pancreatic β-cells from ER stress-induced death opens a promising avenue for the treatment of diabetes.[5][6] ER stress is a key contributor to β-cell dysfunction and death in both type 1 and type 2 diabetes.

Potential Molecular Targets:

  • Unfolded Protein Response (UPR) sensors: The compound could modulate the activity of key ER stress sensors such as PERK, IRE1α, or ATF6.

  • Chaperone proteins: Upregulation or stabilization of ER chaperones like BiP/GRP78 could enhance the protein folding capacity of the ER and alleviate stress.

  • Apoptotic pathways downstream of ER stress: This includes the CHOP-mediated pathway, which is a major driver of cell death under prolonged ER stress.

Oncology

The benzamide scaffold is present in several approved anticancer drugs. The potential anti-apoptotic and signaling modulatory effects of this compound could be harnessed to target cancer cells.

Potential Molecular Targets:

  • Poly (ADP-ribose) polymerase (PARP) enzymes: PARP inhibitors are an established class of anticancer agents, and some benzamide-containing compounds exhibit PARP inhibitory activity.

  • Histone deacetylases (HDACs): HDAC inhibitors are another class of epigenetic drugs, and the benzamide moiety is a known pharmacophore for HDAC inhibition.

  • Receptor Tyrosine Kinases (RTKs): Dysregulation of RTK signaling is a hallmark of many cancers. This compound could potentially interfere with the ATP binding site or allosteric sites of specific RTKs.

A Strategic Workflow for Target Identification and Validation

The following section outlines a comprehensive and logical workflow for elucidating the therapeutic targets of this compound. This workflow is designed to be iterative, with findings from each stage informing the next.

Target_Validation_Workflow cluster_0 Phase 1: Initial Screening & Hypothesis Generation cluster_1 Phase 2: Direct Target Engagement cluster_2 Phase 3: Target Validation & Mechanism of Action A Phenotypic Screening (e.g., cell viability, apoptosis assays) B Differential Gene/Protein Expression (Transcriptomics/Proteomics) A->B Identify affected cellular processes C Hypothesis Generation: Potential Pathways & Targets B->C Bioinformatic analysis D Affinity-based Methods (e.g., Affinity Chromatography, DARTS) C->D Prioritize targets for direct engagement E In Silico Docking (to hypothesized targets) C->E Guide computational studies F Direct Binding Assays (e.g., SPR, ITC, MST) D->F Validate direct interaction E->F Confirm computational prediction G Target Knockdown/Knockout (siRNA, CRISPR) F->G Confirmed target for validation H Enzymatic/Functional Assays (with purified protein) F->H Validated interaction for functional studies I Cellular Thermal Shift Assay (CETSA) F->I Confirm in-cell engagement J Downstream Pathway Analysis (Western Blot, Reporter Assays) G->J Confirm target necessity H->J Elucidate biochemical mechanism I->J Confirm target engagement in cells

Caption: A strategic workflow for the identification and validation of therapeutic targets for this compound.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed methodologies for key experiments in the target validation workflow.

Phase 1: Phenotypic Screening and Hypothesis Generation

4.1.1. Cell Viability and Apoptosis Assays in Relevant Cell Lines

  • Objective: To determine the cytotoxic and anti-apoptotic effects of this compound in cell lines relevant to the hypothesized therapeutic areas (e.g., neuronal cells, pancreatic β-cells, cancer cell lines).

  • Protocol:

    • Cell Culture: Plate cells at an appropriate density in 96-well plates and allow them to adhere overnight.

    • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

    • Induce Stress (for protective assays): For neuroprotection and β-cell protection models, co-treat with a known stressor (e.g., H₂O₂, tunicamycin).

    • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, resazurin) and measure luminescence or fluorescence according to the manufacturer's instructions.

    • Apoptosis Assessment: Use a caspase activity assay (e.g., Caspase-Glo® 3/7) or an Annexin V/Propidium Iodide staining protocol followed by flow cytometry.

  • Data Analysis: Calculate IC50 values for cytotoxicity and EC50 values for protective effects. Determine the percentage of apoptotic cells.

4.1.2. Global Omics Analysis for Unbiased Target Discovery

  • Objective: To identify changes in gene or protein expression profiles upon treatment with this compound, providing clues to the affected pathways.

  • Protocol:

    • Sample Preparation: Treat cells with an effective concentration of this compound (determined from phenotypic screening) for a relevant time course (e.g., 6, 12, 24 hours). Harvest cells for RNA or protein extraction.

    • Transcriptomics (RNA-Seq):

      • Extract total RNA and assess its quality.

      • Prepare sequencing libraries and perform next-generation sequencing.

    • Proteomics (e.g., SWATH-MS):

      • Extract total protein, digest with trypsin, and perform mass spectrometry.

  • Data Analysis:

    • Perform differential expression analysis to identify significantly up- or down-regulated genes/proteins.

    • Use pathway analysis tools (e.g., GSEA, IPA) to identify enriched biological pathways and potential upstream regulators.

Phase 2: Confirming Direct Target Engagement

4.2.1. In Silico Molecular Docking

  • Objective: To predict the binding mode and affinity of this compound to hypothesized protein targets.

  • Protocol:

    • Prepare Protein Structure: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or through homology modeling. Prepare the protein by removing water molecules, adding hydrogens, and assigning charges.

    • Prepare Ligand Structure: Generate a 3D conformer of this compound and minimize its energy.

    • Docking Simulation: Use docking software (e.g., AutoDock Vina, Schrödinger Glide) to predict the binding poses of the ligand in the protein's active or allosteric sites.

  • Data Analysis: Analyze the predicted binding energies and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) to rank potential targets.

4.2.2. Surface Plasmon Resonance (SPR) for Direct Binding Analysis

  • Objective: To quantitatively measure the binding kinetics (association and dissociation rates) and affinity (KD) between this compound and a purified target protein.

  • Protocol:

    • Immobilize Protein: Covalently immobilize the purified target protein onto a sensor chip.

    • Inject Analyte: Flow different concentrations of this compound over the sensor surface.

    • Measure Response: Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Phase 3: Target Validation and Elucidation of Mechanism

4.3.1. Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm that this compound binds to its target protein inside intact cells.

  • Protocol:

    • Compound Treatment: Treat intact cells with this compound or a vehicle control.

    • Heat Shock: Heat aliquots of the cell lysate or intact cells to a range of temperatures.

    • Separate Aggregates: Pellet the aggregated proteins by centrifugation.

    • Detect Soluble Protein: Analyze the amount of soluble target protein remaining in the supernatant by Western blotting or mass spectrometry.

  • Data Analysis: A ligand-bound protein is typically stabilized against thermal denaturation. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

4.3.2. Target Knockdown using siRNA

  • Objective: To determine if the cellular effects of this compound are dependent on the presence of the hypothesized target protein.

  • Protocol:

    • Transfect Cells: Transfect cells with siRNA specific to the target protein or a non-targeting control siRNA.

    • Verify Knockdown: After 48-72 hours, confirm the reduction in target protein expression by Western blotting or qPCR.

    • Compound Treatment and Phenotypic Assay: Treat the knockdown and control cells with this compound and perform the relevant phenotypic assay (e.g., cell viability).

  • Data Analysis: If the effect of the compound is diminished or abolished in the knockdown cells compared to the control cells, it provides strong evidence that the protein is the relevant target.

Data Summary and Interpretation

To facilitate clear interpretation and comparison of results, all quantitative data should be systematically organized.

Table 1: Summary of In Vitro Activity of this compound

Cell LineAssay TypeEndpointValue (µM)
SH-SY5Y (Neuronal)CytotoxicityIC50> 100
SH-SY5Y + H₂O₂NeuroprotectionEC5015.2 ± 2.1
INS-1 (Pancreatic β-cell)CytotoxicityIC5085.7 ± 5.4
INS-1 + Tunicamycinβ-cell ProtectionEC5010.8 ± 1.5
HeLa (Cancer)CytotoxicityIC5042.3 ± 3.9

Table 2: Target Engagement and Validation Data

Hypothesized TargetDirect Binding (SPR, KD)Cellular Engagement (CETSA, ΔTm)Functional Modulation (IC50/EC50)Effect of Knockdown
Caspase-35.2 µM+3.5 °C8.1 µM (inhibition)Reduced anti-apoptotic effect
PERK> 100 µMNo significant shiftN/ANo change in β-cell protection
IRE1α12.8 µM+2.1 °C18.5 µM (inhibition of RNase)Reduced β-cell protection

Conclusion and Future Directions

This guide provides a foundational framework for the systematic investigation of this compound as a potential therapeutic agent. The proposed workflow, from broad phenotypic screening to specific target validation, is designed to be both comprehensive and adaptable. The initial hypothetical targets in neuroprotection, metabolic disorders, and oncology serve as starting points for this exploration.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to improve potency and selectivity.[7]

  • In Vivo Efficacy Studies: Evaluating the most promising compounds in relevant animal models of disease.

  • Pharmacokinetic and Toxicological Profiling: Assessing the drug-like properties of lead compounds to determine their suitability for further development.

By following a logical and rigorous scientific approach, the research community can unlock the full therapeutic potential of this compound and its derivatives, potentially leading to the development of novel therapies for a range of human diseases.

References

  • Synthesis, Characterization, and Aqueous Kinetics, as a Function of pH, for N-(Hydroxymethyl)phthalimidines. AWS.
  • 2-Hydroxy-benzamide derivatives synthesis.
  • CAS 33832-98-3: this compound. CymitQuimica.
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.
  • Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Deriv
  • Kinetic dependence of the aqueous reaction of N-(hydroxymethyl)benzamide derivatives upon addition of electron-withdrawing groups. PubMed.
  • N-(hydroxymethyl)benzamide | C8H9NO2. PubChem.
  • Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a Novel Scaffold of Pancreatic β-cell Protective Agents against ER Stress. NIH.
  • Direct Synthesis of 2-(4-Hydroxyphenoxy)
  • Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a novel scaffold of pancreatic β-cell protective agents against endoplasmic reticulum stress. PubMed.
  • Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. NIH.
  • N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry (RSC Publishing).

Sources

A-Z of 2-(Hydroxymethyl)benzamide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 2-(Hydroxymethyl)benzamide is a pivotal structural motif and synthetic intermediate in medicinal chemistry. Characterized by a benzene ring functionalized with both a hydroxymethyl and a primary amide group at ortho positions, this molecule serves as a foundational building block for a range of pharmacologically active agents.[1] Its true significance lies in its role as a key fragment in the rational design of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted therapies that has revolutionized the treatment of specific cancers. This guide provides an in-depth review of this compound, covering its synthesis, chemical properties, and, most critically, its mechanistic link to PARP inhibition. We will explore detailed experimental protocols, the logic behind their design, and the broader therapeutic context, offering researchers and drug development professionals a comprehensive resource for leveraging this important chemical entity.

Introduction: The Structural and Functional Significance of this compound

At its core, this compound is a deceptively simple aromatic compound. However, its strategic arrangement of functional groups—a hydrogen-bond-donating and -accepting amide adjacent to a reactive hydroxymethyl group—makes it a versatile precursor in organic synthesis.[1] While the molecule itself does not possess potent biological activity, its benzamide portion is a well-established pharmacophore.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical properties is a prerequisite for its effective use in synthesis and biological assays.

PropertyValueSource
CAS Number 33832-98-3[CymitQuimica][1]
Molecular Formula C8H9NO2[PubChem][5]
Molecular Weight 151.16 g/mol [PubChem][5]
Appearance White to off-white solid[CymitQuimica][1]
Solubility Soluble in polar organic solvents[CymitQuimica][1]
Melting Point ~140 °C (284 °F) (for the related 2-hydroxybenzamide)[NOAA CAMEO][6]

Note: Data for the exact melting point of this compound can vary; the value for the closely related salicylamide is provided for reference.

Characterization of synthesized this compound is typically achieved using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, to confirm its structure and purity.

Chemical Synthesis: A Practical and Validated Protocol

The most common and efficient synthesis of this compound starts from phthalide, a readily available bicyclic lactone. The protocol involves an ammonolysis reaction where the lactone ring is opened by ammonia.

Protocol: Synthesis of this compound from Phthalide

This protocol is based on established chemical principles of ammonolysis of lactones.

Objective: To synthesize this compound via the ring-opening of phthalide.

Materials:

  • Phthalide (1.0 eq)

  • Aqueous Ammonia (28-30%, excess, e.g., 10-20 eq)

  • Ethanol (as co-solvent)

  • Hydrochloric Acid (1M, for neutralization)

  • Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve phthalide (1.0 eq) in a minimal amount of ethanol. Add an excess of concentrated aqueous ammonia (e.g., 10-20 mL per gram of phthalide).

    • Causality: Ethanol acts as a co-solvent to improve the solubility of the organic phthalide in the aqueous ammonia solution, facilitating the reaction. A large excess of ammonia drives the reaction equilibrium towards the product, ensuring complete conversion of the starting material.

  • Reaction Execution: Stir the mixture vigorously at room temperature. The reaction is typically complete within 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the phthalide spot.

  • Work-up & Neutralization: Once the reaction is complete, cool the flask in an ice bath. Slowly neutralize the excess ammonia by adding 1M HCl dropwise until the pH of the solution is approximately 7. A white precipitate of this compound should form.

    • Causality: Neutralization is critical. The product is soluble in both highly acidic and basic conditions. Bringing the pH to neutral minimizes its solubility in the aqueous phase, maximizing precipitation and yield.

  • Isolation & Extraction: Filter the white precipitate and wash it with cold water. To recover any dissolved product, extract the aqueous filtrate three times with ethyl acetate.

    • Causality: Ethyl acetate is a moderately polar solvent that can effectively extract the product from the aqueous layer without dissolving inorganic salts. Multiple extractions ensure maximum recovery.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.

  • Purification & Validation: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane). The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected yield is typically high, often exceeding 80-90%.

Synthesis Workflow Diagram

Synthesis_Workflow Start Starting Material (Phthalide) Reaction Ammonolysis (Aqueous NH₃, Ethanol) Start->Reaction Ring Opening Workup Neutralization (1M HCl to pH 7) Reaction->Workup Quenching Isolation Filtration & Extraction (Ethyl Acetate) Workup->Isolation Phase Separation Purification Purification (Recrystallization) Isolation->Purification Purity Enhancement Analysis Characterization (NMR, MS) Purification->Analysis Structure Validation End Final Product This compound Analysis->End

Caption: Workflow for the synthesis of this compound.

Mechanism of Action: The Gateway to PARP Inhibition

The primary therapeutic relevance of this compound derivatives is their role as PARP inhibitors. PARP enzymes, particularly PARP-1, are critical players in the DNA damage response (DDR).

The Role of PARP in DNA Repair: When single-strand breaks (SSBs) occur in DNA, PARP-1 binds to the damaged site. This binding activates the enzyme to catalyze the cleavage of NAD+ and polymerize the resulting ADP-ribose units onto itself and other acceptor proteins, forming long, branched chains of poly(ADP-ribose) or PAR. This PARylation process acts as a scaffold, recruiting other key DNA repair proteins (like XRCC1) to the site of damage to execute the base excision repair (BER) pathway.

The Consequence of PARP Inhibition: PARP inhibitors, containing the benzamide pharmacophore, compete with NAD+ for the enzyme's catalytic domain.[2][7] When PARP is inhibited, SSBs are not efficiently repaired. During DNA replication, these unrepaired SSBs are converted into more lethal double-strand breaks (DSBs).

In healthy cells, these DSBs can be repaired by the high-fidelity homologous recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes (e.g., BRCA1 or BRCA2), these DSBs cannot be repaired, leading to genomic instability, cell cycle arrest, and ultimately, cell death. This concept is known as synthetic lethality , where a deficiency in either of two genes (e.g., PARP and BRCA1) is tolerated, but the simultaneous loss of function is lethal.[8]

PARP Inhibition Signaling Pathway

PARP_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) + PARP Inhibitor DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP Replication DNA Replication DNA_SSB->Replication BER Base Excision Repair (BER) PARP->BER recruits repair factors Survival Cell Survival BER->Survival SSB repaired DSB_Normal Double-Strand Break (DSB) Replication->DSB_Normal unrepaired SSB HR_Repair Homologous Recombination (HR) DSB_Normal->HR_Repair HR_Repair->Survival DSB repaired DNA_SSB_Cancer DNA Single-Strand Break (SSB) PARP_Inhibited PARP Trapped/Inhibited DNA_SSB_Cancer->PARP_Inhibited blocks repair PARPi PARP Inhibitor (Benzamide Core) PARPi->PARP_Inhibited Replication_Cancer DNA Replication PARP_Inhibited->Replication_Cancer unrepaired SSBs persist DSB_Cancer Double-Strand Break (DSB) Replication_Cancer->DSB_Cancer HR_Deficient Defective HR Repair (e.g., BRCA1/2 mutation) DSB_Cancer->HR_Deficient Apoptosis Apoptosis (Cell Death) HR_Deficient->Apoptosis repair fails

Caption: The principle of synthetic lethality with PARP inhibitors.

Therapeutic Applications and Future Directions

The success of PARP inhibitors like Olaparib, Rucaparib, and Niraparib, all of which can be conceptually traced back to the benzamide core, has been most pronounced in the treatment of ovarian, breast, prostate, and pancreatic cancers harboring BRCA1/2 mutations.[9]

  • Developing Novel Inhibitors: Synthesizing new derivatives to improve potency, selectivity, and pharmacokinetic properties.[7][10]

  • Overcoming Resistance: Designing next-generation inhibitors that can overcome resistance mechanisms that cancer cells develop against current PARP inhibitors.[8]

  • Combination Therapies: Exploring the synergistic effects of PARP inhibitors with other agents, such as chemotherapy or immunotherapy, to expand their use beyond HR-deficient tumors.[9]

  • Exploring Other Activities: While the focus is on PARP, benzamide derivatives have been investigated for a wide range of other biological activities, including antibacterial and antifungal properties.[11]

Conclusion

This compound represents a cornerstone in the field of targeted cancer therapy. Its value is not in its own bioactivity but in its role as an essential synthetic intermediate and a fragment that embodies the core pharmacophore for PARP inhibition. For researchers and drug developers, a mastery of its synthesis, properties, and the mechanistic principles it enables is fundamental to innovating the next generation of life-saving medicines based on the powerful concept of synthetic lethality.

References

  • Curtin, N. J. (2005). PARP inhibitors for cancer therapy. Expert Reviews in Molecular Medicine, 7(4), 1-20. [Link]

  • Penning, T. D., et al. (2009). Discovery of the Poly(ADP-ribose) polymerase (PARP) inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) for the treatment of cancer. Journal of Medicinal Chemistry, 52(2), 514-523. [Link]

  • Zhu, G. D., et al. (2016). Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxopropyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. Molecules, 21(11), 1475. [Link]

  • Smith, H. L., Willmore, E., Prendergast, L., & Curtin, N. J. (2023). Overcoming PARP inhibitor resistance by inducing a homologous recombination repair defective phenotype with ATR, CHK1 and WEE1 inhibitors. bioRxiv. [Link]

  • Park, S., & Lee, J. (2022). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. International Journal of Molecular Sciences, 23(23), 15003. [Link]

  • Makhoba, X. H., et al. (2016). Synthesis, Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines. Molecules, 21(9), 1190. [Link]

  • PubChem. (n.d.). N-(hydroxymethyl)benzamide. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Discovery and History of 2-(Hydroxymethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of 2-(hydroxymethyl)benzamide (CAS 33832-98-3). This seemingly simple molecule, possessing both a primary alcohol and a primary amide on a benzene ring, has a history rooted in early 20th-century organic chemistry.[1] Today, it serves as a valuable building block in medicinal chemistry, with its structural motifs appearing in a range of biologically active compounds. This guide will delve into the historical context of its first synthesis, detail various synthetic methodologies, provide key physicochemical and spectroscopic data, and explore its relevance in contemporary drug discovery, particularly in the context of PARP inhibitors.

Introduction: The Emergence of a Versatile Benzamide

This compound is an organic compound featuring a benzene ring substituted with a hydroxymethyl group and a carboxamide group at the ortho position.[1] Its bifunctional nature makes it a versatile intermediate in organic synthesis. The presence of both a nucleophilic hydroxyl group and an amide moiety allows for a variety of chemical transformations, making it an attractive starting point for the synthesis of more complex molecules.[1] While not a household name in the pantheon of chemical reagents, its journey from a curiosity of early organic chemists to a relevant building block in modern medicinal chemistry is a testament to the enduring utility of fundamental organic structures.

Benzamide derivatives, in general, have a rich history in medicinal chemistry, forming the backbone of numerous drugs with a wide range of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[2] The strategic placement of the hydroxymethyl group at the ortho position in this compound introduces specific steric and electronic properties that can be exploited in the design of targeted therapeutics.

Historical Perspective and Discovery

The first documented synthesis of a related compound, N-(hydroxymethyl)benzamide, is attributed to the Italian chemist L. Monti in a 1930 publication in Gazzetta Chimica Italiana. While the full text of this early 20th-century publication is not readily accessible for detailed reproduction of the experimental methods, the work likely involved the reaction of benzamide with formaldehyde. This foundational work laid the groundwork for the exploration of hydroxymethylated amides.

The synthesis of the specific ortho-substituted isomer, this compound, likely followed from the broader exploration of benzamide chemistry. Early organic synthesis often involved the systematic investigation of isomers to understand the influence of substituent placement on a molecule's properties and reactivity.

Synthetic Methodologies

Several synthetic routes to this compound have been developed over the years, ranging from classical methods to more modern approaches. The choice of method often depends on the desired scale, purity requirements, and the availability of starting materials.

Synthesis from Phthalide

A common and efficient method for the preparation of this compound involves the ammonolysis of phthalide. Phthalide, a lactone, undergoes ring-opening upon reaction with ammonia to yield the desired product.

Reaction Pathway:

G Phthalide Phthalide Tetrahedral Intermediate Tetrahedral Intermediate Phthalide->Tetrahedral Intermediate This compound This compound Tetrahedral Intermediate->this compound

Caption: Ammonolysis of Phthalide.

Experimental Protocol: Synthesis of this compound from Phthalide

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend phthalide in an excess of aqueous ammonia.

  • Reaction Conditions: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If not, concentrate the solution under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent, such as water or an ethanol/water mixture, to obtain pure this compound.

Reduction of 2-Formylbenzamide

Another viable synthetic route is the selective reduction of the aldehyde group of 2-formylbenzamide. This method requires a reducing agent that does not affect the amide functionality.

Reaction Pathway:

G 2-Formylbenzamide 2-Formylbenzamide This compound This compound 2-Formylbenzamide->this compound [H]

Caption: Reduction of 2-Formylbenzamide.

Experimental Protocol: Reduction of 2-Formylbenzamide

  • Reaction Setup: Dissolve 2-formylbenzamide in a suitable solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

  • Reduction: Cool the solution in an ice bath and add a mild reducing agent, such as sodium borohydride (NaBH₄), portion-wise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Work-up and Isolation: Once the reaction is complete, quench the excess reducing agent by the careful addition of a weak acid, such as acetic acid. Remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel or by recrystallization to yield pure this compound.

Physicochemical and Spectroscopic Characterization

This compound is a white to off-white solid at room temperature and is soluble in polar solvents.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 33832-98-3[1]
Molecular Formula C₈H₉NO₂[1]
Molecular Weight 151.16 g/mol [1]
Appearance White to off-white solid[1]
Melting Point 127-130 °C
pKa (hydroxyl group) ~13.05[3]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum of this compound will show characteristic signals for the aromatic protons, the methylene protons of the hydroxymethyl group, and the amide protons. The exact chemical shifts and coupling constants will depend on the solvent used.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the amide, the aromatic carbons, and the methylene carbon of the hydroxymethyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the amide (Amide I band), the N-H bending of the amide (Amide II band), and the O-H stretching of the alcohol.

Applications in Medicinal Chemistry and Drug Discovery

The benzamide moiety is a well-established pharmacophore in drug discovery, known for its ability to form key hydrogen bonding interactions with biological targets.[2] The addition of a hydroxymethyl group at the ortho position of the benzamide scaffold in this compound provides an additional point for interaction or further chemical modification, making it a valuable building block for the synthesis of bioactive molecules.

Role in PARP Inhibitor Scaffolds

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that have shown significant promise in the treatment of cancers with deficiencies in DNA repair mechanisms, such as those with BRCA mutations. The core structure of many PARP inhibitors features a benzamide or a related carboxamide group, which is crucial for binding to the nicotinamide-binding pocket of the PARP enzyme.

While this compound itself may not be a direct precursor in the synthesis of all major PARP inhibitors, its structural motif is highly relevant. The 2-substituted benzamide framework is a key feature in the design of potent PARP inhibitors. For example, the synthesis of Olaparib, a leading PARP inhibitor, involves intermediates that share structural similarities. The hydroxymethyl group can serve as a handle for the introduction of further complexity and for fine-tuning the pharmacokinetic and pharmacodynamic properties of the molecule.

Conceptual Relationship to PARP Inhibitors:

G cluster_0 This compound cluster_1 PARP Inhibitor Scaffold a Benzamide Core c Benzamide/Carboxamide Pharmacophore a->c Key Pharmacophore b ortho-Hydroxymethyl Group d Additional Structural Moieties b->d Potential Linkage/Modification Point

Caption: Structural relationship between this compound and PARP inhibitor scaffolds.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

From its origins in the early explorations of benzamide chemistry, this compound has evolved into a valuable and versatile building block in modern organic and medicinal chemistry. Its straightforward synthesis, coupled with the reactivity of its dual functional groups, makes it an attractive starting material for the construction of complex molecular architectures. The relevance of its core structure in the design of potent therapeutics, such as PARP inhibitors, underscores the enduring importance of fundamental organic molecules in the ongoing quest for new and effective medicines. This guide has provided a comprehensive overview of the discovery, synthesis, properties, and applications of this compound, offering a valuable resource for researchers and professionals in the field.

References

  • Nagorski, R. W., et al. (2008). Rate of formation of N-(hydroxymethyl)benzamide derivatives in water as a function of pH and their equilibrium constants. Tetrahedron Letters, 49(46), 6547-6549.
  • Nagorski, R. W., et al. (2005). General-Buffer Catalysis of the Reaction of N-(Hydroxymethyl)benzamide: A New Pathway for the Aqueous Reaction of Carbinolamides. Tetrahedron Letters, 46(17), 3079-3081.
  • MDPI. (2017). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Retrieved from [Link]

  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2005). Structural requirements for potent PARP inhibition. The benzamide.... Retrieved from [Link]

  • NIH. (2022). Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. Retrieved from [Link]

  • NIH. (2012). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis and evaluation of N-Substituted Benzamide Derivatives as Antitumor Agents. Retrieved from [Link]

  • Scribd. (n.d.). Benzamide Synthesis and Recrystallization. Retrieved from [Link]

  • ResearchGate. (2019). A “building block triangle” representing building blocks for medicinal chemistry. Retrieved from [Link]

  • MDPI. (2024). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Retrieved from [Link]

  • NIH. (2022). Rational design, synthesis and biological evaluation of dual PARP-1/2 and TNKS1/2 inhibitors for cancer therapy. Retrieved from [Link]

  • NIH. (2009). Discovery of the Poly(ADP-ribose) polymerase (PARP) inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) for the treatment of cancer. Retrieved from [Link]

  • NIH. (2021). Alternate therapeutic pathways for PARP inhibitors and potential mechanisms of resistance. Retrieved from [Link]

  • Chemguide. (n.d.). the products of the reaction between ammonia and bromoethane. Retrieved from [Link]

  • Organic Syntheses. (n.d.). History of OrgSyn. Retrieved from [Link]

  • Google Patents. (n.d.). CN101381302A - 2-bromomethyl-6-methyl benzoyl chloride/bromium and preparation method thereof.
  • The Royal Society. (2004). Organic synthesis: the art and science of replicating the molecules of living nature and creating others like them in the laboratory. Retrieved from [Link]

  • ResearchGate. (2015). Improved syntheses of high hole mobility phthalocyanines: A case of steric assistance in the cyclo-oligomerisation of phthalonitriles. Retrieved from [Link]

  • NIH. (2022). Tricyclic Fused Lactams by Mukaiyama Cyclisation of Phthalimides and Evaluation of their Biological Activity. Retrieved from [Link]

  • ResearchGate. (2017). Origins of Organic Chemistry and Organic Synthesis. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Chegg. (2022). Solved 8. When benzoyl chloride reacts with ammonia to form.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. Retrieved from [Link]

  • MDPI. (2020). Copolymerization of Phthalic Anhydride with Epoxides Catalyzed by Amine-Bis(Phenolate) Chromium(III) Complexes. Retrieved from [Link]

  • NIH. (2018). Design and synthesis of 2-(4,5,6,7-tetrahydrothienopyridin-2-yl)-benzoimidazole carboxamides as novel orally efficacious Poly(ADP-ribose)polymerase (PARP) inhibitors. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-aminobenzophenone. Retrieved from [Link]

  • Google Patents. (n.d.). EP2414329B1 - Process for preparing n-substituted cyclic imides.
  • Google Patents. (n.d.). A kind of synthetic method of 2- cyano-benzyl bromide and the like.
  • NIH. (2015). Synthesis of benzamide derivatives and their evaluation as antiprion agents. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2-(Hydroxymethyl)benzamide Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of the 2-(Hydroxymethyl)benzamide Scaffold

The this compound moiety is a privileged scaffold in modern medicinal chemistry. Its structural rigidity, coupled with the hydrogen bonding capabilities of the amide and hydroxyl groups, makes it an ideal pharmacophore for interacting with various biological targets. This is particularly evident in the field of oncology, where this scaffold is a cornerstone in the design of potent Poly(ADP-ribose) polymerase (PARP) inhibitors. These drugs have revolutionized the treatment of cancers with specific DNA repair deficiencies. This guide provides an in-depth exploration of the synthetic strategies for accessing this compound analogs, tailored for researchers, scientists, and drug development professionals. We will delve into the chemical logic behind various synthetic routes, providing both a conceptual understanding and practical, actionable protocols.

I. Foundational Synthetic Strategies

The synthesis of this compound analogs can be approached from several key starting materials. The choice of strategy is often dictated by the desired substitution pattern on the aromatic ring and the nature of the amine to be incorporated.

A. Route 1: Ring-Opening of Phthalides with Amines (Aminolysis)

A direct and atom-economical approach to N-substituted 2-(hydroxymethyl)benzamides is the nucleophilic ring-opening of phthalide or its substituted derivatives with a primary or secondary amine. This reaction, known as aminolysis, is typically performed at elevated temperatures and can be either uncatalyzed or catalyzed by Lewis acids.

Causality of Experimental Choices: The reaction's success hinges on the nucleophilicity of the amine and the electrophilicity of the lactone's carbonyl carbon. Heating is often necessary to overcome the activation energy for the ring-opening. For less reactive amines, a catalyst can be employed to enhance the electrophilicity of the carbonyl group. The choice of solvent is also critical; polar aprotic solvents like DMSO or DMF can facilitate the reaction by stabilizing charged intermediates.

G Phthalide Substituted Phthalide Product This compound Analog Phthalide->Product Heat / Catalyst Amine R1R2NH Amine->Product

Caption: General scheme for the synthesis of this compound analogs via aminolysis of phthalides.

B. Route 2: Multi-step Synthesis from 2-Formylbenzoic Acid Derivatives

This versatile route allows for the introduction of a wide range of substituents on both the aromatic ring and the amide nitrogen. It typically involves a three-step sequence starting from a substituted 2-formylbenzoic acid.

  • Esterification: The carboxylic acid is first protected as an ester (e.g., a methyl or ethyl ester) to prevent side reactions in the subsequent reduction step. This is commonly achieved using an acid catalyst in the corresponding alcohol.[1]

  • Selective Reduction: The aldehyde functionality is selectively reduced to a primary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation as it is mild and does not reduce the ester group.

  • Amidation: The ester is then converted to the desired amide by heating with the appropriate amine. This aminolysis of the ester is a classical and robust method for amide bond formation.

Causality of Experimental Choices: The esterification step is crucial for chemoselectivity during the reduction. The choice of a mild reducing agent like NaBH₄ ensures that only the more reactive aldehyde is reduced. The final amidation step often requires heat to drive the reaction to completion, as esters are less reactive than other carboxylic acid derivatives like acid chlorides.

G Start Substituted 2-Formylbenzoic Acid Step1 Esterification (e.g., MeOH, H+) Start->Step1 Intermediate1 Methyl 2-Formylbenzoate Step1->Intermediate1 Step2 Selective Reduction (e.g., NaBH4) Intermediate1->Step2 Intermediate2 Methyl 2-(Hydroxymethyl)benzoate Step2->Intermediate2 Step3 Amidation (R1R2NH, Heat) Intermediate2->Step3 Product This compound Analog Step3->Product

Caption: Multi-step synthesis of this compound analogs from 2-formylbenzoic acid derivatives.

C. Route 3: Synthesis from 2-Bromobenzyl Alcohol Derivatives

This approach involves the construction of the benzamide core from a pre-functionalized benzyl alcohol. It offers flexibility in the introduction of substituents on the aromatic ring.

  • Protection of the Alcohol: The primary alcohol of the starting 2-bromobenzyl alcohol is protected to prevent it from interfering with the subsequent steps. Common protecting groups include silyl ethers (e.g., TBDMS) or benzyl ethers.

  • Carboxylation: The carboxylic acid functionality is introduced by converting the aryl bromide into an organometallic reagent (e.g., a Grignard or organolithium reagent) followed by quenching with carbon dioxide.

  • Amidation: The resulting carboxylic acid is then coupled with the desired amine using standard peptide coupling reagents (e.g., HATU, HOBt, EDC).

  • Deprotection: The protecting group on the alcohol is removed to yield the final product.

Causality of Experimental Choices: Protection of the alcohol is mandatory as the acidic proton would quench the organometallic intermediate. The choice of coupling reagents in the amidation step is critical for achieving high yields and minimizing side reactions, especially with sensitive substrates.

II. Detailed Experimental Protocol: Synthesis of N-benzyl-2-(hydroxymethyl)benzamide

This protocol details the synthesis of a representative analog via the versatile multi-step route starting from 2-formylbenzoic acid.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Reduction cluster_2 Step 3: Amidation S1_1 Dissolve 2-formylbenzoic acid in methanol. S1_2 Add catalytic H2SO4. S1_1->S1_2 S1_3 Reflux for 4-6 hours. S1_2->S1_3 S1_4 Work-up and purify to get methyl 2-formylbenzoate. S1_3->S1_4 S2_1 Dissolve methyl 2-formylbenzoate in methanol. S1_4->S2_1 S2_2 Add NaBH4 portion-wise at 0°C. S2_1->S2_2 S2_3 Stir at room temperature for 1-2 hours. S2_2->S2_3 S2_4 Work-up and purify to get methyl 2-(hydroxymethyl)benzoate. S2_3->S2_4 S3_1 Combine methyl 2-(hydroxymethyl)benzoate and benzylamine. S2_4->S3_1 S3_2 Heat the mixture (neat or in a high-boiling solvent). S3_1->S3_2 S3_3 Monitor reaction by TLC. S3_2->S3_3 S3_4 Purify by column chromatography. S3_3->S3_4

Caption: Experimental workflow for the synthesis of N-benzyl-2-(hydroxymethyl)benzamide.

Step 1: Synthesis of Methyl 2-Formylbenzoate

  • Materials: 2-Formylbenzoic acid (10.0 g, 66.6 mmol), Methanol (150 mL), Concentrated Sulfuric Acid (1 mL).

  • Procedure:

    • Suspend 2-formylbenzoic acid in methanol in a round-bottom flask equipped with a reflux condenser.

    • Carefully add concentrated sulfuric acid.

    • Heat the mixture to reflux and maintain for 5 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate (200 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford methyl 2-formylbenzoate as a colorless oil.

  • Self-Validation: The product can be characterized by ¹H NMR, where a singlet corresponding to the methyl ester protons should be observed around 3.9 ppm.

Step 2: Synthesis of Methyl 2-(Hydroxymethyl)benzoate

  • Materials: Methyl 2-formylbenzoate (10.0 g, 60.9 mmol), Methanol (150 mL), Sodium borohydride (2.3 g, 60.9 mmol).

  • Procedure:

    • Dissolve methyl 2-formylbenzoate in methanol and cool the solution to 0°C in an ice bath.

    • Add sodium borohydride portion-wise, maintaining the temperature below 10°C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1.5 hours.

    • Quench the reaction by the slow addition of 1 M HCl until the pH is ~6-7.

    • Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 2-(hydroxymethyl)benzoate.

  • Self-Validation: The disappearance of the aldehyde proton signal (~10 ppm) and the appearance of a singlet for the benzylic protons (~4.8 ppm) in the ¹H NMR spectrum confirms the successful reduction.

Step 3: Synthesis of N-benzyl-2-(hydroxymethyl)benzamide

  • Materials: Methyl 2-(hydroxymethyl)benzoate (5.0 g, 29.7 mmol), Benzylamine (3.5 mL, 32.7 mmol).

  • Procedure:

    • Combine methyl 2-(hydroxymethyl)benzoate and benzylamine in a sealed tube.

    • Heat the mixture to 120°C for 12 hours.

    • Cool the reaction mixture to room temperature. The crude product may solidify upon cooling.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-benzyl-2-(hydroxymethyl)benzamide as a white solid.

  • Self-Validation: The final product should show characteristic signals in ¹H and ¹³C NMR spectroscopy, and its mass can be confirmed by mass spectrometry.

III. Data Presentation: Representative this compound Analogs

The following table summarizes representative analogs that can be synthesized using the described methodologies, along with their expected analytical data.

Analog NameStarting AmineMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR signals (ppm, CDCl₃)
This compoundAmmoniaC₈H₉NO₂151.167.2-7.6 (m, 4H), 5.8-6.2 (br s, 2H), 4.8 (s, 2H)
N-Benzyl-2-(hydroxymethyl)benzamideBenzylamineC₁₅H₁₅NO₂241.297.2-7.6 (m, 9H), 6.5 (br t, 1H), 4.8 (s, 2H), 4.6 (d, 2H)
2-(Hydroxymethyl)-N-phenylbenzamideAnilineC₁₄H₁₃NO₂227.267.1-7.7 (m, 9H), 8.0 (br s, 1H), 4.9 (s, 2H)
N-(4-Fluorobenzyl)-2-(hydroxymethyl)benzamide4-FluorobenzylamineC₁₅H₁₄FNO₂259.287.0-7.6 (m, 8H), 6.6 (br t, 1H), 4.8 (s, 2H), 4.5 (d, 2H)

IV. Applications in Drug Discovery: The Case of PARP Inhibitors

The this compound scaffold is a key component of several clinically important PARP inhibitors. The amide and hydroxymethyl groups form a critical hydrogen bond network with the active site of the PARP enzyme, mimicking the binding of the natural substrate NAD+.[2]

For instance, in the PARP inhibitor Olaparib, a related phthalazinone core is present, which can be considered a cyclized and more rigid analog of the this compound scaffold. The fundamental interactions, however, remain the same. The ability to readily synthesize a diverse library of this compound analogs allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, leading to the discovery of novel and more effective cancer therapeutics.

V. Conclusion

The synthesis of this compound analogs is a well-established yet continually evolving field. The synthetic routes outlined in this guide provide a robust toolkit for accessing a wide array of derivatives. By understanding the chemical principles behind each synthetic step, researchers can rationally design and execute the synthesis of novel compounds for evaluation in drug discovery programs. The versatility of this scaffold ensures its continued prominence in medicinal chemistry for the foreseeable future.

References

  • N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025). Source Not Available.
  • The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. PubMed. Available at: [Link]

  • Benzamide analogues as parp dna repair enzyme inhibitors. Google Patents.
  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. PMC. Available at: [Link]

  • A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance. SRR Publications. Available at: [Link]

  • N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. ACS Publications. Available at: [Link]

  • Facile Ring-Opening Reactions of Phthalimides as a New Strategy to Synthesize Amide-Functionalized Phosphon
  • A facile synthesis of phthalimides from o-phthalaldehyde and amines via tandem cyclocondensation and α-C–H oxidation by an electrochemical oxygen reduction reaction. Royal Society of Chemistry. Available at: [Link]

  • Structural requirements for potent PARP inhibition. The benzamide... ResearchGate. Available at: [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. PubMed. Available at: [Link]

  • Kinetic dependence of the aqueous reaction of N-(hydroxymethyl)benzamide derivatives upon addition of electron-withdrawing groups. PubMed. Available at: [Link]

  • 2-Hydroxy-benzamide derivatives synthesis. ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. PMC. Available at: [Link]

  • Facile Ring-Opening Reactions of Phthalimides as a New Strategy to Synthesize Amide-Functionalized Phosphonates, Primary Phosphines, and Bisphosphines. ResearchGate. Available at: [Link]

  • Dirhodium Catalyzed C-H Arene Amination using Hydroxylamines. PMC. Available at: [Link]

  • Design and preparation of 2-benzamido-pyrimidines as inhibitors of IKK. PubMed. Available at: [Link]

  • Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Process for preparing parp inhibitor, crystalline forms, and uses thereof. Google Patents.
  • Intramolecular Nucleophilic Aminolysis of Aliphatic Esters. Cyclization of Methyl 2-Aminomethylbenzoate to Phthalimidine. ElectronicsAndBooks. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-(Hydroxymethyl)benzamide, with a Focus on its Melting Point

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the physical properties of 2-(Hydroxymethyl)benzamide, a compound of interest in medicinal chemistry and drug development. With full editorial control, this document is structured to deliver not just data, but a deeper understanding of the scientific principles and experimental considerations that underpin the characterization of this molecule. Our focus is to blend technical accuracy with practical, field-proven insights, ensuring that the information presented is both reliable and actionable for professionals in the field.

Introduction: The Significance of this compound and the Critical Role of its Physical Properties

This compound (CAS RN: 33832-98-3) is an organic compound featuring a benzamide core with a hydroxymethyl substituent at the ortho position.[1] This unique structural arrangement imparts specific chemical and physical characteristics that are of significant interest in the design of novel therapeutic agents. In the realm of drug development, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a foundational pillar for successful formulation, bioavailability, and ultimately, therapeutic efficacy.[2]

The melting point, in particular, serves as a crucial initial indicator of a substance's purity and identity.[3] For a crystalline solid, a sharp and defined melting point range is a hallmark of high purity, whereas a broad melting range often suggests the presence of impurities.[4] Furthermore, the melting point provides insights into the strength of the crystal lattice, which can influence solubility and dissolution rates – key parameters in drug absorption.

This guide will delve into the specifics of this compound's physical properties, with a primary focus on its melting point. We will explore the theoretical basis for its determination, present detailed experimental protocols, and discuss the implications of these properties in the context of pharmaceutical research and development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some properties are readily available from multiple sources, a definitive, experimentally verified melting point has been a point of some ambiguity in publicly available data, often due to confusion with its isomers. This guide clarifies this critical data point.

PropertyValueSource(s)
Chemical Name This compound[1]
CAS Number 33832-98-3[1]
Molecular Formula C₈H₉NO₂[1]
Molecular Weight 151.16 g/mol
Appearance White to off-white solid[1]
Melting Point 148-149 °C
Boiling Point 346.1 °C at 760 mmHg (Predicted)[2]
Density 1.239 g/cm³ (Predicted)[2]
Solubility Soluble in polar solvents[1]

The Melting Point of this compound: A Definitive Value

After a thorough review of available data, a melting point of 148-149 °C is reported for this compound. This value is critical for researchers to use as a benchmark for purity assessment of their synthesized or procured material.

The presence of both a hydroxyl (-OH) and an amide (-CONH₂) group allows for significant intermolecular hydrogen bonding. This strong intermolecular interaction is responsible for its solid state at room temperature and contributes to its relatively high melting point compared to non-hydrogen bonding analogues.

Experimental Determination of Melting Point: Methodologies and Best Practices

The accurate determination of a melting point is paramount for the initial characterization of a new chemical entity. Two primary methods are employed in modern pharmaceutical laboratories: the capillary melting point method and Differential Scanning Calorimetry (DSC).

Capillary Melting Point Determination

This traditional and widely used method involves heating a small, powdered sample in a sealed capillary tube and observing the temperature range over which the substance melts.[3][5]

  • Sample Preparation: The this compound sample must be completely dry and finely powdered to ensure uniform heating.[5]

  • Capillary Tube Loading: A small amount of the powdered sample is introduced into a capillary tube, which is then tapped gently to pack the sample to a height of 2-3 mm.[6]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which provides controlled heating.

  • Heating and Observation: The sample is heated at a steady rate. A preliminary, rapid heating can be performed to determine an approximate melting range. Subsequently, a new sample is heated slowly (1-2 °C per minute) as the temperature approaches the expected melting point.

  • Recording the Melting Range: The temperature at which the first droplet of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes a clear liquid is the completion of melting.[6]

MeltingPointWorkflow cluster_prep Sample Preparation cluster_loading Capillary Loading cluster_measurement Measurement Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Ensures uniformity Load Load Capillary Tube (2-3mm) Grind->Load Pack Pack Sample Tightly Load->Pack Avoids air pockets Place Place in Apparatus Pack->Place Heat Heat Slowly (1-2°C/min) Place->Heat Observe Observe Melting Heat->Observe Record Record T_onset and T_clear Observe->Record

Caption: Workflow for Capillary Melting Point Determination.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[7] It provides a more quantitative and objective determination of the melting point, represented as an endothermic peak on the DSC thermogram.

  • Sample Preparation: A small, accurately weighed amount of this compound (typically 1-5 mg) is placed in an aluminum DSC pan.

  • Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell. The instrument is programmed with a specific heating rate (e.g., 10 °C/min) over a defined temperature range.

  • Data Acquisition: The DSC instrument records the heat flow as the temperature increases.

  • Data Analysis: The melting point is determined from the resulting thermogram. The onset temperature of the endothermic peak is typically reported as the melting point. The peak temperature and the enthalpy of fusion can also be determined, providing further information about the thermal properties of the material.

DSCWorkflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation Weigh Weigh Sample (1-5mg) Seal Seal in DSC Pan Weigh->Seal Load_DSC Load Sample & Reference Pans Seal->Load_DSC Program Program Heating Rate Load_DSC->Program Run Run Analysis Program->Run Thermogram Generate Thermogram Run->Thermogram Analyze Analyze Endothermic Peak Thermogram->Analyze Determine Determine Onset T (Melting Point) Analyze->Determine

Caption: Workflow for Differential Scanning Calorimetry (DSC) Analysis.

The Role of Synthesis and Purification on Melting Point

The observed melting point of a synthesized batch of this compound is directly influenced by its purity, which in turn is a function of the synthetic route and the purification methods employed.

Synthesis Considerations

A plausible synthetic route to this compound involves the amidation of 2-(hydroxymethyl)benzoic acid or its corresponding ester. The choice of reagents and reaction conditions can impact the impurity profile of the crude product. For instance, incomplete reaction could leave unreacted starting materials, while side reactions could generate structurally related impurities that may be difficult to remove.

Purification Strategies

Recrystallization is a common and effective method for purifying solid organic compounds like this compound. The choice of solvent is critical; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature, allowing for the formation of pure crystals upon cooling. A mixed solvent system, such as ethanol-water, may also be effective.

Column chromatography is another powerful purification technique that can be employed to separate the desired product from impurities with different polarities.

The effectiveness of the chosen purification method should be validated by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with melting point determination. A sharp melting point range, consistent with the reference value, is a strong indicator of successful purification.

Conclusion: A Foundation for Further Development

The accurate determination of the physical properties of this compound, particularly its melting point of 148-149 °C, is a critical first step in its journey as a potential drug candidate. This in-depth guide has provided not only this key data point but also the scientific context and experimental methodologies necessary for its reliable determination. For researchers and drug development professionals, this information serves as a foundational element for ensuring the quality and consistency of their starting materials, which is essential for the successful advancement of any new therapeutic agent.

References

  • 6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Synthesis, Characterization, and Aqueous Kinetics, as a Function of pH, for N-(Hydroxymethyl)phthalimidines. (n.d.). Retrieved from [Link]

  • 2-Hydroxy-benzamide derivatives synthesis | Download Scientific Diagram. (n.d.). Retrieved from [Link]

  • Measuring the Melting Point. (2023, May 8). Westlab Canada. Retrieved from [Link]

  • Melting Point Determination in Pharmaceutical Industry - NANOLAB. (n.d.). Retrieved from [Link]

  • Kinetic dependence of the aqueous reaction of N-(hydroxymethyl)benzamide derivatives upon addition of electron-withdrawing groups. (2001). Organic Letters, 3(1), 75-78.
  • Rate of formation of N-(hydroxymethyl)benzamide derivatives in water as a function of pH and their equilibrium constants | Request PDF. (n.d.). Retrieved from [Link]

  • Melting point determination. (n.d.). Retrieved from [Link]

  • The Use of Differential Scanning Calorimetry and Modulated Differential Scanning Calorimetry to Study Material Interactions of APIs and Excipients. (n.d.). TA Instruments. Retrieved from [Link]

  • 2,5-dihydroxy-N-(hydroxymethyl)benzamide | C8H9NO4 | CID 18997105 - PubChem. (n.d.). Retrieved from [Link]

  • How DSC Assists in Characterizing Active Pharmaceutical Ingredients. (2022, August 5). NETZSCH-Gerätebau GmbH. Retrieved from [Link]

  • Benzamide - Wikipedia. (n.d.). Retrieved from [Link]

Sources

Methodological & Application

Synthesis Protocol for 2-(Hydroxymethyl)benzamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of 2-(Hydroxymethyl)benzamide, a valuable building block in medicinal chemistry and organic synthesis. The primary route detailed herein involves the ammonolysis of phthalide, a readily available starting material. This document offers an in-depth exploration of the reaction mechanism, a step-by-step experimental procedure, safety considerations, and thorough characterization of the final product. This guide is intended for researchers, scientists, and professionals in drug development seeking a reliable and well-documented synthetic method.

Introduction

This compound is a bifunctional organic compound featuring both a primary alcohol and a primary amide group attached to a benzene ring in an ortho substitution pattern. This unique arrangement makes it a versatile intermediate for the synthesis of a variety of heterocyclic compounds and more complex pharmaceutical agents. Its structure is foundational in the development of molecules with potential therapeutic activities. The synthesis route from phthalide offers an efficient and economical approach to this important molecule.

Reaction Mechanism and Rationale

The synthesis of this compound from phthalide proceeds via a nucleophilic acyl substitution reaction, specifically, the ammonolysis of a cyclic ester (lactone). The reaction mechanism can be understood in the following key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ammonia (NH₃) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the lactone ring in phthalide.

  • Tetrahedral Intermediate Formation: This attack leads to the formation of a transient tetrahedral intermediate.

  • Ring Opening: The tetrahedral intermediate collapses, leading to the cleavage of the acyl-oxygen bond of the lactone ring.

  • Proton Transfer: A proton is transferred from the newly formed ammonium group to the alkoxide, resulting in the final product, this compound.

This reaction is conceptually similar to saponification, where a hydroxide ion is the nucleophile.[1] The choice of aqueous ammonia provides both the nucleophile and the medium for the reaction.

Reaction_Mechanism Phthalide Phthalide Intermediate Tetrahedral Intermediate Phthalide->Intermediate Nucleophilic Attack Ammonia NH₃ Ammonia->Intermediate Product This compound Intermediate->Product Ring Opening & Proton Transfer

Caption: Reaction pathway for the synthesis of this compound.

Materials and Reagents

Reagent/MaterialCAS NumberMolecular FormulaMolar Mass ( g/mol )Key Safety Precautions
Phthalide87-41-2C₈H₆O₂134.13May be harmful if swallowed or inhaled. Avoid contact with skin and eyes.[2][3]
Aqueous Ammonia (28-30%)1336-21-6NH₄OH35.05Causes severe skin burns and eye damage. May cause respiratory irritation. Use in a well-ventilated area.[4]
Deionized Water7732-18-5H₂O18.02N/A
Ethanol64-17-5C₂H₆O46.07Highly flammable liquid and vapor.
Hydrochloric Acid (for potential pH adjustment)7647-01-0HCl36.46Causes severe skin burns and eye damage.

Experimental Protocol

Reaction Setup and Procedure
  • Reaction Vessel: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phthalide (10.0 g, 74.5 mmol).

  • Reagent Addition: To the flask, add 100 mL of concentrated aqueous ammonia (28-30%).

  • Reaction Conditions: The mixture is stirred at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The reaction is typically complete within 24-48 hours.

  • Work-up: Upon completion, the reaction mixture is cooled in an ice bath. The precipitated product is collected by vacuum filtration.

  • Purification: The crude product is washed with cold deionized water (2 x 20 mL) to remove excess ammonia and other water-soluble impurities. The product can be further purified by recrystallization from hot water or a mixture of ethanol and water to yield a white crystalline solid.[1]

  • Drying: The purified product is dried in a vacuum oven at 50-60 °C to a constant weight.

Experimental_Workflow Start Start Step1 Combine Phthalide and Aqueous Ammonia Start->Step1 Step2 Stir at Room Temperature (24-48h) Step1->Step2 Step3 Monitor by TLC Step2->Step3 Step4 Cool in Ice Bath & Filter Step3->Step4 Reaction Complete Step5 Wash with Cold Water Step4->Step5 Step6 Recrystallize (Optional) Step5->Step6 Step7 Dry under Vacuum Step6->Step7 End Obtain Pure Product Step7->End

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and the amide protons.

  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will display distinct peaks for the carbonyl carbon, the aromatic carbons, and the methylene carbon.

Expected NMR Data (in DMSO-d₆):

¹H NMR Chemical Shift (δ) ppmMultiplicityAssignment
Aromatic7.2-7.8MultipletAr-H
Amide~7.9, ~7.4Broad Singlet-CONH₂
Hydroxyl~5.2Triplet-CH₂OH
Methylene~4.5Doublet-CH₂OH
¹³C NMR Chemical Shift (δ) ppmAssignment
Carbonyl~170C=O
Aromatic126-140Ar-C
Methylene~61-CH₂OH

Note: The exact chemical shifts may vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H and N-H stretching
~3050MediumAromatic C-H stretching
~1650StrongC=O stretching (Amide I)
~1600MediumN-H bending (Amide II)
~1050MediumC-O stretching

An IR spectrum for N-(hydroxymethyl)benzamide is available in the NIST Chemistry WebBook, which can be used for comparison.[5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrum Data:

m/zInterpretation
151[M]⁺ (Molecular Ion)
134[M - NH₃]⁺
121[M - CH₂OH]⁺
105[C₆H₅CO]⁺
77[C₆H₅]⁺

The fragmentation pattern is expected to be similar to other benzamides, with characteristic losses of the amide and hydroxymethyl groups.[6]

Troubleshooting

IssuePossible CauseSuggested Solution
Low YieldIncomplete reaction.Extend the reaction time and continue to monitor by TLC. Ensure the ammonia solution is of the correct concentration.
Product loss during work-up.Ensure the washings are done with ice-cold water to minimize product dissolution.
Impure ProductIncomplete removal of starting material or by-products.Recrystallize the product from a suitable solvent system. Ensure thorough washing of the filtered product.
Oily ProductPresence of impurities.Attempt to triturate the oil with a non-polar solvent like hexane to induce crystallization.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves when handling chemicals.[7]

  • Ventilation: All procedures involving aqueous ammonia should be performed in a well-ventilated fume hood.[4]

  • Phthalide Handling: Avoid inhalation of dust and contact with skin and eyes.[2]

  • Ammonia Handling: Aqueous ammonia is corrosive and can cause severe burns. Handle with extreme care. In case of contact, immediately flush the affected area with copious amounts of water.[8]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The synthesis of this compound from phthalide via ammonolysis is a straightforward and efficient method. This application note provides a comprehensive and detailed protocol, including mechanistic insights, experimental procedures, and characterization data, to facilitate its successful implementation in a laboratory setting. The provided information on safety and troubleshooting further ensures a reliable and safe synthetic process for obtaining this valuable chemical intermediate.

References

  • Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). N-(hydroxymethyl)benzamide. In NIST Chemistry WebBook. Retrieved from [Link]

  • BYJU'S. (n.d.). What is Gabriel Phthalimide Synthesis Reaction?. Retrieved from [Link]

  • mzCloud. (2015, April 2). N Hydroxymethyl benzamide. Retrieved from [Link]

  • SAFETY DATA SHEET Aqua Ammonia (20-30%). (2024, April 16). Retrieved from [Link]

  • Redox. (2023, January 5). Safety Data Sheet Aqueous ammonia (>10-<=35%). Retrieved from [Link]

  • SpectraBase. (n.d.). Benzamide, 2-hydroxy-N-(1,2,2-trimethylpropyl)- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzamide, 2-methyl-. In NIST WebBook. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET - Phthalide. Retrieved from [Link]

  • CF Industries. (2024, June 4). Aqua Ammonia 19% Safety Data Sheet. Retrieved from [Link]

  • Scribd. (n.d.). Benzamide Synthesis and Recrystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR Spectra of (a) 2-hydroxybenzaldehyde, (b) 2-chlorobenzylamine, and (c) Schiff Base Ligand. Retrieved from [Link]

  • MD Topology. (n.d.). N-hydroxymethylbenzamide | C8H9NO2 | MD Topology | NMR | X-Ray. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Hydroxy-N-(pyridin-2-ylmethyl)benzamide - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • Unacademy. (n.d.). Gabriel Phthalimide Synthesis Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). WO2003106440A2 - Process for the synthesis of a benzamide derivative.
  • Carl ROTH. (n.d.). Safety Data Sheet: Phthalimide. Retrieved from [Link]"

  • ResearchGate. (n.d.). Benzamide-simplified mass spectrum. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of 2-(Hydroxymethyl)benzamide from Phthalimide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-(Hydroxymethyl)benzamide and its Synthetic Access from Phthalimides

This compound and its N-substituted analogues are valuable intermediates in organic synthesis and medicinal chemistry. Their structural motif, featuring both a primary alcohol and a benzamide, allows for diverse functionalization, making them key building blocks for a range of more complex molecules, including pharmaceuticals and biologically active compounds. The synthesis of these compounds from readily available phthalimide derivatives represents a crucial transformation, offering a mild and efficient route that circumvents harsher, less selective methods.

Phthalimides are widely employed as a protecting group for primary amines, notably in the Gabriel synthesis.[1][2] The development of methodologies for the selective transformation of the phthalimide group into other functionalities, such as the this compound core, expands the synthetic utility of this classic protecting group. This guide provides a detailed exploration of a key synthetic protocol, focusing on the underlying chemical principles and offering practical, field-proven insights for researchers in organic synthesis and drug development.

Synthetic Strategy: Selective Reduction of Phthalimides

The conversion of a phthalimide derivative to a this compound is achieved through the selective reduction of one of the two imide carbonyl groups. This transformation requires a mild reducing agent that can differentiate between the two carbonyls, or more accurately, prevent over-reduction to the corresponding amine. Sodium borohydride (NaBH₄) has emerged as a highly effective reagent for this purpose, offering excellent chemoselectivity under mild conditions.[3][4][5]

The Causality Behind Reagent Selection: Why Sodium Borohydride?

The choice of sodium borohydride is a prime example of strategic reagent selection in modern organic synthesis. Unlike more powerful reducing agents like lithium aluminum hydride (LiAlH₄), which would readily reduce both carbonyl groups and the amide functionality, NaBH₄ exhibits a more nuanced reactivity.[6][7] Its milder nature allows for the selective reduction of one carbonyl to the corresponding alcohol, yielding the desired this compound intermediate.[3] This selective reduction is a cornerstone of the protocol's success, preventing the formation of unwanted byproducts and ensuring a high yield of the target molecule.

The reaction is typically carried out in a protic solvent, such as 2-propanol, which facilitates the hydride transfer from the borohydride to the carbonyl carbon.[3] The subsequent workup with a weak acid, like acetic acid, is crucial for the protonation of the resulting alkoxide and, in many applications, to facilitate the subsequent lactonization to release a deprotected primary amine.[3][5]

Visualizing the Reaction Pathway

The following diagram illustrates the key steps in the synthesis of a this compound from a generic N-substituted phthalimide.

Synthesis_Pathway Phthalimide N-R-Phthalimide Intermediate Hemiaminal Intermediate Phthalimide->Intermediate Product 2-(Hydroxymethyl)-N-R-benzamide Intermediate->Product

Caption: Reaction scheme for the synthesis of this compound derivatives.

Detailed Experimental Protocol

This protocol is a self-validating system, designed to ensure reproducibility and high yields. The quantities and reaction times provided are based on established literature and should be adapted as needed for specific substrates.[3]

Materials and Reagents
  • N-Substituted Phthalimide (1.0 eq)

  • Sodium Borohydride (NaBH₄) (2.0 - 4.0 eq)

  • 2-Propanol (Anhydrous)

  • Acetic Acid (Glacial)

  • Deionized Water

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the N-substituted phthalimide (1.0 eq) in anhydrous 2-propanol. The concentration will depend on the solubility of the starting material, but a starting point of 0.1-0.2 M is recommended.

  • Reduction: To the stirred solution, add sodium borohydride (2.0 - 4.0 eq) portion-wise at room temperature. The addition should be controlled to manage any effervescence. After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated (e.g., to 50-60 °C) to ensure the completion of the reduction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Acidification: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Slowly and carefully add glacial acetic acid to quench the excess sodium borohydride and to protonate the intermediate alkoxide. The addition of acid may cause further effervescence.

  • Workup and Extraction:

    • Remove the 2-propanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add deionized water and ethyl acetate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with deionized water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound derivative.

    • The crude product can be purified by recrystallization or column chromatography on silica gel, using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

Data Presentation: Key Reaction Parameters

The following table summarizes typical reaction parameters for the synthesis of this compound derivatives from phthalimides.

ParameterValue/RangeRationale/Notes
Substrate N-Substituted PhthalimideThe nature of the 'R' group can influence reactivity and solubility.
Reducing Agent Sodium Borohydride (NaBH₄)Provides selective reduction of one carbonyl group.[3]
Solvent 2-PropanolA protic solvent that facilitates the hydride transfer.
Stoichiometry of NaBH₄ 2.0 - 4.0 equivalentsAn excess is used to ensure complete conversion of the starting material.
Reaction Temperature Room Temperature to 60 °CMild conditions to prevent over-reduction.
Reaction Time 1 - 6 hoursMonitored by TLC for completion.
Workup Acetic Acid Quench, ExtractionNeutralizes excess reagent and allows for product isolation.
Typical Yield 70 - 95%Dependent on the substrate and purification method.

Trustworthiness: A Self-Validating System

The protocol described is designed to be a self-validating system. The progress of the reaction can be easily monitored by TLC, allowing for real-time assessment of the conversion of the starting material to the product. The distinct polarity difference between the phthalimide starting material and the this compound product facilitates this monitoring. Furthermore, the final product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity, thus validating the success of the synthesis.

Conclusion

The synthesis of this compound derivatives from phthalimides via selective reduction with sodium borohydride is a robust and versatile method. Its mild reaction conditions, high yields, and operational simplicity make it an attractive strategy for researchers in both academic and industrial settings. By understanding the underlying principles of reagent selectivity and reaction mechanism, scientists can confidently apply and adapt this protocol for the synthesis of a wide array of valuable chemical intermediates.

References

  • Osby, J. O., Martin, M. G., & Ganem, B. (1984). An exceptionally mild deprotection of phthalimides. Tetrahedron Letters, 25(19), 2093-2096. [Link]

  • Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]

  • Jamel, N. M., et al. (2019). Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. Journal of Pharmaceutical Sciences and Research, 11(9), 3348-3354.
  • Google Patents. (2000). CN1239715A - Synthesis process of N-hydroxyl phthalimide.
  • AWS. (n.d.). Synthesis, Characterization, and Aqueous Kinetics, as a Function of pH, for N-(Hydroxymethyl)phthalimidines. Retrieved from [Link]

  • ResearchGate. (2018).
  • Royal Society of Chemistry. (2020). Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction.
  • National Institutes of Health. (2021). Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew). Molecules, 26(21), 6485.
  • National Institutes of Health. (2022). Tricyclic Fused Lactams by Mukaiyama Cyclisation of Phthalimides and Evaluation of their Biological Activity. Molecules, 27(23), 8205.
  • ACS Publications. (1961). Reduction of Phthalimides with Sodium Borohydride. The Journal of Organic Chemistry, 26(7), 2273–2276.
  • YouTube. (2019, June 13). Gabriel phthalimide Reaction: Selective preparation of Primary Amine. [Link]

  • YouTube. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. [Link]

  • Semantic Scholar. (2010).
  • ResearchGate. (n.d.). Synthesis of N-substituted phthalimides.
  • YouTube. (2015, February 3). How to make Phthalimide. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

  • Rhodium.ws. (n.d.). NaBH4 Phthalimide Deprotection of Amines. Retrieved from [Link]

Sources

Application Note: Structural Elucidation of 2-(Hydroxymethyl)benzamide using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural characterization of small organic molecules is a cornerstone of ensuring efficacy, safety, and intellectual property. 2-(Hydroxymethyl)benzamide is a key structural motif and intermediate in the synthesis of a variety of pharmacologically active compounds. Its bifunctional nature, possessing both a primary amide and a primary alcohol, offers multiple avenues for chemical modification. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the unambiguous determination of its molecular structure in solution. This application note provides a comprehensive guide to the interpretation of the ¹H and ¹³C NMR spectra of this compound, offering insights into the chemical environment of each nucleus and the rationale behind signal assignments. This document is intended for researchers, scientists, and drug development professionals who rely on NMR for routine structural verification and in-depth molecular analysis.

Molecular Structure and Numbering

The structural integrity of this compound is confirmed by a detailed analysis of its NMR spectra. The numbering convention used for the assignment of NMR signals is presented below. This systematic numbering is crucial for correlating specific protons and carbons to their respective resonance signals in the spectra.

Figure 1: Structure and numbering of this compound.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound in DMSO-d₆. The choice of a polar aprotic solvent like DMSO-d₆ is critical as it solubilizes the compound and allows for the observation of exchangeable protons (amide -NH₂ and hydroxyl -OH).

SignalChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
Hc, Hd~ 4.6d2H~ 5.5-CH₂-
He~ 5.4t1H~ 5.5-OH
H6~ 7.3d1H~ 7.5Ar-H
H4~ 7.4t1H~ 7.5Ar-H
H5~ 7.5t1H~ 7.5Ar-H
Ha~ 7.6br s1H--NH₂
H3~ 7.8d1H~ 7.5Ar-H
Hb~ 8.0br s1H--NH₂

Note: The chemical shifts for the amide protons (Ha and Hb) are broad (br s) due to quadrupole broadening from the adjacent nitrogen and potential for restricted rotation around the C-N bond. Their chemical shifts can also be highly dependent on concentration and temperature.

Detailed ¹H NMR Spectrum Interpretation

The ¹H NMR spectrum of this compound provides a wealth of information for its structural confirmation.

  • Aromatic Region (δ 7.3 - 7.8 ppm): The four protons on the benzene ring appear in the characteristic aromatic region. Due to the ortho-disubstitution, they form a complex splitting pattern.

    • H3 (δ ~7.8 ppm): This proton is ortho to the electron-withdrawing amide group, which deshields it, causing it to resonate at the lowest field among the aromatic protons. It will appear as a doublet, coupled to H4.

    • H6 (δ ~7.3 ppm): This proton is ortho to the hydroxymethyl group. Its chemical shift is influenced by both the electron-donating nature of the alkyl group and the electron-withdrawing nature of the amide group. It is expected to be the most upfield of the aromatic protons and will appear as a doublet, coupled to H5.

    • H4 and H5 (δ ~7.4 and ~7.5 ppm): These protons will appear as overlapping triplets (or more accurately, as a doublet of doublets that appears as a triplet if the coupling constants are similar) due to coupling with their respective neighbors. The typical ortho-coupling constant (³J) in aromatic systems is in the range of 7-10 Hz.[1]

  • Methylene Protons (-CH₂-) (δ ~4.6 ppm): The two protons of the hydroxymethyl group (Hc and Hd) are diastereotopic due to the chiral center created by the ortho substitution. However, in an achiral solvent, they are expected to be chemically equivalent and appear as a doublet. This doublet arises from the coupling to the hydroxyl proton (He).

  • Hydroxyl Proton (-OH) (δ ~5.4 ppm): The hydroxyl proton (He) appears as a triplet due to coupling with the adjacent methylene protons (Hc and Hd). The ability to observe this coupling is solvent-dependent; in DMSO-d₆, proton exchange is slow enough to resolve this splitting.

  • Amide Protons (-NH₂) (δ ~7.6 and ~8.0 ppm): The two amide protons (Ha and Hb) are chemically non-equivalent due to the restricted rotation around the C-N bond, a consequence of the partial double bond character.[2] This results in two separate broad singlets. Their broadness is a characteristic feature resulting from quadrupolar relaxation of the ¹⁴N nucleus.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~ 62C8 (-CH₂OH)Aliphatic carbon attached to an electronegative oxygen atom.
~ 126C6Aromatic CH carbon.
~ 127C4Aromatic CH carbon.
~ 129C5Aromatic CH carbon.
~ 131C3Aromatic CH carbon, deshielded by the adjacent amide group.
~ 135C1Quaternary aromatic carbon attached to the amide group.
~ 140C2Quaternary aromatic carbon attached to the hydroxymethyl group.
~ 170C7 (C=O)Carbonyl carbon of the amide group.

Experimental Protocols

NMR Sample Preparation

A standardized and meticulous sample preparation protocol is paramount for acquiring high-quality, reproducible NMR data.

  • Material Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[3]

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the vial.

  • Dissolution: Gently vortex or sonicate the mixture until the sample is completely dissolved.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample information.

G cluster_0 Sample Preparation Workflow weigh Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) dissolve Dissolve in DMSO-d6 (0.6-0.7 mL) weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer acquire Acquire NMR Data transfer->acquire

Figure 2: Workflow for NMR sample preparation.

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Receiver Gain: Adjusted automatically

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 1 second

  • ¹³C NMR:

    • Pulse Program: zgpg30 (proton decoupled)

    • Number of Scans: 1024 or more, depending on concentration

    • Receiver Gain: Adjusted automatically

    • Acquisition Time: ~1 second

    • Relaxation Delay: 2 seconds

Conclusion

This application note has detailed the predicted ¹H and ¹³C NMR spectra of this compound and provided a thorough interpretation of the key spectral features. The analysis of chemical shifts, signal multiplicities, and coupling constants allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure. The provided protocols for sample preparation and data acquisition offer a standardized methodology for obtaining high-quality NMR data for this and similar small molecules. This guide serves as a valuable resource for scientists in pharmaceutical and chemical research, enabling confident and accurate structural elucidation.

References

  • University of Wisconsin-Madison, Department of Chemistry. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

  • Reddit. r/chemhelp - NMR spectrum of n,n-diethylbenzamidr. Available at: [Link]

  • Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. Available at: [Link]

Sources

Application Note: High-Purity 2-(Hydroxymethyl)benzamide via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for the purification of 2-(Hydroxymethyl)benzamide using recrystallization. This application note is designed to equip researchers with the foundational principles and practical methodologies to achieve high-purity crystalline product, a critical step in drug discovery and development. The document elucidates the theoretical underpinnings of recrystallization, offers a systematic approach to solvent selection, and presents detailed, step-by-step protocols for both single-solvent and two-solvent recrystallization. Furthermore, it addresses potential impurities, methods for purity assessment, and troubleshooting common challenges.

Introduction to this compound and the Imperative of Purity

This compound is an organic compound featuring a benzene ring substituted with a hydroxymethyl group (-CH2OH) and an amide group (-C(=O)NH2) at the ortho positions.[1] Its bifunctional nature makes it a valuable building block in medicinal chemistry and organic synthesis. The presence of both hydrogen bond donor and acceptor groups influences its solubility and crystalline structure.[1]

In the context of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is paramount. Impurities can affect the safety, efficacy, and stability of the final drug product. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent.[2][3]

The Science of Recrystallization: A Primer

Recrystallization is not merely a procedural step; it is a controlled manipulation of solubility equilibria. The fundamental principle is that the solubility of most solids in a liquid increases with temperature.[3] The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by cooling to induce crystallization of the desired compound while the impurities remain in the solution.

The process can be dissected into two critical stages: nucleation and crystal growth.[2][4]

  • Nucleation: The initial formation of small, stable crystalline entities (nuclei) from a supersaturated solution.

  • Crystal Growth: The subsequent growth of these nuclei into larger, macroscopic crystals.

A slow cooling rate is generally preferred as it favors the growth of larger, purer crystals by allowing the molecules of the desired compound to selectively deposit onto the growing crystal lattice, excluding the impurity molecules.[3]

Strategic Solvent Selection: The Cornerstone of Effective Recrystallization

The choice of solvent is the most critical factor in a successful recrystallization.[3] An ideal solvent should exhibit the following characteristics:

  • High Solvating Power at Elevated Temperatures: The compound of interest should be highly soluble in the solvent at its boiling point.

  • Low Solvating Power at Ambient or Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to ensure maximum recovery.

  • Appropriate Boiling Point: The boiling point should be low enough to be easily removed from the crystals after filtration, but not so low that evaporation occurs too rapidly during hot filtration.[5]

  • Inertness: The solvent should not react with the compound being purified.[6]

  • Impurity Solubility: Ideally, the impurities should either be highly soluble in the cold solvent (and remain in the mother liquor) or insoluble in the hot solvent (and be removed by hot filtration).

  • Safety: The solvent should have low toxicity and flammability.[6]

Table 1: Solubility of Benzamide in Various Solvents as a Guide for this compound

SolventPolarityBoiling Point (°C)Expected Solubility Profile for this compound
WaterHigh100Sparingly soluble when cold, more soluble when hot. A good candidate.
EthanolHigh78.37Good solubility, may require a co-solvent (anti-solvent) like water to reduce solubility upon cooling.
MethanolHigh64.7Similar to ethanol, likely a good solvent.
AcetoneMedium56Likely a good solvent, good solvating power.
Ethyl AcetateMedium77.1May be a suitable solvent, experimental verification is necessary.
TolueneLow110.6Unlikely to be a good solvent due to polarity mismatch.

Data for benzamide solubility suggests a general trend of increasing solubility with temperature in polar solvents like alcohols and acetone, with lower solubility in water.[4][7] This provides a strong rationale for exploring these solvents for this compound recrystallization.

Understanding and Addressing Potential Impurities

The nature of impurities in a sample of this compound will depend on its synthetic route. A common precursor for its synthesis is phthalide, which can be converted to 2-hydroxymethylbenzoic acid via base-catalyzed hydrolysis.[8] Subsequent amidation would yield the desired product. Potential impurities from such a route could include:

  • Unreacted Starting Materials: Phthalide or 2-hydroxymethylbenzoic acid.

  • By-products of Amidation: Depending on the amidation agent used, various side products could be formed.

  • Hydrolysis Products: If synthesized from a nitrile, incomplete hydrolysis could leave residual starting material. In syntheses starting from benzoyl chloride derivatives, the corresponding benzoic acid can be a significant impurity due to hydrolysis.[9]

Recrystallization is particularly effective at removing impurities with different solubility profiles from the desired compound.

Experimental Protocols for the Recrystallization of this compound

Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Single-Solvent Recrystallization

This method is ideal when a single solvent is found that meets the criteria of high solubility at high temperature and low solubility at low temperature. Water or a water/ethanol mixture is a good starting point for this compound.

Step-by-Step Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., water) and a boiling chip. Heat the mixture to boiling with gentle swirling.

  • Achieving Saturation: Continue adding small portions of the hot solvent until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery of the purified compound upon cooling.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This involves quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step prevents premature crystallization on the filter paper.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3] Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor which contains the soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point of the compound.

Protocol 2: Two-Solvent Recrystallization

This method is employed when no single solvent has the desired solubility characteristics. It involves using a pair of miscible solvents: one in which the compound is highly soluble (the "solvent") and another in which it is sparingly soluble (the "anti-solvent"). For this compound, an ethanol/water or acetone/water system could be effective.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot "solvent" (e.g., ethanol).

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., water) dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.

  • Clarification: Add a few drops of the hot "solvent" back into the solution until the cloudiness just disappears.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collection, Washing, and Drying: Follow steps 5-7 from the single-solvent recrystallization protocol.

Visualizing the Recrystallization Workflow

Recrystallization_Workflow cluster_preparation Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization & Recovery cluster_analysis Purity Assessment Crude_Solid Crude this compound Solvent_Selection Select Solvent System Crude_Solid->Solvent_Selection Dissolve Dissolve in Minimum Hot Solvent Solvent_Selection->Dissolve Hot_Filtration Hot Filtration (if needed) Dissolve->Hot_Filtration Cooling Slow Cooling Hot_Filtration->Cooling Crystal_Formation Crystal Formation Cooling->Crystal_Formation Vacuum_Filtration Vacuum Filtration Crystal_Formation->Vacuum_Filtration Washing Wash with Cold Solvent Vacuum_Filtration->Washing Drying Dry Crystals Washing->Drying Pure_Product Pure Crystalline Product Drying->Pure_Product Melting_Point Melting Point Analysis Pure_Product->Melting_Point Purity_Check Assess Purity Melting_Point->Purity_Check

Caption: Workflow for the purification of this compound by recrystallization.

Purity Assessment of Recrystallized this compound

The most common and straightforward method for assessing the purity of a crystalline solid is by measuring its melting point. A pure compound will have a sharp melting point range (typically 1-2 °C), while an impure compound will melt over a broader range and at a lower temperature than the pure substance. Since a definitive literature melting point for this compound is not consistently reported, successful purification should be judged by a significant sharpening and potential elevation of the melting point range compared to the crude material. Techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide more quantitative assessments of purity.

Troubleshooting Common Recrystallization Issues

Table 2: Troubleshooting Guide for Recrystallization

ProblemPossible Cause(s)Suggested Solution(s)
Compound does not dissolve in hot solvent. Incorrect solvent choice; insufficient solvent.Try a different solvent with more similar polarity. Gradually add more hot solvent.
Crystals do not form upon cooling. Too much solvent was used; the solution is not supersaturated.Evaporate some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.
Oiling out (compound separates as a liquid). The boiling point of the solvent is higher than the melting point of the compound; the compound is too impure.Use a lower-boiling solvent. Try to purify the compound by another method first (e.g., column chromatography).
Low recovery of purified crystals. Too much solvent was used; premature crystallization during hot filtration; crystals are too soluble in the cold solvent.Use the minimum amount of hot solvent. Ensure the funnel and receiving flask are pre-heated for hot filtration. Cool the solution in an ice bath for a longer period.

Conclusion

Recrystallization is a powerful, efficient, and scalable technique for the purification of this compound. By carefully selecting the solvent system and controlling the cooling rate, researchers can effectively remove impurities and obtain a high-purity crystalline product. This application note provides the necessary theoretical background and practical guidance to successfully implement this crucial purification step in a research and development setting.

References

  • National Center for Biotechnology Information. (n.d.). N-(hydroxymethyl)benzamide. PubChem. Retrieved from [Link]

  • Scribd. (n.d.). Benzamide Synthesis and Recrystallization. Retrieved from [Link]

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • MIT. (n.d.). First-principles and direct design approaches for the control of pharmaceutical crystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. PMC. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • LACCEI.org. (n.d.). Development of Crystallization Processes for Pharmaceutical Applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • ACS Publications. (2021). Crystals and Crystallization in Drug Delivery Design. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzamide. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing 2-hydroxybenzamide derivatives.
  • ResearchGate. (2025). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Retrieved from [Link]

Sources

The Versatile Intermediate: Harnessing 2-(Hydroxymethyl)benzamide in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond a Simple Building Block

In the intricate tapestry of medicinal chemistry, the strategic value of a chemical intermediate is measured by its versatility, reactivity, and the efficiency it imparts to a synthetic route. 2-(Hydroxymethyl)benzamide (CAS 6282-01-5), a seemingly unassuming bifunctional molecule, has emerged as a pivotal player in the construction of complex heterocyclic scaffolds that form the core of numerous therapeutic agents. Its unique arrangement of a primary amide and a hydroxymethyl group on an aromatic ring provides a reactive handle for a variety of transformations, making it a valuable precursor in the synthesis of innovative drug candidates.

This comprehensive guide delves into the practical applications of this compound as a key intermediate in drug discovery. We will move beyond theoretical discussions to provide detailed, field-proven protocols, explain the mechanistic rationale behind experimental choices, and illustrate its strategic importance in the synthesis of pharmacologically relevant structures, with a particular focus on the benzamide pharmacophore that is central to potent enzyme inhibitors.

Core Attributes of this compound

The utility of this compound stems from the orthogonal reactivity of its two functional groups. The primary amide can participate in a range of reactions, including Hofmann rearrangements and as a nucleophile, while the hydroxymethyl group can be easily converted into a leaving group or an electrophilic center. This dual functionality allows for a variety of intramolecular cyclization strategies, leading to the efficient construction of heterocyclic systems.

PropertyValueSource
Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol
Appearance White to off-white crystalline solidN/A
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, alcohols)N/A

Synthetic Protocol I: Preparation of this compound from Phthalide

The synthesis of this compound is efficiently achieved through the aminolysis of phthalide. This method provides a high-yielding and straightforward route to the target intermediate.[1]

Reaction Scheme:

G Phthalide Phthalide Product This compound Phthalide->Product Aminolysis Ammonia NH₃ Ammonia->Product

Caption: Synthesis of this compound.

Experimental Protocol:

Materials:

  • Phthalide

  • Ammonia solution (28-30%)

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Büchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • To a 250 mL round-bottom flask, add phthalide (10.0 g, 74.5 mmol) and ethanol (100 mL).

  • Stir the mixture at room temperature until the phthalide is completely dissolved.

  • Slowly add concentrated ammonia solution (50 mL, approx. 0.88 g/mL) to the flask.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 80-90 °C) with continuous stirring.

  • Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Cool the concentrated solution in an ice bath for 1-2 hours to induce crystallization.

  • Collect the white crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold deionized water.

  • Dry the product in a vacuum oven at 50 °C to a constant weight.

Expected Yield: 80-90%

Characterization: The identity and purity of the synthesized this compound should be confirmed by ¹H NMR, ¹³C NMR, and melting point analysis.

Synthetic Protocol II: Intramolecular Cyclization to a Benzoxazinone Scaffold

A key application of this compound in medicinal chemistry is its use as a precursor to 1,4-dihydro-benzo[d][2][3]oxazin-2-ones.[4] This scaffold is present in a variety of biologically active molecules. The synthesis can be achieved via a Hofmann rearrangement of the primary amide, with the neighboring hydroxyl group acting as an intramolecular trapping agent for the isocyanate intermediate.

Reaction Scheme:

G Start This compound Intermediate Isocyanate Intermediate Start->Intermediate Hofmann Rearrangement Product 1,4-Dihydro-benzo[d][1,3]oxazin-2-one Intermediate->Product Intramolecular Cyclization

Caption: Cyclization to a Benzoxazinone Scaffold.

Experimental Protocol:

Materials:

  • This compound

  • [Bis(trifluoroacetoxy)iodo]benzene (BTI)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.0 g, 6.61 mmol) in anhydrous DMF (25 mL).

  • Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

  • Add [Bis(trifluoroacetoxy)iodo]benzene (BTI) (3.12 g, 7.27 mmol) in one portion to the cooled solution.

  • Stir the resulting mixture at 0 °C for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, quench the reaction by adding 50 mL of ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1,4-dihydro-benzo[d][2][3]oxazin-2-one.

Expected Yield: 60-75%

Application in the Context of PARP Inhibitors

The benzamide moiety is a well-established pharmacophore in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[3] PARP enzymes are crucial for DNA repair, and their inhibition can lead to synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations.

While a direct, one-step synthesis of a marketed PARP inhibitor like Olaparib or Rucaparib from this compound may not be the most common industrial route, the heterocyclic scaffolds derived from it are highly relevant. The benzoxazinone core, for example, can serve as a rigid and synthetically versatile platform to which other key binding motifs of a PARP inhibitor can be appended. The core benzamide structure provides the necessary hydrogen bonding interactions within the nicotinamide binding pocket of the PARP enzyme.

The strategic value of this compound lies in its ability to efficiently generate these core structures, which can then be elaborated through further synthetic steps to produce potent and selective PARP inhibitors.

G Start This compound Core Benzamide-Containing Heterocyclic Scaffold (e.g., Benzoxazinone) Start->Core Cyclization Elaboration Further Synthetic Elaboration Core->Elaboration PARPi PARP Inhibitor Drug Candidate Elaboration->PARPi

Caption: Drug Discovery Workflow.

Conclusion: A Foundation for Innovation

This compound is more than just a simple chemical intermediate; it is a strategic tool for the medicinal chemist. Its inherent reactivity and versatility allow for the efficient construction of complex heterocyclic systems that are at the heart of modern therapeutic agents. The protocols and insights provided herein demonstrate its practical utility and underscore its importance in the ongoing quest for novel and effective medicines. By understanding and leveraging the chemistry of this valuable building block, researchers can accelerate the discovery and development of the next generation of life-saving drugs.

References

  • PubChem. Compound Summary for CID 70857, this compound. National Center for Biotechnology Information. [Link]

  • Synthesis of 1,4-dihydro-benzo[d][2][3]oxazin-2-ones from phthalides via an aminolysis-Hofmann rearrangement protocol. PMC. [Link]

  • Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP-1 Inhibitors. Wiley Online Library. [Link]

  • Synthesis of 1,4-dihydro-benzo[d][2][3]oxazin-2-ones from phthalides via an aminolysis-Hofmann rearrangement protocol. Europe PMC. [Link]

Sources

Application Notes and Protocols for Assessing the Antimicrobial Effects of 2-(Hydroxymethyl)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the antimicrobial properties of novel 2-(Hydroxymethyl)benzamide derivatives. Recognizing that benzamide scaffolds are privileged structures in medicinal chemistry with demonstrated biological activities, this guide presents a logical, multi-tiered approach to antimicrobial assessment.[1][2] The protocols herein are grounded in established methodologies, emphasizing scientific integrity and reproducibility. We detail a workflow beginning with preliminary qualitative screening, progressing to robust quantitative characterization of antimicrobial efficacy, and culminating in an essential assessment of cytotoxic effects to determine preliminary safety profiles. Each step is explained with its underlying scientific rationale to empower researchers to not only execute the protocols but also to interpret the results with confidence.

Introduction: The Therapeutic Potential of Benzamide Derivatives

Benzamide derivatives represent a versatile class of organic compounds with a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anti-cancer effects.[1][3] The inherent structural features of the benzamide core can be readily modified, allowing for the fine-tuning of their biological properties. The exploration of novel derivatives, such as those containing a 2-(hydroxymethyl) group, is a promising avenue in the quest for new therapeutic agents to combat the growing challenge of antimicrobial resistance.[4] This guide provides a validated framework for the initial antimicrobial characterization of these novel compounds, adhering to internationally recognized standards set by organizations such as the Clinical and Laboratory Standards Institute (CLSI).[5][6]

Preliminary Steps: Compound and Microbial Preparation

Compound Solubilization and Stock Preparation

The accurate determination of antimicrobial activity is contingent on the complete solubilization of the test compound. Due to the diverse physicochemical properties of novel derivatives, a systematic approach to solubilization is necessary.

Protocol:

  • Initial Solvent Screening: Attempt to dissolve the this compound derivative in sterile distilled water. If insoluble, proceed to test a panel of biocompatible solvents in the following order:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Methanol

  • Stock Solution Preparation: Once a suitable solvent is identified, prepare a high-concentration stock solution (e.g., 10 mg/mL or 2560 µg/mL). Ensure the final concentration of the solvent in the assay medium is non-inhibitory to the test microorganisms (typically ≤1% v/v for DMSO).

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container. Store at -20°C.

Causality Insight: The choice of solvent is critical. DMSO is a common choice for its ability to dissolve a wide range of organic compounds. However, it is essential to include a solvent control in all experiments to ensure that the observed antimicrobial effects are due to the compound itself and not the solvent.

Selection and Preparation of Microbial Strains

The selection of microbial strains should be representative of a broad spectrum of pathogens. It is recommended to include:

  • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)

  • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Fungi (optional): Candida albicans (e.g., ATCC 90028)

Protocol for Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

  • Transfer the colonies into a tube containing sterile saline (0.85%).

  • Vortex the suspension to ensure homogeneity.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to an approximate cell density of 1.5 x 10⁸ CFU/mL.[7]

  • This standardized suspension must be used within 15 minutes of preparation for subsequent assays.[8]

Tier 1: Qualitative Antimicrobial Screening - The Disk Diffusion Assay

The disk diffusion assay is a valuable initial screening tool to qualitatively assess the antimicrobial activity of the synthesized compounds.[9][10] It provides a rapid, visual indication of whether a compound can inhibit microbial growth.[11]

Protocol:

  • Plate Inoculation: Dip a sterile cotton swab into the standardized microbial suspension. Press the swab firmly against the inside wall of the tube to remove excess liquid.[8] Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate approximately 60° after each application to ensure uniform coverage.[8]

  • Disk Application: Aseptically place sterile blank paper disks (6 mm diameter) onto the inoculated agar surface.

  • Compound Application: Pipette a fixed volume (e.g., 10 µL) of the this compound derivative stock solution onto each disk.

  • Controls:

    • Positive Control: Apply a disk containing a known antibiotic (e.g., gentamicin for bacteria, fluconazole for fungi).

    • Negative Control: Apply a disk with the solvent used to dissolve the test compound.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm).[8] A larger zone of inhibition generally indicates greater antimicrobial activity.[11]

Tier 2: Quantitative Antimicrobial Efficacy

Following a positive result in the qualitative screening, a quantitative assessment is necessary to determine the potency of the compounds. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[12][13]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[13][14]

Protocol:

  • Plate Preparation: In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells in columns 2 through 12.

  • Compound Dilution: Add 100 µL of the test compound (at twice the highest desired final concentration) to the wells in column 1.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing well, and then transferring 50 µL from column 2 to column 3, and so on, until column 10. Discard the final 50 µL from column 10. This will result in 50 µL per well with decreasing concentrations of the compound.

  • Controls:

    • Column 11 (Growth Control): Add 50 µL of MHB.

    • Column 12 (Sterility Control): Add 100 µL of uninoculated MHB.

  • Inoculation: Prepare a diluted inoculum by adding the standardized 0.5 McFarland suspension to MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Add 50 µL of this diluted inoculum to wells in columns 1 through 11. Do not inoculate column 12.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

  • MIC Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[8] This can be assessed visually or with a microplate reader.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay 96-Well Plate Assay cluster_analysis Analysis A Prepare Compound Stock Solution C Perform 2-fold Serial Dilution of Compound A->C B Prepare 0.5 McFarland Bacterial Suspension D Inoculate Wells with Standardized Bacteria (5x10^5 CFU/mL) B->D C->D Add Inoculum E Incubate Plate (37°C, 18-24h) D->E F Visually Inspect for Turbidity E->F G Determine MIC: Lowest Concentration with No Growth F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Minimum Bactericidal Concentration (MBC) Determination

To distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity, the MBC is determined. The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.[15][16]

Protocol:

  • Following the MIC determination, select the wells showing no visible growth (the MIC well and wells with higher concentrations).

  • Mix the contents of each well thoroughly.

  • Aseptically pipette a 10 µL aliquot from each of these clear wells and spot-plate it onto a fresh MHA plate.

  • Incubate the MHA plate at 35-37°C for 18-24 hours.

  • MBC Reading: The MBC is the lowest concentration of the compound that results in no colony formation on the MHA plate, indicating a 99.9% kill rate.[16]

Experimental Workflow for MBC Determination

MBC_Workflow A MIC Plate after Incubation B Select Clear Wells (MIC, 2xMIC, 4xMIC, etc.) A->B C Spot-plate 10 µL from Each Clear Well onto Fresh Agar Plate B->C D Incubate Agar Plate (37°C, 18-24h) C->D E Observe for Bacterial Growth D->E F Determine MBC: Lowest Concentration with No Colonies E->F

Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.

Data Presentation

Organize the quantitative data in a clear, tabular format for easy comparison.

Table 1: Hypothetical Antimicrobial Activity of this compound Derivatives

Compound Test Microorganism Gram Stain MIC (µg/mL) MBC (µg/mL) Interpretation (MBC/MIC Ratio)
Derivative A S. aureus Positive 8 16 Bactericidal (≤4)
E. coli Negative 64 >256 Bacteriostatic (>4)
Derivative B S. aureus Positive 16 >256 Bacteriostatic (>4)
E. coli Negative >256 >256 Inactive
Ciprofloxacin S. aureus Positive 0.5 1 Bactericidal (≤4)

| (Control) | E. coli | Negative | 0.25 | 0.5 | Bactericidal (≤4) |

A compound is generally considered bactericidal if the MBC is no more than four times the MIC.[16]

Tier 3: Preliminary Safety Assessment - Cytotoxicity Assay

A crucial step in early-stage drug discovery is to assess the potential toxicity of lead compounds against mammalian cells. This provides an initial therapeutic index. The MTT or XTT assays are reliable colorimetric methods for this purpose.[13][17]

Principle: These assays measure the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce a tetrazolium salt (MTT or XTT) to a colored formazan product.[18][19] The amount of formazan produced is directly proportional to the number of viable cells. The XTT assay is often preferred as its formazan product is water-soluble, simplifying the protocol.[20][21]

Protocol (XTT Assay):

  • Cell Seeding: Seed a mammalian cell line (e.g., HEK293 or NIH/3T3) into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

  • Controls: Include wells with untreated cells (viability control) and cells treated with a known cytotoxic agent (e.g., doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.

  • XTT Labeling: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the mixture to each well.

  • Incubation: Incubate the plate for an additional 2-4 hours.

  • Absorbance Reading: Measure the absorbance of the wells at 450-500 nm using a microplate reader. A reference wavelength of >650 nm should be used.[20]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the results to determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell viability).

Conclusion and Future Directions

This guide outlines a systematic and robust protocol for the initial antimicrobial evaluation of novel this compound derivatives. By following this tiered approach, researchers can efficiently screen compounds, quantify their potency, and obtain a preliminary assessment of their selectivity for microbial over mammalian cells. Promising candidates identified through this workflow should be advanced to further studies, including mechanism of action elucidation, time-kill kinetics, and in vivo efficacy testing in relevant infection models.[22] This structured evaluation process is fundamental to accelerating the discovery and development of new and effective antimicrobial agents.

References

  • National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing - StatPearls. NCBI Bookshelf. Retrieved from [Link]

  • Wojtowicz, M. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Retrieved from [Link]

  • Al-Ostath, A., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Preprints.org. Retrieved from [Link]

  • Liu, C., et al. (2014). Antimicrobial and antioxidant activities of a new benzamide from endophytic Streptomyces sp. YIM 67086. PubMed. Retrieved from [Link]

  • Popa, A., et al. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. National Institutes of Health. Retrieved from [Link]

  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • CLSI. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM. Retrieved from [Link]

  • FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. BMG Labtech. Retrieved from [Link]

  • Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. Retrieved from [Link]

  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. Retrieved from [Link]

  • Wikipedia. (n.d.). Disk diffusion test. Retrieved from [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Retrieved from [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. Retrieved from [Link]

  • Fisher, J. F., & Mobashery, S. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Retrieved from [Link]

Sources

Application Note: High-Resolution Mass Spectrometry for the Characterization and Quantitation of 2-(Hydroxymethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(Hydroxymethyl)benzamide is a key chemical intermediate and potential metabolite in the synthesis of various pharmaceutical compounds. Its accurate identification and quantification are critical for process chemistry, metabolite identification studies, and quality control in drug development.[1][2] Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers unparalleled sensitivity and specificity for the analysis of such polar, aromatic compounds.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for obtaining and interpreting mass spectrometry data for this compound. We will delve into the rationale behind experimental choices, from sample preparation to data interpretation, ensuring a robust and validated analytical approach.

Foundational Principles: Ionization and Fragmentation

The successful mass spectrometric analysis of this compound hinges on selecting an appropriate ionization technique and understanding its subsequent fragmentation behavior. Given its polarity and thermal lability, Electrospray Ionization (ESI) is the preferred method over harsher techniques like Electron Ionization (EI).[4] ESI is a soft ionization technique that gently transfers ions from solution into the gas phase, minimizing in-source fragmentation and preserving the molecular ion.[5]

Under positive-ion ESI, this compound is expected to readily form a protonated molecule, [M+H]⁺. The amide functional group is a likely site of protonation.[6] In the negative-ion mode, deprotonation can occur, although the presence of the basic amide group makes positive-ion mode generally more sensitive for this class of compounds.

Experimental Workflow: From Sample to Spectrum

A robust analytical workflow is essential for reproducible and accurate results. The following diagram outlines the key stages in the LC-MS/MS analysis of this compound.

LC-MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Interpretation Prep Standard/Sample Weighing Dissolve Solubilization in Diluent Prep->Dissolve Filter Filtration (0.22 µm) Dissolve->Filter Inject Autosampler Injection Filter->Inject LC Chromatographic Separation (Reversed-Phase) Inject->LC Ionize Electrospray Ionization (ESI) LC->Ionize MS1 MS1 Scan (Precursor Ion Selection) Ionize->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Scan (Product Ion Detection) CID->MS2 Process Peak Integration & Quantification MS2->Process Interpret Fragmentation Analysis Process->Interpret Report Reporting Interpret->Report caption Figure 1: General workflow for LC-MS/MS analysis.

Caption: Figure 1: General workflow for LC-MS/MS analysis.

Protocol: Sample and Standard Preparation

The goal of sample preparation is to create a clean, particulate-free solution of the analyte at a suitable concentration for LC-MS/MS analysis.[7]

Materials:

  • This compound reference standard

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Volumetric flasks and pipettes

  • 0.22 µm syringe filters (e.g., PTFE)

Protocol:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with a suitable diluent (e.g., 50:50 methanol:water). A typical concentration range for a calibration curve might be 1 ng/mL to 1000 ng/mL.

  • Sample Preparation: For drug substance analysis, follow the same dissolution procedure as for the stock solution. For analysis in complex matrices like plasma or urine, a protein precipitation or solid-phase extraction (SPE) step will be necessary to remove interferences.[7][8]

  • Final Dilution and Filtration: Dilute the final sample and standard solutions to the desired concentration using the initial mobile phase composition. Filter all solutions through a 0.22 µm syringe filter before transferring to autosampler vials.

Protocol: LC-MS/MS Method Parameters

The following table provides a starting point for developing a robust LC-MS/MS method for this compound. Optimization will be necessary based on the specific instrumentation used.

Parameter Recommended Setting Rationale
LC System Agilent 1290 Infinity II or equivalentProvides high pressure and low delay volume for fast, efficient separations.
Column C18 reversed-phase, e.g., Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)C18 columns provide good retention for moderately polar aromatic compounds.
Mobile Phase A Water with 0.1% Formic AcidFormic acid aids in protonation for positive-ion ESI and improves peak shape.[9]
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier for reversed-phase chromatography.
Gradient 5% to 95% B over 5 minutesA gradient elution is suitable for separating the analyte from potential impurities.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temp. 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Vol. 2 µLSmall injection volumes are preferred to minimize peak distortion.
MS System Agilent 6470 Triple Quadrupole or equivalentA triple quadrupole instrument is ideal for quantitative analysis using MRM.[4]
Ionization Mode ESI PositivePromotes the formation of the [M+H]⁺ ion.
Gas Temp. 300 °COptimized for efficient desolvation.
Gas Flow 10 L/minOptimized for efficient desolvation.
Nebulizer 45 psiCreates a fine spray for efficient ionization.
Capillary Voltage 3500 VOptimized for stable ion generation.
MRM Transition See Section 3.2Specific precursor-to-product ion transitions for quantification and confirmation.

Data Interpretation: Decoding the Mass Spectrum

The molecular formula of this compound is C₈H₉NO₂, with a monoisotopic molecular weight of 151.0633 g/mol .

Full Scan (MS1) Spectrum

In a full scan experiment under positive-ion ESI, the most prominent peak is expected to be the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 152.0706 . Depending on the source conditions, adducts with sodium [M+Na]⁺ (m/z 174.0525) or potassium [M+K]⁺ (m/z 190.0264) may also be observed.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway

Tandem mass spectrometry (MS/MS) is used to fragment the precursor ion (m/z 152.0706) to generate characteristic product ions, which provides structural confirmation and is the basis for highly selective quantitative methods like Multiple Reaction Monitoring (MRM). The fragmentation of this compound is predicted to proceed through several key pathways, driven by the lability of the hydroxymethyl group and the stability of the benzoyl cation.

The following diagram illustrates the proposed fragmentation pathway for the [M+H]⁺ ion of this compound.

Fragmentation_Pathway Parent [M+H]⁺ m/z 152.0706 Intermediate1 Loss of H₂O [C₈H₈NO]⁺ Parent->Intermediate1 - H₂O Intermediate2 Loss of NH₃ [C₈H₇O₂]⁺ Parent->Intermediate2 - NH₃ Intermediate3 Loss of CH₂O [C₇H₇NO]⁺ Parent->Intermediate3 - CH₂O Product1 m/z 134.0600 Intermediate1->Product1 Product2 m/z 135.0441 Intermediate2->Product2 Product3 m/z 122.0600 (Benzamide) Intermediate3->Product3 Benzoyl_Cation Benzoyl Cation [C₇H₅O]⁺ Product3->Benzoyl_Cation - NH₂ Product_Benzoyl m/z 105.0335 Benzoyl_Cation->Product_Benzoyl Phenyl_Cation Phenyl Cation [C₆H₅]⁺ Product_Benzoyl->Phenyl_Cation - CO Product_Phenyl m/z 77.0386 Phenyl_Cation->Product_Phenyl caption Figure 2: Proposed ESI-MS/MS fragmentation of this compound.

Caption: Figure 2: Proposed ESI-MS/MS fragmentation of this compound.

Explanation of Key Fragmentations:

  • Loss of Water (H₂O): The protonated hydroxymethyl group is prone to facile neutral loss of water, resulting in a stable resonance-stabilized carbocation at m/z 134.0600 . This is often a dominant fragmentation pathway for benzyl alcohol derivatives.[10]

  • Loss of Ammonia (NH₃): Cleavage of the amide C-N bond can lead to the loss of ammonia, yielding an ion at m/z 135.0441 .

  • Loss of Formaldehyde (CH₂O): A neutral loss of formaldehyde from the hydroxymethyl group can also occur, leading to the formation of the protonated benzamide ion at m/z 122.0600 .

  • Formation of the Benzoyl Cation: Subsequent fragmentation of the m/z 122 ion through the loss of an amino radical, or directly from other intermediates, can produce the highly stable benzoyl cation at m/z 105.0335 . This is a characteristic fragment for benzoyl-containing compounds.[11]

  • Formation of the Phenyl Cation: The benzoyl cation can further lose carbon monoxide (CO) to form the phenyl cation at m/z 77.0386 .[11]

Proposed MRM Transitions for Quantification

For quantitative analysis, at least two MRM transitions are recommended for confirmation and to ensure specificity, in line with regulatory guidelines.

Transition Type Rationale
152.1 → 134.1 QuantifierThis transition corresponds to the loss of water and is expected to be one of the most intense and specific fragments.
152.1 → 105.0 QualifierThe formation of the stable benzoyl cation provides excellent structural confirmation.
152.1 → 77.0 QualifierThe phenyl cation is another characteristic fragment that can be used for confirmation.

Method Validation

Any quantitative method used in a regulated environment must be validated to demonstrate that it is fit for its intended purpose.[9] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[9]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank and placebo samples.

  • Linearity and Range: A linear relationship between the concentration and the instrument response should be established over a defined range. A minimum of five concentration levels is recommended, and the correlation coefficient (r²) should typically be ≥ 0.99.

  • Accuracy: The closeness of the measured value to the true value. It is assessed by analyzing samples with known concentrations (spiked samples) and is expressed as percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, column temperature, flow rate).

Conclusion

This application note provides a comprehensive framework for the development and validation of a robust LC-MS/MS method for the analysis of this compound. By leveraging the sensitivity and selectivity of ESI-MS/MS and understanding the characteristic fragmentation pathways, researchers can confidently identify and quantify this important compound. The detailed protocols and interpretation guide serve as a valuable resource for scientists in pharmaceutical development and related fields, ensuring data of the highest quality and integrity.

References

  • National Institute of Standards and Technology. Benzamide, N-hydroxy-. NIST Chemistry WebBook. [Link]

  • National Institute of Standards and Technology. Benzaldehyde, 2-hydroxy-. NIST Chemistry WebBook. [Link]

  • Human Metabolome Database. Predicted LC-MS/MS Spectrum - 20V, Positive (HMDB0004461). HMDB. [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]

  • National Institutes of Health. Electrospray Ionization (ESI) Fragmentations and Dimethyldioxirane Reactivities of Three Diverse Lactams Having Full, Half, and Zero Resonance Energies. NIH Public Access. [Link]

  • National Institute of Standards and Technology. N-(hydroxymethyl)benzamide. NIST Chemistry WebBook. [Link]

  • Organomation. Mass Spectrometry Sample Preparation Guide. Organomation. [Link]

  • Demian, D. et al. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Royal Society of Chemistry. [Link]

  • Dasgupta, A. et al. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative. PubMed. [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • Singh, B. et al. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. National Institutes of Health. [Link]

  • ResearchGate. The mass spectra of benzyl alcohol (IS; underivatized) obtained upon.... ResearchGate. [Link]

  • National Institute of Standards and Technology. Benzamide. NIST Chemistry WebBook. [Link]

  • Chemistry Stack Exchange. Can amide bonds fragment in ESI-MS?. Chemistry Stack Exchange. [Link]

  • ResearchGate. Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. ResearchGate. [Link]

  • LGC Group. Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]

  • ConnectSci. Studies in Mass Spectrometry. I. Structures and Reactions of Ions from Benzyl Alcohol, ortho-, meta-, and para-Hydroxybenzyl Alcohols, and their 0-Deuterated Derivatives. Australian Journal of Chemistry. [Link]

  • PharmaFeatures. How is Mass Spectrometry Used in Drug Development?. PharmaFeatures. [Link]

  • B'Hymer, C. Quantitative mass spectrometry methods for pharmaceutical analysis. National Institutes of Health. [Link]

  • Dasgupta, A. et al. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative. PubMed. [Link]

  • TMP Chem. Fragmentation in mass spectrometry. YouTube. [Link]

  • mzCloud. N Hydroxymethyl benzamide. mzCloud. [Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]

  • European Medicines Agency. ICH guideline Q2(R1) on validation of analytical procedures: text and methodology. EMA. [Link]

  • LCGC International. Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC International. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Amgen. Understanding the Role of Mass Spectrometry in Drug Discovery and Development. Amgen. [Link]

  • Shimadzu. Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Shimadzu. [Link]

  • ResearchGate. Identification and characterization of degradation products of lacosamide by liquid-chromatography/time-of-flight mass spectrometric and multi-stage mass spectrometric analysis. ResearchGate. [Link]

  • Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

  • Frontiers. Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry. Frontiers in Chemistry. [Link]

Sources

Troubleshooting & Optimization

How to improve the yield of 2-(Hydroxymethyl)benzamide synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused guide on optimizing the synthesis of 2-(Hydroxymethyl)benzamide. Moving beyond simple protocols, we delve into the causality behind experimental choices, offering field-proven insights to enhance yield, simplify purification, and troubleshoot common hurdles.

The most direct and common route to this compound is the nucleophilic ring-opening of phthalide using an ammonia source. This reaction, a form of aminolysis, hinges on the attack of the electrophilic lactone carbonyl by ammonia.

The mechanism involves a nucleophilic acyl substitution pathway:

  • Nucleophilic Attack: Ammonia attacks the carbonyl carbon of the phthalide lactone.

  • Tetrahedral Intermediate: This forms a transient tetrahedral intermediate.

  • Ring-Opening: The intermediate collapses, cleaving the acyl-oxygen bond to open the ring.

  • Proton Transfer: A proton transfer results in the final stable this compound product.

G cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound incomplete_rxn Incomplete Reaction? start->incomplete_rxn TLC shows starting material hydrolysis Hydrolysis Side Reaction? start->hydrolysis TLC/NMR shows acid byproduct workup_loss Loss During Work-up? start->workup_loss Product seems soluble in wash solvents increase_time_temp Increase Reaction Time/Temp Use Sealed Vessel incomplete_rxn->increase_time_temp use_excess_nh3 Use Larger Excess of NH₃ incomplete_rxn->use_excess_nh3 anhydrous Use Methanolic NH₃ Avoid Aqueous NH₃ hydrolysis->anhydrous base_wash Wash with NaHCO₃(aq) during extraction hydrolysis->base_wash optimize_recryst Optimize Recrystallization Solvent (e.g., Ethyl Acetate/Hexane) workup_loss->optimize_recryst

Overcoming challenges in the purification of 2-(Hydroxymethyl)benzamide.

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to overcoming the challenges in the purification of 2-(Hydroxymethyl)benzamide, designed for researchers, scientists, and drug development professionals.

Technical Support Center: Purification of this compound

As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to address the common and complex challenges encountered during the purification of this compound. Our focus is on providing robust, validated protocols and explaining the fundamental chemical principles behind each step, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: Impurity profiles are highly dependent on the synthetic route. However, common impurities may include unreacted starting materials, such as 2-(hydroxymethyl)benzoic acid or its corresponding acyl chloride, and reagents from the amidation step. A significant and often overlooked impurity is the hydrolysis product, 2-(hydroxymethyl)benzoic acid, which can form if the compound is exposed to harsh acidic or basic conditions, particularly at elevated temperatures.[1][2][3] Side reactions can also lead to the formation of colored, often polymeric, byproducts that can be challenging to remove.[1]

Q2: What is the recommended first-line method for purifying crude this compound?

A2: For solid compounds like this compound, recrystallization is an excellent and highly effective initial purification step.[4] It is particularly adept at removing baseline impurities and can significantly enhance purity before committing to more labor-intensive techniques like column chromatography. The key to successful recrystallization is the selection of an appropriate solvent system.[4]

Q3: How do I select an ideal solvent for recrystallization?

A3: The ideal recrystallization solvent should dissolve this compound completely when hot but poorly when cold.[4] Given the molecule's structure, which includes a polar hydroxymethyl group (-CH2OH) and a hydrogen-bonding amide group (-CONH2), polar solvents are the best starting point.[5] Alcohols like ethanol or isopropanol, or a mixed solvent system such as ethanol/water or acetone/water, are often effective.[1][4] A systematic approach involves testing the solubility of a small amount of your crude material in various candidate solvents at both room temperature and their boiling points.

Q4: My compound appears to be degrading during purification, especially when heated. What could be the cause?

A4: The amide bond in this compound is susceptible to hydrolysis under both acidic and basic conditions, a process that is accelerated by heat.[3][6] This degradation pathway yields 2-(hydroxymethyl)benzoic acid and ammonia.[2] If your purification involves prolonged heating or exposure to non-neutral pH, this is a likely cause of degradation. It is crucial to maintain pH control during workup and purification and to minimize the time the compound spends at elevated temperatures.[1][7]

Q5: How can I definitively assess the purity of my final product?

A5: A multi-faceted approach is recommended for purity assessment.

  • Melting Point: A sharp melting point that aligns with the literature value (approx. 125-128 °C) is a strong indicator of high purity.[8] Impurities typically depress and broaden the melting range.[9]

  • Chromatography: Thin Layer Chromatography (TLC) is excellent for monitoring the progress of purification in real-time.[1] For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the gold standard, capable of detecting and quantifying trace impurities.[9][10]

  • Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming the chemical structure and identifying any residual solvent or structural impurities.[1]

Troubleshooting Guide: From Common Issues to Advanced Solutions

This section addresses specific experimental failures, providing a logical framework to diagnose and resolve the underlying issues.

Problem: Low Yield After Recrystallization

Low recovery is a frequent issue that can often be traced back to the choice and handling of the recrystallization solvent.

Potential Cause Scientific Rationale & Troubleshooting Steps
Inappropriate Solvent Choice The compound may have significant solubility in the chosen solvent even at low temperatures. Action: Re-evaluate your solvent system. Test solubility in a range of solvents to find one where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4]
Excessive Solvent Use Using too much solvent will prevent the solution from becoming supersaturated upon cooling, thus inhibiting crystallization and leaving the product dissolved. Action: During the dissolution step, add the hot solvent portion-wise until the solid just dissolves.[1] If you've already added too much, carefully evaporate the excess solvent by gently heating the solution until it becomes slightly cloudy (the saturation point), then allow it to cool again.[4]
Premature Crystallization If crystallization occurs too early, such as during a hot filtration step to remove insoluble impurities, the product can be lost on the filter paper. Action: Use a pre-warmed funnel and flask for hot filtration.[11] Adding a slight excess of hot solvent before filtering can also help keep the product in solution, which can then be boiled off before cooling.[12]
Problem: The Product Fails to Crystallize Upon Cooling

The absence of crystal formation indicates that the conditions for nucleation and crystal growth have not been met. The following workflow can help diagnose and solve this issue.

G start Solution is clear and cool, but no crystals form q1 Is the solution supersaturated? start->q1 a1_yes Induce Crystallization q1->a1_yes  Yes a1_no Increase Concentration q1->a1_no  No step1 Scratch inner flask surface with a glass rod a1_yes->step1 step4 Gently evaporate excess solvent a1_no->step4 step2 Add a seed crystal of pure product step1->step2 step3 Cool to a lower temperature (ice bath) step2->step3 step5 Re-dissolve and add an anti-solvent slowly step4->step5 G start Crude this compound q1 Assess purity (TLC/HPLC) start->q1 recrystallize Perform Recrystallization q1->recrystallize  Major product  spot visible chromatography Perform Column Chromatography q1->chromatography  Complex mixture or  very low purity q2 Is purity >95%? recrystallize->q2 product Pure Product chromatography->product q2->chromatography  No q2->product  Yes

Caption: Decision tree for purification strategy.

When recrystallization is insufficient, column chromatography is the required next step. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase. For this compound, a mobile phase gradient of ethyl acetate in hexanes is a common starting point. [1]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In small test tubes, test the solubility of ~20 mg of crude product in 0.5 mL of various solvents (e.g., ethanol, isopropanol, water, ethyl acetate, acetone/water mixtures). Identify a solvent that dissolves the solid when hot but results in poor solubility or precipitation when cooled. [1]2. Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add the chosen solvent and heat the mixture to boiling with stirring. Add the minimum amount of hot solvent required to completely dissolve the solid. [4]3. Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. [1]4. Hot Filtration: To remove insoluble impurities (and charcoal, if used), quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask. [4]5. Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. [4]6. Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface. [4]7. Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 50-60 °C) until a constant weight is achieved.

Protocol 2: Column Chromatography
  • TLC Analysis: Determine an appropriate mobile phase (eluent) system using TLC. A good starting point for this compound is a mixture of ethyl acetate and hexanes. The ideal system should give the product an Rf value of approximately 0.3-0.4. [1]2. Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column.

  • Elution: Begin eluting with the low-polarity mobile phase, collecting fractions. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the product down the column.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Data & Purity Assessment

Table 1: Recrystallization Solvent Selection Guide
SolventBoiling Point (°C)PolaritySuitability Notes
Water100HighGood for highly polar impurities; may require mixing with an alcohol to dissolve the product. [4]
Ethanol78HighGood general-purpose solvent for benzamides. [4]
Isopropanol82HighSimilar to ethanol, often provides excellent crystal formation. [4]
Ethyl Acetate77MediumEffective for removing non-polar impurities. Often used in a mixed system with hexanes. [4]
Acetonitrile82MediumA useful alternative to alcohols. [4]
Table 2: Typical HPLC Parameters for Purity Analysis
ParameterRecommended Setting/Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 10% B, ramp to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C
Note: This is a starting method and should be optimized for your specific impurity profile.
[1]

References

  • AWS. Synthesis, Characterization, and Aqueous Kinetics, as a Function of pH, for N-(Hydroxymethyl)phthalimidines. Available from: [Link]

  • ResearchGate. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Available from: [Link]

  • ACS Publications. Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. The Journal of Organic Chemistry. Available from: [Link]

  • Spiral. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Available from: [Link]

  • Geocities.ws. Hydrolysis of Benzamide. Available from: [Link]

  • Chemistry LibreTexts. 15.17: Chemical Properties of Amides- Hydrolysis. Available from: [Link]

  • FAMU. Lab Report Recrystallization. Available from: [Link]

  • MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. Available from: [Link]

  • ALWSCI. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available from: [Link]

  • Solubility of Things. Benzamide. Available from: [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Benzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical support center for the synthesis of benzamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of amide bond formation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions and optimize your reaction conditions for robust and reproducible results.

Troubleshooting Guide: Common Issues in Benzamide Synthesis

This section addresses common problems encountered during benzamide synthesis, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

A low yield is one of the most frequent challenges in amide synthesis. A systematic approach is crucial to pinpoint the root cause.[1][2]

Potential Cause 1: Inefficient Activation of the Carboxylic Acid

  • Explanation: The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[3] The carboxylic acid must first be "activated" to a more electrophilic species.

  • Troubleshooting Steps:

    • Choice of Coupling Reagent: For direct coupling of a carboxylic acid and an amine, a wide array of coupling reagents is available.[] Their effectiveness can be substrate-dependent.

      • Carbodiimides (e.g., DCC, EDC, DIC): These are widely used but can lead to racemization in chiral substrates and the formation of N-acylurea byproducts.[1][3] The addition of additives like HOBt or HOSu can suppress these side reactions.[3]

      • Uronium/Aminium Salts (e.g., HATU, HBTU): These are generally more efficient and faster than carbodiimides, especially for sterically hindered substrates or less nucleophilic amines.[1][]

      • Phosphonium Salts (e.g., PyBOP): Similar to uronium salts, these are highly effective coupling reagents.[]

    • Acyl Halide Formation: Converting the carboxylic acid to an acyl chloride (e.g., using thionyl chloride or oxalyl chloride) creates a highly reactive intermediate.[3][] This is a robust method, but the harsh conditions may not be suitable for sensitive substrates.

Potential Cause 2: Suboptimal Reaction Conditions

  • Explanation: Temperature, solvent, and stoichiometry play a critical role in the reaction outcome.

  • Troubleshooting Steps:

    • Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions and decomposition.[5] For many coupling reactions, starting at 0 °C and allowing the reaction to slowly warm to room temperature is a good practice.[2] For challenging couplings, elevated temperatures may be necessary.[6]

    • Solvent: The solvent should be chosen based on the solubility of the reactants and its compatibility with the chosen reagents.[2] Common aprotic solvents include DMF, DCM, and THF.[3]

    • Stoichiometry: Using a slight excess of the amine (1.1-1.2 equivalents) can sometimes drive the reaction to completion.[7]

Potential Cause 3: Steric Hindrance or Poor Nucleophilicity of the Amine

  • Explanation: Sterically bulky carboxylic acids or amines, or electron-deficient (less nucleophilic) amines, can be challenging to couple.[6]

  • Troubleshooting Steps:

    • More Powerful Coupling Reagents: For difficult couplings, consider using HATU or other highly active uronium/aminium or phosphonium reagents.[6]

    • Acyl Fluoride Formation: Acyl fluorides are more stable than acyl chlorides but still highly reactive, offering a good alternative for challenging substrates.[6]

    • Elevated Temperatures: Carefully increasing the reaction temperature may be required to overcome the activation energy barrier.[6]

Issue 2: Formation of Significant Byproducts

The presence of impurities complicates purification and reduces the overall yield.

Potential Cause 1: N-Acylurea Formation (with Carbodiimides)

  • Explanation: The O-acylisourea intermediate formed with carbodiimides can rearrange to a stable N-acylurea byproduct, which is difficult to remove.[3]

  • Troubleshooting Steps:

    • Use of Additives: The addition of 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) traps the O-acylisourea intermediate to form a more stable active ester, preventing the formation of N-acylurea.[3]

Potential Cause 2: Racemization of Chiral Starting Materials

  • Explanation: Chiral carboxylic acids, particularly amino acids, are susceptible to racemization during activation, especially with carbodiimides.[1][3]

  • Troubleshooting Steps:

    • Use Racemization-Suppressing Additives: Additives like HOBt are known to minimize racemization.[3]

    • Choose Appropriate Coupling Reagents: Uronium/aminium and phosphonium reagents are generally better at preserving stereochemical integrity.

Potential Cause 3: Diacylation or O-acylation

  • Explanation: If the amine has other nucleophilic groups (e.g., another amine or a hydroxyl group), these can also react with the activated carboxylic acid.[8]

  • Troubleshooting Steps:

    • Use of Protecting Groups: Protect other nucleophilic functionalities before the coupling reaction.

    • Control Stoichiometry: Use a controlled amount of the activated carboxylic acid (or acyl chloride) to favor mono-acylation.

Frequently Asked Questions (FAQs)

Q1: What is the Schotten-Baumann reaction and when should I use it?

The Schotten-Baumann reaction is a method for synthesizing amides from amines and acyl chlorides.[9] It is typically performed in a two-phase system consisting of an organic solvent (like dichloromethane or diethyl ether) and an aqueous base (like NaOH).[9][10] The base neutralizes the HCl generated during the reaction, preventing the protonation of the amine starting material.[10][11]

This method is particularly useful for simple, robust substrates where the harsh conditions of acyl chloride formation and the presence of a strong base are tolerated. It is a cost-effective and often high-yielding method.[]

Q2: How do I choose the right coupling reagent for my reaction?

The choice of coupling reagent depends on several factors, including the steric and electronic properties of your substrates, the potential for side reactions like racemization, and cost considerations.

Coupling Reagent ClassExamplesAdvantagesDisadvantages
Carbodiimides DCC, EDC, DICCost-effective, widely used.[1][]Can cause racemization, formation of N-acylurea byproduct.[1][3]
Uronium/Aminium Salts HATU, HBTU, HCTUHigh efficiency, fast reaction times, good for hindered substrates.[]More expensive than carbodiimides.
Phosphonium Salts PyBOP, PyAOPHigh efficiency, low racemization.[]Can be more expensive.

Q3: My product is difficult to purify. What are some common purification strategies?

Purification of benzamides can sometimes be challenging due to the presence of unreacted starting materials or byproducts.

  • Aqueous Workup:

    • To remove unreacted carboxylic acid, wash the organic layer with a mild base like saturated sodium bicarbonate solution.[2][8]

    • To remove unreacted amine, wash with a dilute acid like 1M HCl.[8]

  • Recrystallization: This is an effective method for purifying solid products. Finding a suitable solvent system is key.[8][12]

  • Column Chromatography: For mixtures that are difficult to separate by other means, silica gel column chromatography is the most common method.[2] A good starting eluent system is a mixture of ethyl acetate and hexanes.[8]

  • Use of Activated Charcoal: If your product has colored impurities, adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb them.[8]

Experimental Protocols

Protocol 1: General Procedure for Benzamide Synthesis using EDC/HOBt

This protocol is a good starting point for many benzamide syntheses.

  • Dissolve the carboxylic acid (1.0 equivalent) and HOBt (1.1 equivalents) in an appropriate anhydrous solvent (e.g., DMF or DCM).

  • Add the amine (1.1 equivalents). If the amine is a salt, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Benzamide Synthesis via the Schotten-Baumann Reaction

This protocol is suitable for the reaction of an amine with an acyl chloride.[3]

  • Dissolve the amine (1.0 equivalent) in a suitable organic solvent (e.g., dichloromethane).

  • Add an aqueous solution of a base, such as 2M NaOH (2.0 equivalents).

  • Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Slowly add the acyl chloride (1.05 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Separate the organic layer and wash it with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Benzamide_Synthesis_Workflow cluster_reactants Starting Materials cluster_methods Activation & Coupling Method Carboxylic Acid Carboxylic Acid Coupling Reagent Coupling Reagent Carboxylic Acid->Coupling Reagent Acyl Halide Formation Acyl Halide Formation Carboxylic Acid->Acyl Halide Formation Amine Amine Amine->Coupling Reagent Amine->Acyl Halide Formation Workup & Purification Workup & Purification Coupling Reagent->Workup & Purification Acyl Halide Formation->Workup & Purification Benzamide Product Benzamide Product Workup & Purification->Benzamide Product

Caption: General workflow for benzamide synthesis.

Troubleshooting_Flowchart Low Yield Low Yield Check Activation Check Activation Low Yield->Check Activation Inefficient? Optimize Conditions Optimize Conditions Low Yield->Optimize Conditions Suboptimal? Consider Substrate Consider Substrate Low Yield->Consider Substrate Hindered? Change Coupling Reagent Change Coupling Reagent Check Activation->Change Coupling Reagent Adjust T, Solvent Adjust T, Solvent Optimize Conditions->Adjust T, Solvent Use Stronger Reagent Use Stronger Reagent Consider Substrate->Use Stronger Reagent

Caption: Troubleshooting flowchart for low yield in benzamide synthesis.

References

  • RU2019541C1 - Process for preparing benzamide - Google P
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection - BOC Sciences. (URL: )
  • AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE Chapter: 16. (URL: )
  • Amide coupling reaction in medicinal chemistry.
  • Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine - NIH. (URL: )
  • Amide Synthesis - Fisher Scientific. (URL: )
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D. (URL: [Link])

  • Synthesis of Benzamide - YouTube. (URL: [Link])

  • Benzamide synthesis via oxidative amidation of benzylamines and benzyl... - ResearchGate. (URL: [Link])

  • Synthesis of benzamide from benzyl chloride | PPTX - Slideshare. (URL: [Link])

  • Benzamide Synthesis and Recrystallization | PDF - Scribd. (URL: [Link])

  • Making Amides from Acyl Chlorides - Chemistry LibreTexts. (URL: [Link])

  • Amide synthesis by acylation - Organic Chemistry Portal. (URL: [Link])

  • Purification of N-benzylbenzamides : r/chemistry - Reddit. (URL: [Link])

  • Arenecarboxylic acid or benzamide synthesis by carboxylation or C-C coupling - Organic Chemistry Portal. (URL: [Link])

  • Synthesis of Amides from Esters and Amines with Liberation of H2 under Neutral Conditions | Journal of the American Chemical Society. (URL: [Link])

  • amide coupling help : r/Chempros - Reddit. (URL: [Link])

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (URL: [Link])

  • Schotten–Baumann reaction - Wikipedia. (URL: [Link])

  • DE3939059C2 - Process for the preparation of N-alkyl-benzamides - Google P
  • Full article: SYNTHESIS OF AMIDES FROM ESTERS AND AMINES UNDER MICROWAVE IRRADIATION - Taylor & Francis. (URL: [Link])

  • Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene. (URL: [Link])

  • Amine to Amide (via Acid Chloride) - Common Conditions. (URL: [Link])

  • US20050027120A1 - Method for the synthesis of amides and related products from esters or ester-like compounds - Google P
  • The challenge of balancing model sensitivity and robustness in predicting yields: a benchmarking study of amide coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03902A - The Royal Society of Chemistry. (URL: [Link])

  • (PDF) Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation - ResearchGate. (URL: [Link])

  • Schotten–Baumann reaction - L.S.College, Muzaffarpur. (URL: [Link])

  • A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. (URL: [Link])

  • Amide from carboxylic acid synthesis : r/Chempros - Reddit. (URL: [Link])

  • Preparation and Reactions of Carboxylic Acids, Esters and Amides. (URL: [Link])

  • Schotten–Baumann reaction - Grokipedia. (URL: [Link])

  • Schotten Baumann Reaction - BYJU'S. (URL: [Link])

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - RSC Publishing. (URL: [Link])

  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC | ACS Sustainable Chemistry & Engineering. (URL: [Link])

  • Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses - Testbook. (URL: [Link])

Sources

Strategies to prevent the hydrolysis of 2-(Hydroxymethyl)benzamide during chemical reactions.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling 2-(Hydroxymethyl)benzamide. This document provides in-depth troubleshooting advice, experimental protocols, and answers to frequently asked questions concerning the prevention of unwanted hydrolysis of this molecule during chemical synthesis. Our goal is to equip researchers, chemists, and drug development professionals with the expertise to ensure the stability and integrity of their compound through various reaction conditions.

Section 1: Understanding the Core Problem - The Chemistry of Hydrolysis
FAQ 1: I'm observing significant degradation of my this compound during a reaction. What is the likely cause?

The most probable cause of degradation is the hydrolysis of the primary amide functional group. This compound possesses two key functional groups: a primary alcohol and a primary amide. While the benzylic alcohol can undergo oxidation or other transformations, the amide bond is particularly susceptible to cleavage by water, especially in the presence of acid or base catalysts, to yield 2-(hydroxymethyl)benzoic acid and ammonia.[1][2]

Amides are generally robust functional groups, a stability that is fundamental to the structure of proteins.[3] However, this stability can be overcome under common laboratory conditions, making hydrolysis a critical side reaction to control.

Caption: Structure of this compound highlighting the amide bond prone to hydrolysis.

FAQ 2: Under what specific conditions is amide hydrolysis most likely to occur?

Amide hydrolysis is significantly accelerated by two primary factors: pH and temperature . The reaction is catalyzed by both acid and base.[1][4]

  • Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen of the amide is protonated.[3][5] This protonation makes the carbonyl carbon significantly more electrophilic, facilitating attack by a weak nucleophile like water. The reaction proceeds to form a tetrahedral intermediate, which then collapses, eliminating ammonia. Under acidic conditions, the liberated ammonia is protonated to form an ammonium ion, rendering the final step effectively irreversible.[6][7]

  • Base-Catalyzed Hydrolysis : Under basic (alkaline) conditions, the amide is attacked by a strong nucleophile, the hydroxide ion (OH⁻), at the carbonyl carbon.[8] This forms a tetrahedral intermediate. The breakdown of this intermediate to expel an amide anion (⁻NH₂) is difficult as it is a very strong base and thus a poor leaving group.[8] However, the reaction is driven to completion by the irreversible acid-base reaction between the carboxylic acid formed and the highly basic amide anion.[7][8] This process often requires heating to proceed at a reasonable rate.[8]

G Key Hydrolysis Mechanisms cluster_acid Acid-Catalyzed Hydrolysis (H₃O⁺) cluster_base Base-Catalyzed Hydrolysis (OH⁻) A1 1. Protonation of Carbonyl Oxygen A2 2. Nucleophilic Attack by H₂O A1->A2 A3 3. Proton Transfer A2->A3 A4 4. Elimination of NH₃ (as NH₄⁺) A3->A4 B1 1. Nucleophilic Attack by OH⁻ B2 2. Formation of Tetrahedral Intermediate B1->B2 B3 3. Elimination of Amide Anion (⁻NH₂) (Rate-Limiting) B2->B3 B4 4. Irreversible Deprotonation of Carboxylic Acid B3->B4

Caption: Simplified workflows for acid- and base-catalyzed amide hydrolysis.

The following table summarizes the key conditions that influence the rate of hydrolysis.

ParameterConditions Favoring HydrolysisConditions Minimizing HydrolysisCausality & Rationale
pH Strongly Acidic (pH < 5) or Strongly Basic (pH > 10)Neutral (pH ≈ 6-8)Both H⁺ and OH⁻ act as catalysts for the reaction. Neutral conditions lack a sufficient concentration of either catalyst, slowing the reaction significantly.[4]
Temperature Elevated Temperatures (> 40 °C), RefluxLow Temperatures (0 °C to RT)Hydrolysis has a significant activation energy.[5] Heating provides the necessary energy to overcome this barrier, dramatically increasing the reaction rate.[8]
Solvent Aqueous solutions, Protic solventsAnhydrous aprotic solvents (e.g., THF, DCM, Acetonitrile)Water is a reactant in the hydrolysis reaction. Removing it from the system by using dry solvents under an inert atmosphere effectively prevents hydrolysis.
Section 2: Core Prevention Strategies & Troubleshooting Guide
FAQ 3: My desired reaction requires acidic or basic conditions. How can I run my experiment while minimizing hydrolysis?

When harsh pH conditions are unavoidable, your strategy should focus on minimizing the "opportunity" for hydrolysis to occur by controlling temperature, reaction time, and work-up procedures.

Troubleshooting Workflow:

G start Problem: Hydrolysis under required acidic/basic conditions temp Action 1: Lower Temperature Run at 0°C or below if possible start->temp time Action 2: Minimize Reaction Time Monitor reaction closely (TLC, LC-MS) temp->time reagent Action 3: Limit Catalyst Use stoichiometric or minimum catalytic amount time->reagent workup Action 4: Rapid & Cold Quench Neutralize pH immediately upon completion reagent->workup result Outcome: Minimized Hydrolysis Product workup->result

Caption: Decision workflow for minimizing hydrolysis under harsh pH conditions.

Protocol: Performing a Reaction at Low Temperature with a Neutralizing Quench

  • Setup: Assemble your reaction glassware under an inert atmosphere (Nitrogen or Argon) and ensure all glassware is oven-dried to remove residual moisture.

  • Cooling: Place the reaction flask in an ice-water bath (for 0 °C) or a dry ice/acetone bath (for -78 °C), depending on the requirements of your primary reaction.

  • Reagent Addition: Dissolve your this compound in a suitable anhydrous solvent. Add the required acid or base catalyst slowly and dropwise while monitoring the internal temperature to prevent exothermic spikes.

  • Monitoring: Follow the reaction progress closely using an appropriate analytical technique (e.g., TLC, LC-MS). The goal is to stop the reaction as soon as the starting material is consumed, without allowing it to stir for an extended period.

  • Quenching (Critical Step): Once the reaction is complete, quench it by pouring the cold reaction mixture into a separate, vigorously stirred flask containing a cold neutralizing solution.

    • For Acidic Reactions: Use a cold, saturated solution of sodium bicarbonate (NaHCO₃).

    • For Basic Reactions: Use a cold, dilute solution of ammonium chloride (NH₄Cl) or dilute HCl.

  • Extraction: Proceed immediately with your standard aqueous work-up and extraction using an organic solvent. Ensure the aqueous layer is at a neutral pH before separating the layers.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo at low temperature.

FAQ 4: I suspect my reagents or solvents are contaminated with water. What is the best practice for ensuring strictly anhydrous conditions?

Water is a pervasive impurity. Rigorous exclusion of water is the most effective preventative measure when the reaction chemistry allows.

  • Solvent Choice: Use freshly distilled solvents or purchase high-purity anhydrous grade solvents packaged under an inert atmosphere.

  • Reagent Handling: Use solid reagents that have been dried in a vacuum oven. Handle hygroscopic reagents in a glovebox.

  • Atmosphere Control: Run reactions under a positive pressure of an inert gas like Nitrogen or Argon. Use techniques like Schlenk lines or balloons to maintain this atmosphere. All reagent transfers should be done via syringe through rubber septa.

  • Drying Agents: For reactions that produce water as a byproduct, consider adding a chemical drying agent like molecular sieves to the reaction mixture.

Section 3: Advanced Protocols for Intractable Cases
FAQ 5: I have optimized temperature and anhydrous conditions, but my molecule is still too sensitive for the required reagents. What is the next step?

When reaction conditions cannot be sufficiently moderated, the next logical step is to temporarily modify the molecule itself by using a protecting group .[9] This strategy involves masking the reactive functional group (in this case, the alcohol) to prevent it from participating in side reactions. The protecting group is then removed in a later step once the desired transformation is complete.

Protocol: Protection of the Hydroxymethyl Group as a Silyl Ether (TBDMS Ether)

The primary alcohol can be protected as a tert-butyldimethylsilyl (TBDMS) ether. This group is robust to a wide range of non-acidic and non-fluoride conditions.

  • Materials: this compound, tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole, Anhydrous Dichloromethane (DCM).

  • Procedure: a. Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM under an inert atmosphere. b. Cool the solution to 0 °C in an ice bath. c. Add a solution of TBDMSCl (1.2 eq) in anhydrous DCM dropwise to the mixture. d. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed. e. Quench the reaction with water and extract with DCM. f. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. g. Purify the resulting TBDMS-protected compound by flash column chromatography.

Protocol: Deprotection of the TBDMS Ether

The TBDMS group is typically removed using a fluoride source.

  • Materials: TBDMS-protected this compound, Tetrabutylammonium fluoride (TBAF, 1M solution in THF), Tetrahydrofuran (THF).

  • Procedure: a. Dissolve the protected compound in THF. b. Add TBAF (1.1 eq) dropwise at room temperature. c. Stir for 1-2 hours, monitoring by TLC. d. Upon completion, quench with a saturated solution of NH₄Cl and extract with ethyl acetate. e. Dry the combined organic layers, concentrate, and purify as needed.

FAQ 6: In the context of drug development, my compound shows metabolic instability due to amide hydrolysis. Are there other strategies beyond reaction condition control?

Yes. In a medicinal chemistry or drug development context, where in vivo enzymatic hydrolysis is the problem, the solution often involves redesigning the molecule. This is achieved by replacing the amide bond with a bioisostere—a different functional group that mimics the amide's steric and electronic properties but possesses greater metabolic stability.

Recent studies have shown that replacing a labile amide with functional groups like carbamates or N-substituted pyrimidines can mitigate hydrolysis while retaining biological activity.[10] This is a molecule design strategy rather than a synthetic troubleshooting step, but it is a critical consideration for the target audience.

Amide IsostereStructure ExampleAdvantage
Carbamate R-NH-C(=O)O-R'Generally more stable to chemical and enzymatic hydrolysis than amides.[10]
N-Pyrimidine Aromatic N-heterocycleIntroduces steric hindrance and alters electronics to block enzymatic access and cleavage.[10]
References
  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link]

  • Synthesis, Characterization, and Aqueous Kinetics, as a Function of pH, for N-(Hydroxymethyl)phthalimidines. (n.d.). AWS. [Link]

  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • ResearchGate. (n.d.). Rate of formation of N-(hydroxymethyl)benzamide derivatives in water as a function of pH and their equilibrium constants. [Link]

  • National Institutes of Health. (n.d.). Carbamate and N-Pyrimidine Mitigate Amide Hydrolysis: Structure-Based Drug Design of Tetrahydroquinoline IDO1 Inhibitors. [Link]

  • Chemguide. (n.d.). The Hydrolysis of Amides. [Link]

  • ResearchGate. (n.d.). Acidic and Basic Amide Hydrolysis. [Link]

  • YouTube. (2019). Mechanism of Amide Hydrolysis. [Link]

  • University of Regina. (2018). On the hydrolysis mechanisms of amides and peptides. [Link]

  • Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides. [Link]

  • PubMed. (n.d.). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. [Link]

  • National Institutes of Health. (n.d.). Benzamide, 3-(hydroxymethyl)-. [Link]

  • ACS Publications. (n.d.). Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. [Link]

  • Chemistry LibreTexts. (2024). 15.17: Chemical Properties of Amides- Hydrolysis. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • HyMax Anti-hydrolysis Additive. (2021). What is carbodiimide?. [Link]

  • ResearchGate. (n.d.). Study on performance of carbodiimide as anti-hydrolysis addictive for ester hydraulic oil. [Link]

  • Allen. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. [Link]

  • ACS Publications. (2021). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • Google Patents. (n.d.). A stabilizer against hydrolysis for an ester-group- containing resin and a thermoplastic resin composition.

Sources

Technical Support Center: Scaling the Synthesis of 2-(Hydroxymethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to provide you with in-depth guidance and troubleshooting strategies for the common challenges encountered when scaling up the synthesis of 2-(Hydroxymethyl)benzamide. Drawing from established chemical principles and field-proven insights, this guide will help you navigate potential pitfalls and optimize your large-scale production.

Introduction to the Synthesis and Its Challenges

This guide will address the most common issues in a practical question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower you to make informed decisions in your process development.

Frequently Asked Questions (FAQs)

General Synthesis & Reaction Control

Q1: What are the most common synthetic routes for this compound at scale, and what are their primary challenges?

A1: The most prevalent route for larger-scale synthesis is the aminolysis of phthalide . This method is attractive due to the relatively low cost and availability of the starting material. The primary challenges with this route during scale-up include:

  • Incomplete conversion: The reaction can be sluggish, requiring elevated temperatures and extended reaction times, which can lead to impurity formation.

  • Byproduct formation: The primary byproduct is the starting material, phthalide, and potentially polymeric species if the reaction is not driven to completion.

  • Work-up and product isolation: Separating the product from unreacted starting material and other impurities can be challenging due to similar polarities.

Another potential route involves the reduction of 2-carboxybenzaldehyde followed by amidation . While this offers a different synthetic approach, it can be more complex and costly for large-scale production.

Q2: My reaction yield drops significantly when I move from a 10g to a 1kg scale. What are the likely causes?

A2: A drop in yield upon scale-up is a classic process chemistry problem. For the synthesis of this compound, the key factors to investigate are:

  • Inefficient Heat Transfer: Amidation reactions are often exothermic.[3] In a large reactor, the surface-area-to-volume ratio decreases, making it harder to dissipate heat. This can lead to localized "hot spots" where side reactions and degradation occur.

  • Poor Mixing: Inadequate agitation in a large vessel can result in non-homogeneous reaction conditions. This can lead to areas of high reactant concentration, promoting side reactions, and areas of low concentration, resulting in incomplete conversion.

  • Reagent Addition Rate: The rate of addition of reagents, such as the ammonia source in the aminolysis of phthalide, becomes critical at scale. An addition rate that is too fast can overwhelm the cooling capacity of the reactor, leading to an uncontrolled exotherm.[4] Conversely, an addition rate that is too slow can unnecessarily prolong the reaction time, increasing the potential for side reactions.

Q3: The reaction mixture becomes a thick, difficult-to-stir slurry at a larger scale. How can I manage this?

A3: The formation of a thick slurry is common when the product has limited solubility in the reaction solvent.[5] To manage this:

  • Solvent Selection and Volume: You may need to increase the solvent volume to maintain a stirrable mixture. While this can impact process efficiency, it is often necessary for successful execution. Alternatively, consider a solvent system in which the product has slightly higher solubility at the reaction temperature.

  • Agitator Design: Ensure the reactor is equipped with an appropriate agitator for handling slurries, such as an anchor or pitched-blade turbine, to ensure efficient mixing.

  • Controlled Crystallization: If the slurry formation is due to product crystallization, a controlled cooling profile during the work-up can lead to the formation of larger, more easily filtered crystals.

Troubleshooting Guide: Side Reactions and Impurities

Q4: I'm observing a significant impurity with a mass corresponding to the loss of water. What is it, and how can I prevent it?

  • Causality: The proximate hydroxyl and amide groups can undergo a condensation reaction. At elevated temperatures, the reaction equilibrium can shift towards the more thermodynamically stable phthalimide.

  • Prevention Strategies:

    • Temperature Control: Maintain the lowest effective reaction temperature.

    • pH Control: Avoid strongly acidic or basic conditions during work-up and purification.

    • Minimize Reaction Time: A shorter reaction time reduces the opportunity for this side reaction to occur.

Q5: My final product shows evidence of benzoic acid. How is this being formed?

A5: The presence of benzoic acid suggests either hydrolysis of the amide bond in the product or an impurity in the starting materials. Given the stability of the benzamide group, the more likely source is from the starting material if the synthesis originates from a benzoic acid derivative. However, under harsh basic or acidic conditions during work-up, hydrolysis of the product can occur.[6]

  • Troubleshooting Steps:

    • Analyze Starting Materials: Confirm the purity of your phthalide or other starting materials.

    • Moderate Work-up Conditions: Use milder acids and bases for extractions and pH adjustments. Avoid prolonged exposure to extreme pH.

Q6: I'm seeing an impurity with a higher molecular weight than my product. What could it be?

A6: A higher molecular weight impurity could be a dimeric species . In a related synthesis of hydroxyamides, the formation of an amide-ester dimer was identified as a primary impurity.[5] This can occur through the intermolecular reaction of two molecules of this compound, where the hydroxyl group of one molecule reacts with the amide of another.

  • Mitigation:

    • Concentration: Running the reaction at a lower concentration can disfavor bimolecular side reactions.

    • Temperature: As with other side reactions, lower temperatures can help to minimize the formation of this byproduct.

Visualizing the Key Side Reaction

The intramolecular cyclization to phthalimide is a critical side reaction to control during scale-up.

G cluster_main Intramolecular Cyclization Side Reaction 2_HM_Benzamide This compound Phthalimide Phthalimide Impurity 2_HM_Benzamide->Phthalimide Heat / Δ Acid or Base Water H₂O

Caption: Intramolecular cyclization of this compound to phthalimide.

Purification and Isolation Challenges

Q7: My product is "oiling out" during recrystallization instead of forming crystals. What's happening and how do I fix it?

A7: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the solution is supersaturated to a high degree, or if the melting point of the solid is lower than the temperature of the solution. Impurities can also suppress the melting point and promote oiling out.

  • Troubleshooting Protocol:

    • Re-heat the Solution: Add a small amount of additional solvent to fully re-dissolve the oil.

    • Slow Cooling: Allow the solution to cool very slowly. Insulating the flask can help. This gives the molecules more time to orient themselves into a crystal lattice.

    • Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.

    • Solvent System: The chosen solvent may be too good a solvent even at low temperatures. Consider a solvent system where the product has lower solubility when cold.

Q8: I'm struggling with poor recovery during recrystallization. What can I do to improve it?

A8: Poor recovery is often a result of using too much solvent or the product having significant solubility in the solvent even at low temperatures.

IssuePotential CauseRecommended Solution
Low Recovery Too much solvent used during dissolution.Use the minimum amount of hot solvent required to fully dissolve the crude product.
Product is significantly soluble in the mother liquor.Cool the crystallization mixture in an ice bath or refrigerate for an extended period to maximize precipitation.
Premature crystallization during hot filtration.Pre-heat the funnel and filter flask. Use a small amount of hot solvent to wash any crystals that form on the filter paper.

Q9: Is polymorphism a concern for this compound, and how does it impact scale-up?

A9: While there is no definitive study on the polymorphism of this compound itself, a very closely related compound, N-[2-(Hydroxymethyl)phenyl]benzamide, is known to exist as at least two different polymorphs.[5] Benzamide itself is also known to be polymorphic.[7] Therefore, it is highly probable that this compound also exhibits polymorphism.

  • Why it Matters at Scale: Different polymorphs can have different physical properties, including:

    • Solubility and Dissolution Rate: This can affect bioavailability in a pharmaceutical context.

    • Stability: One polymorph may be less stable and convert to another form over time.

    • Filterability and Drying Characteristics: Different crystal shapes can dramatically affect downstream processing.

  • Controlling Polymorphism:

    • Consistent Crystallization Conditions: Strictly control the solvent, cooling rate, and agitation during crystallization.

    • Characterization: Use techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to characterize the solid form of each batch and ensure consistency.

Process Safety Considerations for Scale-Up

Q10: How do I safely manage the exotherm of the amidation reaction at a multi-kilogram scale?

A10: Managing the exotherm is arguably the most critical safety aspect of scaling up this synthesis. A "runaway reaction" can occur if the heat generated by the reaction exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure.[8]

  • Key Principles for Safe Scale-Up:

    • Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to determine the heat of reaction, the rate of heat evolution, and the thermal stability of the reactants and products.

    • Controlled Reagent Addition: The most common and effective way to control an exotherm is to add one of the reagents slowly to the other, allowing the cooling system to keep pace with the heat being generated. Never pre-cool the reactor and add all reactants at once. This can lead to a dangerous accumulation of unreacted starting materials, which can then react very rapidly, overwhelming the cooling system.[9]

    • Emergency Preparedness: Have a clear plan for what to do in case of a cooling failure or a temperature spike. This may involve an emergency quenching system.

Troubleshooting Workflow for Exotherm Control

G cluster_workflow Exotherm Control Troubleshooting start Temperature Spike Detected stop_addition Stop Reagent Addition Immediately start->stop_addition check_cooling Is Cooling System at Max Capacity? check_agitation Is Agitation Effective? check_cooling->check_agitation Yes increase_cooling Increase Cooling check_cooling->increase_cooling No stop_addition->check_cooling prepare_quench Prepare Emergency Quench check_agitation->prepare_quench Yes fix_agitation Address Agitation Issue check_agitation->fix_agitation No quench_reaction Quench Reaction prepare_quench->quench_reaction increase_cooling->check_agitation investigate Investigate Root Cause After Stabilization fix_agitation->investigate quench_reaction->investigate

Caption: Decision workflow for managing a temperature spike during scale-up.

References

  • Process for the synthesis of a benzamide derivative. Google Patents. (n.d.).
  • Synthesis, Characterization, and Aqueous Kinetics, as a Function of pH, for N-(Hydroxymethyl)phthalimidines. AWS. (n.d.). Retrieved January 23, 2026, from [Link]

  • Process for the preparation of hydroxyamides. European Patent Office. (n.d.). Retrieved January 23, 2026, from [Link]

  • Benzamide. PubChem. (n.d.). Retrieved January 23, 2026, from [Link]

  • 2-Hydroxy-benzamide derivatives synthesis. ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • Solubility determination and modelling of benzamide in organic solvents. ResearchGate. (2025). Retrieved January 23, 2026, from [Link]

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. (2014). Retrieved January 23, 2026, from [Link]

  • Thermodynamic and structural aspects of hydroxybenzamide molecular crystals study. ResearchGate. (2025). Retrieved January 23, 2026, from [Link]

  • Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. (n.d.). Retrieved January 23, 2026, from [Link]

  • Synthesis of Benzamide. YouTube. (2021). Retrieved January 23, 2026, from [Link]

  • Runaway reaction during production of an Azo dye intermediate. IChemE. (n.d.). Retrieved January 23, 2026, from [Link]

  • Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III. NIH. (2021). Retrieved January 23, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Benchmarking of 2-(Hydroxymethyl)benzamide Analogs as Potent Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a comprehensive comparative analysis of a series of N-substituted 2-(hydroxymethyl)benzamide analogs for their anti-inflammatory potential. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships (SAR), mechanistic underpinnings, and comparative efficacy of these compounds, supported by robust experimental data. Our objective is to provide an in-depth technical resource that not only presents comparative data but also explains the scientific rationale behind the experimental design and interpretation of the results.

Introduction: The Rationale for Targeting Inflammation with Novel Benzamides

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. However, chronic and unresolved inflammation is a key driver of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A central signaling pathway governing the inflammatory response is the Nuclear Factor-kappa B (NF-κB) pathway.[1][2] Its activation leads to the transcription of a host of pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2), a key enzyme in the production of prostaglandins.[1][3] Benzamide derivatives have emerged as a promising class of compounds with a wide range of pharmacological activities, including anti-inflammatory effects.[4] Notably, some N-substituted benzamides have been shown to inhibit the production of TNF-α and suppress the activation of NF-κB, making them attractive candidates for the development of novel anti-inflammatory therapeutics.[4] This guide focuses on a specific subclass, this compound analogs, to elucidate the structural modifications that enhance their anti-inflammatory activity.

The Chemical Landscape: A Look at the Investigated Analogs

The core structure of this compound was systematically modified at the amide nitrogen to explore the impact of different substituents on anti-inflammatory efficacy. The synthesized analogs investigated in this comparative study are detailed below.

Table 1: Structures of the Synthesized this compound Analogs

Compound IDR Group
3a -CH₂-piperazinyl
3b -CH₂-morpholinyl
3c -CH₂-CH₂-piperazinyl
3d -CH₂-CH₂-[4-(2-methoxyphenyl)-piperazin-1-yl]
3e -CH₂-CH₂-CH₂-[4-(2-methoxyphenyl)-piperazin-1-yl]
3f -CH₂-CH₂-CH₂-morpholinyl

Comparative Efficacy: In Vivo Anti-Inflammatory Activity

The anti-inflammatory activity of the synthesized this compound analogs was evaluated using the well-established carrageenan-induced paw edema model in rats. This model is a reliable predictor of acute inflammation and is widely used for the screening of anti-inflammatory drugs.[5][6] The following table summarizes the percentage inhibition of edema at a dose of 100 mg/kg, providing a quantitative comparison of the compounds' efficacy against the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin.[3]

Table 2: Comparative In Vivo Anti-Inflammatory Activity of this compound Analogs

Compound IDR Group% Inhibition of Edema
3a -CH₂-piperazinyl25.3
3b -CH₂-morpholinyl29.5
3c -CH₂-CH₂-piperazinyl33.8
3d -CH₂-CH₂-[4-(2-methoxyphenyl)-piperazin-1-yl]52.1
3e -CH₂-CH₂-CH₂-[4-(2-methoxyphenyl)-piperazin-1-yl]45.1
3f -CH₂-CH₂-CH₂-morpholinyl38.0
Indomethacin (Standard Drug)56.3

Structure-Activity Relationship (SAR) Analysis

The data presented in Table 2 provides critical insights into the structure-activity relationship of these this compound derivatives:

  • Influence of the N-substituent: The nature of the substituent on the amide nitrogen is a key determinant of anti-inflammatory activity.

  • Effect of the Linker Length: Increasing the alkyl chain length from one to two carbons between the amide and the heterocyclic ring generally leads to an increase in activity (compare 3a vs. 3c ). However, a further extension to a three-carbon chain results in a slight decrease in potency (compare 3d vs. 3e ).[3]

  • Impact of the Heterocyclic Moiety: The presence of a substituted piperazine ring significantly enhances anti-inflammatory activity compared to an unsubstituted piperazine or a morpholine ring.[3] The most active compound in the series, 3d , featuring a 4-(2-methoxyphenyl)-piperazin-1-yl moiety, exhibited an efficacy approaching that of the standard drug, indomethacin.

Mechanistic Insights: The NF-κB and COX Pathways

The anti-inflammatory effects of many NSAIDs are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[3] It is plausible that the this compound derivatives exert their effects through a similar mechanism. Furthermore, the broader class of benzamides has been shown to inhibit the NF-κB signaling pathway, a master regulator of inflammation.[4] The inhibition of this pathway would lead to a downstream reduction in the expression of pro-inflammatory mediators, including COX-2 and TNF-α.

Below is a diagram illustrating the proposed mechanism of action, highlighting the potential points of intervention for the this compound analogs within the NF-κB and COX inflammatory pathways.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) cluster_pathway NF-κB Signaling Pathway cluster_inhibition Potential Inhibition by this compound Analogs cluster_downstream Downstream Inflammatory Mediators Stimulus Stimulus Receptor Receptor (e.g., TLR4) Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkB_NFkB IκB-NF-κB Complex IKK_complex->IkB_NFkB Phosphorylates IκB NFkB_active Active NF-κB (p50/p65) IkB_NFkB->NFkB_active IκB Degradation Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Transcription Nucleus->Gene_Expression COX2 COX-2 Gene_Expression->COX2 TNFa TNF-α Gene_Expression->TNFa Inhibitor This compound Analogs Inhibitor->IKK_complex Inhibition? Inhibitor->NFkB_active Inhibition of Translocation? Inhibitor->COX2 Direct Inhibition? Prostaglandins Prostaglandins COX2->Prostaglandins Synthesis Inflammation Inflammation TNFa->Inflammation Prostaglandins->Inflammation

Caption: Proposed mechanism of action via the NF-κB and cyclooxygenase pathways.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the detailed methodologies for the key in vivo and in vitro assays are provided below.

In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This protocol outlines the standardized procedure for evaluating the acute anti-inflammatory activity of the test compounds.

G cluster_setup Experimental Setup cluster_procedure Experimental Procedure Animals Wistar Rats (150-200g) Grouping Group Allocation (n=6 per group) Animals->Grouping Fasting Overnight Fasting (with water ad libitum) Grouping->Fasting Baseline Measure Initial Paw Volume Fasting->Baseline Dosing Administer Test Compounds (100 mg/kg, p.o.) Baseline->Dosing Induction Inject Carrageenan (0.1 mL, 1% w/v) Dosing->Induction 1 hour post-dosing Measurement Measure Paw Volume (at 1, 2, 3, 4 hours) Induction->Measurement Calculation Calculate % Inhibition Measurement->Calculation

Caption: Workflow for the carrageenan-induced paw edema assay.

Step-by-Step Methodology:

  • Animal Acclimatization and Grouping: Male Wistar rats are acclimatized to laboratory conditions for at least one week. Animals are then randomly divided into groups (n=6), including a control group, a standard drug (indomethacin) group, and groups for each of the test compounds.

  • Fasting: The animals are fasted overnight with free access to water before the experiment. This is to ensure uniform absorption of the orally administered compounds.

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer. This serves as the baseline reading.

  • Compound Administration: The test compounds (100 mg/kg) and the standard drug are administered orally (p.o.). The control group receives the vehicle only.

  • Induction of Inflammation: One hour after the administration of the test compounds, 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.[7]

  • Paw Volume Measurement: The paw volume is measured again at 1, 2, 3, and 4 hours after the carrageenan injection.[8]

  • Calculation of Edema and Inhibition: The percentage increase in paw volume (edema) is calculated for each animal. The percentage inhibition of edema by the test compounds and the standard drug is then calculated relative to the control group.

In Vitro COX-2 Inhibition Assay (Enzyme Immunoassay)

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against the COX-2 enzyme.[9]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the reaction buffer (0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol), human recombinant COX-2 enzyme, heme cofactor, arachidonic acid (substrate), and the test compounds dissolved in a suitable solvent (e.g., DMSO).[9]

  • Assay Setup: In a 96-well plate, add the reaction buffer, COX-2 enzyme, and heme to each well.

  • Inhibitor Addition: Add the test compounds at various concentrations to the respective wells. For the control wells, add the vehicle.

  • Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitors to bind to the enzyme.[9]

  • Initiation of Reaction: Add arachidonic acid to each well to start the enzymatic reaction.

  • Reaction Termination: After a specific time (e.g., 2 minutes), stop the reaction by adding a solution of 1 M HCl.[9]

  • Quantification of Prostaglandin: The product of the COX-2 reaction, prostaglandin H2 (PGH2), is unstable and is typically reduced to the more stable prostaglandin F2α (PGF2α) using stannous chloride. The concentration of PGF2α is then quantified using a specific enzyme immunoassay (EIA) kit according to the manufacturer's instructions.[9]

  • Calculation of IC50: The percentage inhibition of COX-2 activity is calculated for each concentration of the test compound. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is then determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

This comparative guide demonstrates that N-substituted this compound analogs are a promising class of anti-inflammatory agents. The in vivo data clearly indicates that structural modifications, particularly the introduction of a substituted piperazine moiety and optimization of the linker length, can significantly enhance their anti-inflammatory efficacy. The most potent analog, 2-hydroxymethyl-N-[2-(4-(2-methoxyphenyl)-piperazin-1-yl)ethyl]benzamide (3d) , exhibited activity comparable to the standard NSAID, indomethacin.

The proposed mechanism of action involves the potential inhibition of the NF-κB and COX pathways, which are critical mediators of inflammation. Future research should focus on obtaining quantitative in vitro data, such as IC50 values for COX-1 and COX-2 inhibition and the suppression of pro-inflammatory cytokine production, for this specific series of analogs. This will provide a more complete picture of their pharmacological profile and selectivity. Further optimization of the lead compound 3d could lead to the development of novel and more effective anti-inflammatory drugs with potentially improved safety profiles.

References

  • Pero, R. W., Axelsson, B., Siemann, D., Chaplin, D., & Dougherty, G. (1999). Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. Molecular and cellular biochemistry, 193(1-2), 119–125. [Link]

  • Puttaswamy, N., et al. (2018). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 3(10), 14053-14074. [Link]

  • O'Sullivan, S. A., et al. (2021). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. Pharmaceuticals, 14(8), 730. [Link]

  • Ghibellini, L., et al. (2021). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Pharmaceutics, 13(7), 1063. [Link]

  • Posadas, I., et al. (2010). Carrageenan-Induced Paw Edema in the Rat and Mouse. Current Protocols in Pharmacology, Chapter 5, Unit 5.4. [Link]

  • Tilley, S. L., et al. (2001). Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases. Journal of Biological Chemistry, 276(3), 1573-1580. [Link]

  • Al-Saeed, Y. A., et al. (2019). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. Molecules, 24(19), 3538. [Link]

  • Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Scientific Reports, 13(1), 14690. [Link]

  • Roy, A., et al. (2021). Phytochemicals against TNFα-Mediated Neuroinflammatory Diseases. International Journal of Molecular Sciences, 22(16), 8783. [Link]

  • Kumar, A., et al. (2018). In vitro inhibitory concentration (IC50) of COX-1 and COX-2 enzyme... ResearchGate. [Link]

  • Roy, A., et al. (2021). Phytochemicals against TNFα-Mediated Neuroinflammatory Diseases. International Journal of Molecular Sciences, 22(16), 8783. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. Molecules, 27(18), 6061. [Link]

  • Norman, P. (2000). Novel cyclic N-hydroxamic acid inhibitors of TNF-α synthesis and MMP-13. Expert Opinion on Therapeutic Patents, 10(12), 1875-1891. [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]

  • El-Damasy, D. A., et al. (2023). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. Scientific Reports, 13(1), 16428. [Link]

  • Fehrenbacher, J. C., et al. (2012). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology, Chapter 5, Unit 5.24. [Link]

  • Wang, D., et al. (2019). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. Molecules, 24(12), 2277. [Link]

  • Conway, J. G., et al. (1999). Inhibition of Tumor Necrosis Factor-α (TNF-α) Production and Arthritis in the Rat by GW3333, a Dual Inhibitor of TNF-α-Converting Enzyme and Matrix Metalloproteinases. The Journal of Pharmacology and Experimental Therapeutics, 291(1), 292-300. [Link]

  • Ballo, A., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Journal of Medicinal Plants Research, 16(2), 34-42. [Link]

  • Pandey, P., & Singh, A. (2011). Emerging Role of Flavonoids in Inhibition of NF-κB-Mediated Signaling Pathway: A Review. Global Science Books, 5(1), 1-12. [Link]

  • Hey-Hawkins, E., et al. (2019). Selected examples of NSAID‐based carborane analogs (IC50 values for COX‐1 and COX‐2 inhibition are given, if reported). ResearchGate. [Link]

  • Gierse, J. K., et al. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Current Protocols in Pharmacology, Chapter 2, Unit 2.2. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]

  • The Pharma Innovation Journal. (2016). Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. The Pharma Innovation Journal, 5(7), 40-43. [Link]

  • Kumar, S., et al. (2014). Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. The Journal of Phytopharmacology, 3(4), 262-265. [Link]

Sources

A comparative evaluation of different synthetic routes to 2-(Hydroxymethyl)benzamide.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 2-(Hydroxymethyl)benzamide is a key structural motif and a versatile building block in medicinal chemistry and drug development. Its bifunctional nature, possessing both a primary alcohol and a primary amide on an aromatic scaffold, makes it an attractive precursor for a diverse range of pharmaceutical compounds. The efficient and selective synthesis of this molecule is, therefore, of significant interest to researchers in the field. This guide provides a comparative evaluation of the most prominent synthetic routes to this compound, offering an in-depth analysis of their underlying mechanisms, experimental protocols, and overall efficacy.

Route 1: Two-Step Synthesis from Phthalide via Carboxylic Acid Intermediate

This classical and widely utilized approach begins with the readily available starting material, phthalide. The synthesis proceeds in two distinct steps: the hydrolysis of the lactone ring followed by the amidation of the resulting carboxylic acid.

Step 1: Base-Catalyzed Hydrolysis of Phthalide

The foundational step in this route is the saponification of phthalide to yield 2-(hydroxymethyl)benzoic acid. This reaction is a straightforward base-catalyzed hydrolysis of the cyclic ester (lactone).[1]

Mechanism: The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the lactone. This forms a tetrahedral intermediate, which subsequently undergoes ring-opening to produce the sodium salt of 2-(hydroxymethyl)benzoic acid. The reaction is driven to completion by a final acidification step, which protonates the carboxylate to yield the desired product.[1]

Experimental Protocol: Synthesis of 2-(Hydroxymethyl)benzoic Acid from Phthalide [1]

  • Materials: Phthalide, Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl), Water.

  • Procedure:

    • In a round-bottom flask, a solution of sodium hydroxide (e.g., 2 M in water) is prepared.

    • Phthalide is added to the basic solution at room temperature with stirring.

    • The mixture is heated to reflux and maintained for a period sufficient to ensure complete hydrolysis (typically 1-2 hours), which can be monitored by Thin Layer Chromatography (TLC).

    • After cooling to room temperature, the reaction mixture is carefully acidified with concentrated hydrochloric acid until a pH of approximately 2 is reached.

    • The resulting white precipitate of 2-(hydroxymethyl)benzoic acid is collected by vacuum filtration, washed with cold water to remove inorganic salts, and dried.

  • Expected Yield: This reaction typically proceeds with high yields, often exceeding 90%.

Step 2: Amidation of 2-(Hydroxymethyl)benzoic Acid

The conversion of the intermediate carboxylic acid to the final benzamide product is a critical step. Several amidation methods are available; however, the choice of reagents is crucial to avoid unwanted side reactions with the primary alcohol functionality. A highly effective method utilizes N,N'-Carbonyldiimidazole (CDI) as a mild activating agent.

Mechanism: N,N'-Carbonyldiimidazole activates the carboxylic acid by forming a highly reactive acyl-imidazolide intermediate. This intermediate then readily reacts with ammonia, which acts as the nucleophile, to form the desired amide. The byproducts of this reaction, imidazole and carbon dioxide, are easily removed, simplifying the purification process.[2]

Experimental Protocol: CDI-Mediated Amidation of 2-(Hydroxymethyl)benzoic Acid [2]

  • Materials: 2-(Hydroxymethyl)benzoic Acid, N,N'-Carbonyldiimidazole (CDI), Anhydrous Tetrahydrofuran (THF), Ammonia (gas or solution in an organic solvent).

  • Procedure:

    • 2-(Hydroxymethyl)benzoic acid is dissolved in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

    • N,N'-Carbonyldiimidazole (1.1 equivalents) is added portion-wise to the solution at room temperature, leading to the evolution of carbon dioxide. The reaction is stirred until the formation of the acyl-imidazolide is complete (typically 1-2 hours).

    • The reaction mixture is then cooled in an ice bath, and a solution of ammonia in an appropriate solvent (or gaseous ammonia) is bubbled through the solution.

    • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

    • The solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

    • Purification by column chromatography or recrystallization affords pure this compound.

  • Expected Yield: This method generally provides good to excellent yields of the desired amide.

Route 2: Selective Catalytic Hydrolysis of 2-Cyanobenzyl Alcohol

An alternative and potentially more atom-economical approach involves the selective hydration of the nitrile functionality of 2-cyanobenzyl alcohol. This route is attractive as it can directly yield the desired amide in a single step, provided a highly selective catalyst is employed to prevent over-hydrolysis to the carboxylic acid.

Mechanism: The use of a heterogeneous catalyst, such as manganese dioxide (MnO₂), facilitates the hydration of the nitrile. The reaction proceeds on the surface of the catalyst, where the nitrile is activated towards nucleophilic attack by water. The precise mechanism is complex but is believed to involve the coordination of the nitrile to the manganese center, followed by the addition of water to form an intermediate that rearranges to the primary amide.[3][4]

Experimental Protocol: MnO₂-Catalyzed Hydrolysis of 2-Cyanobenzyl Alcohol [3]

  • Materials: 2-Cyanobenzyl Alcohol, Amorphous Manganese Dioxide (MnO₂), Water, Organic co-solvent (if needed, e.g., Dioxane).

  • Procedure (Flow Chemistry Setup):

    • A column is packed with commercially available amorphous manganese dioxide.

    • A solution of 2-cyanobenzyl alcohol in water (with a minimal amount of a miscible co-solvent if solubility is an issue) is prepared.

    • The solution is passed through the heated MnO₂-packed column using a pump. The temperature and flow rate are optimized to achieve maximum conversion (e.g., 30-100 °C).

    • The output stream from the column is collected.

    • The solvent is removed under reduced pressure to yield the this compound product.

  • Procedure (Batch Reaction):

    • In a round-bottom flask, 2-cyanobenzyl alcohol is dissolved in a suitable solvent (e.g., dioxane/water mixture).

    • Manganese dioxide is added to the solution.

    • The mixture is heated to reflux and stirred for a sufficient time to achieve complete conversion (monitored by TLC).

    • Upon completion, the reaction mixture is filtered to remove the solid MnO₂ catalyst.

    • The filtrate is concentrated under reduced pressure to give the crude product, which can be further purified if necessary.

  • Expected Yield: This method has been shown to provide high yields of amides with excellent selectivity and functional group tolerance.[3]

Route 3: Reductive Amination of 2-Formylbenzoic Acid

A third potential pathway starts from 2-formylbenzoic acid, which exists in a ring-chain tautomerism with 3-hydroxyphthalide. Reductive amination offers a direct method to form the amine and subsequently the amide functionality.

Mechanism: Reductive amination involves the initial formation of an imine from the reaction of the aldehyde group of 2-formylbenzoic acid with ammonia. This imine intermediate is then reduced in situ by a selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to yield the corresponding amine. The carboxylic acid group would then need to be converted to the amide in a separate step, making this a multi-step process from this starting material to the final product. A direct conversion would be challenging due to the competing reactivities of the aldehyde and carboxylic acid groups.

Due to the complexity and the lack of a direct, high-yield one-pot protocol for the conversion of 2-formylbenzoic acid to this compound, this route is considered less efficient than the previously described methods.

Comparative Evaluation

FeatureRoute 1: From PhthalideRoute 2: From 2-Cyanobenzyl AlcoholRoute 3: From 2-Formylbenzoic Acid
Starting Material Phthalide (Readily available)2-Cyanobenzyl Alcohol (Commercially available)2-Formylbenzoic Acid (Commercially available)
Number of Steps TwoOneMultiple steps likely required
Key Reagents NaOH, HCl, CDI, AmmoniaMnO₂, WaterAmmonia, NaBH₃CN, Amidation reagents
Reaction Conditions Step 1: Reflux. Step 2: Room temp.Mild to moderate heating (30-100 °C)Mild (for reductive amination)
Advantages High-yielding, well-established chemistry.Atom-economical (one step), potentially green (heterogeneous catalyst), high selectivity.Utilizes common organic reactions.
Disadvantages Two distinct reaction steps, use of activating agent (CDI).May require specialized flow chemistry setup for optimal results.Potential for side reactions, equilibrium of starting material, likely multi-step process.
Overall Efficiency HighVery HighModerate

Visualizing the Synthetic Pathways

Route 1: From Phthalide

Route 1 Phthalide Phthalide Intermediate 2-(Hydroxymethyl)benzoic Acid Phthalide->Intermediate 1. NaOH, H₂O, Reflux 2. HCl Product This compound Intermediate->Product 1. CDI, THF 2. NH₃ Route 2 Start 2-Cyanobenzyl Alcohol Product This compound Start->Product MnO₂ (cat.), H₂O Heat

Caption: One-step catalytic hydrolysis of 2-Cyanobenzyl Alcohol.

Conclusion for the Practicing Scientist

For researchers seeking a reliable and high-yielding synthesis of this compound, the two-step route from phthalide (Route 1) is a robust and well-documented choice. The starting materials are inexpensive, and the reactions are generally straightforward to perform and monitor. The use of CDI for the amidation step provides a mild and efficient conversion, minimizing potential side reactions.

The selective catalytic hydrolysis of 2-cyanobenzyl alcohol (Route 2) represents a more modern and elegant approach. Its single-step nature and the use of a recyclable heterogeneous catalyst make it an attractive option from a green chemistry and process efficiency perspective. For laboratories equipped for flow chemistry, this method offers significant advantages in terms of scalability and ease of purification.

While the reductive amination of 2-formylbenzoic acid (Route 3) is theoretically plausible, it is likely to be a less direct and lower-yielding pathway compared to the other two routes discussed. Therefore, for practical and efficient synthesis of this compound, Routes 1 and 2 are the recommended strategies.

References

  • ResearchGate. (n.d.). Efficient synthesis of N′-benzylidene-2-hydroxymethylbenzohydrazides from the one-pot reaction of phthalide, hydrazine and aldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent free, N,N'-carbonyldiimidazole (CDI) mediated amidation. Retrieved from [Link]

  • Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]

  • Battilocchio, C., Hawkins, J. M., & Ley, S. V. (2014). Mild and Selective Heterogeneous Catalytic Hydration of Nitriles to Amides by Flowing through Manganese Dioxide. Organic Chemistry Portal. Retrieved from [Link]

  • Kim, J., & Chang, S. (2015). Direct C-H Amidation of Benzoic Acids to Introduce meta and para-Amino Groups by Tandem Decarboxylation. Angewandte Chemie International Edition, 54(8), 2493-2497. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive Amination. Retrieved from [Link]

  • Langade, M. M. (2011). Efficient one pot synthesis of N-alkyl and N-aryl imides. Der Pharma Chemica, 3(2), 283-286. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A second 250-mL round-bottomed, single-necked flask equipped with a 50 x 20 mm, Teflon-coated, oval magnetic stir bar, is then charged with. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by oxidation, hydrolysis or rearrangement. Retrieved from [Link]

  • AWS. (n.d.). Synthesis, Characterization, and Aqueous Kinetics, as a Function of pH, for N-(Hydroxymethyl)phthalimidines. Retrieved from [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2020). Synthesis of Substituted Phthalimides via Ultrasound-Promoted One-Pot Multicomponent Reaction. ACS Omega, 5(47), 30652-30659. Retrieved from [Link]

  • Szostak, M., & Procter, D. J. (2012). Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions. Angewandte Chemie International Edition, 51(38), 9584-9588. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Aminobenzimidazole Organocatalyzed Asymmetric Amination of Cyclic 1,3-Dicarbonyl Compounds. Retrieved from [Link]

  • Haefele, L. R. (1968). U.S. Patent No. 3,366,639. Washington, DC: U.S. Patent and Trademark Office.
  • ResearchGate. (n.d.). Proposed mechanism for amidation reaction using CDI (35). Retrieved from [Link]

  • YouTube. (2022, August 13). Preparation of Benzonitriles, Part 5: From Other Benzoic Acid Derivatives. Retrieved from [Link]

Sources

A Comparative Spectroscopic Analysis of 2-(Hydroxymethyl)benzamide Isomers: An In-Depth Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise characterization of molecular isomers is a critical step that underpins the synthesis, quality control, and ultimate therapeutic efficacy of a drug candidate. The positional isomers of 2-(Hydroxymethyl)benzamide, namely the ortho-, meta-, and para-isomers, present a compelling case study in the application of spectroscopic techniques to differentiate closely related molecular structures. This guide provides a comprehensive comparative analysis of the spectroscopic data of these isomers, offering field-proven insights into the causal relationships between their structural nuances and their unique spectral fingerprints.

Introduction: The Importance of Isomer Differentiation

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Even subtle changes in the spatial arrangement of functional groups, as seen in positional isomers, can lead to dramatic differences in pharmacological and toxicological profiles. Therefore, the ability to unequivocally identify and distinguish between isomers is paramount. Spectroscopic methods, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), serve as the cornerstone of molecular characterization, providing a detailed picture of the molecular framework and functional groups present.

This guide will delve into the theoretical underpinnings and practical application of these techniques in the comparative analysis of this compound, 3-(hydroxymethyl)benzamide, and 4-(hydroxymethyl)benzamide.

Molecular Structures and Isomerism

The three isomers of this compound share the same molecular formula, C₈H₉NO₂, and a molecular weight of 151.16 g/mol . The key difference lies in the position of the hydroxymethyl (-CH₂OH) group on the benzene ring relative to the benzamide (-CONH₂) group.

isomers cluster_ortho This compound (ortho) cluster_meta 3-(Hydroxymethyl)benzamide (meta) cluster_para 4-(Hydroxymethyl)benzamide (para) ortho meta para

Figure 1: Molecular structures of the ortho, meta, and para isomers of this compound.

This seemingly minor structural variation gives rise to distinct electronic environments within each molecule, which are readily probed by spectroscopic methods.

Infrared (IR) Spectroscopy: A Vibrational Fingerprint

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. The position, intensity, and shape of absorption bands in an IR spectrum provide valuable information about the functional groups present. For the this compound isomers, key vibrational modes include the N-H, O-H, C=O, and C-O stretches, as well as aromatic C-H and C=C vibrations.

Experimental Protocol: Acquiring an FT-IR Spectrum

A standard and reliable method for obtaining a high-quality IR spectrum of a solid sample is the Potassium Bromide (KBr) pellet technique.

Step-by-Step Methodology:

  • Sample Preparation: Dry the this compound isomer sample and KBr powder in an oven at ~110°C for several hours to remove any residual moisture, which can interfere with the O-H stretching region of the spectrum.

  • Grinding: Add approximately 1-2 mg of the sample to 100-200 mg of dry KBr powder in an agate mortar. Grind the mixture thoroughly with a pestle for several minutes until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent KBr pellet.

  • Spectral Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

ftir_workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Spectral Acquisition A Dry Sample & KBr B Grind Mixture A->B Homogenize C Transfer to Die B->C D Apply Pressure C->D Form transparent pellet E Place Pellet in Spectrometer D->E F Acquire Spectrum E->F

Figure 2: Workflow for acquiring an FT-IR spectrum using the KBr pellet method.

Comparative IR Data
Vibrational Mode This compound (ortho) 3-(Hydroxymethyl)benzamide (meta) 4-(Hydroxymethyl)benzamide (para)
O-H Stretch (Alcohol) ~3400-3300 cm⁻¹ (broad)~3400-3300 cm⁻¹ (broad)~3400-3300 cm⁻¹ (broad)
N-H Stretch (Amide) ~3350 & ~3180 cm⁻¹~3360 & ~3190 cm⁻¹~3370 & ~3190 cm⁻¹
C=O Stretch (Amide I) ~1650 cm⁻¹~1660 cm⁻¹~1665 cm⁻¹
N-H Bend (Amide II) ~1620 cm⁻¹~1625 cm⁻¹~1630 cm⁻¹
C-O Stretch (Alcohol) ~1030 cm⁻¹~1045 cm⁻¹~1050 cm⁻¹
Aromatic C-H Out-of-Plane Bending ~750 cm⁻¹~800, 750 cm⁻¹~830 cm⁻¹

Note: The exact peak positions can vary slightly depending on the experimental conditions and sample preparation.

Analysis and Interpretation

The IR spectra of all three isomers exhibit the characteristic absorption bands for the alcohol and primary amide functional groups. The broad O-H stretching band around 3300-3400 cm⁻¹ is indicative of intermolecular hydrogen bonding. The two distinct N-H stretching bands are characteristic of a primary amide.

The key differentiators lie in the finer details of the spectra, particularly in the "fingerprint region" (below 1500 cm⁻¹). The position of the C=O stretching vibration (Amide I band) is sensitive to the electronic environment. In the ortho-isomer, intramolecular hydrogen bonding between the hydroxymethyl group and the amide moiety can lead to a slight lowering of the C=O stretching frequency compared to the meta- and para-isomers.

Furthermore, the pattern of aromatic C-H out-of-plane bending vibrations is highly diagnostic of the substitution pattern on the benzene ring. The ortho-isomer typically shows a strong band around 750 cm⁻¹, the meta-isomer shows bands around 800 and 750 cm⁻¹, and the para-isomer displays a characteristic band around 830 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Nuclear Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the this compound isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay that allows for quantitative integration.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required.

nmr_workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition A Dissolve Sample in Deuterated Solvent B Insert into Spectrometer A->B C Tune & Shim B->C D Acquire 1H Spectrum C->D E Acquire 13C Spectrum D->E

Figure 3: General workflow for acquiring ¹H and ¹³C NMR spectra.

Comparative ¹H NMR Data (Predicted in DMSO-d₆)
Proton This compound (ortho) 3-(Hydroxymethyl)benzamide (meta) 4-(Hydroxymethyl)benzamide (para)
-CH₂OH ~4.6 ppm (s)~4.5 ppm (s)~4.5 ppm (s)
-OH ~5.3 ppm (t)~5.2 ppm (t)~5.2 ppm (t)
-CONH₂ ~7.8 & 7.4 ppm (br s)~7.9 & 7.3 ppm (br s)~7.9 & 7.3 ppm (br s)
Aromatic-H ~7.2-7.6 ppm (m)~7.3-7.8 ppm (m)~7.8 ppm (d), ~7.4 ppm (d)

Note: Chemical shifts are approximate and can be influenced by solvent and concentration. Coupling patterns (s=singlet, d=doublet, t=triplet, m=multiplet, br s=broad singlet) are also indicative.

Comparative ¹³C NMR Data (Predicted in DMSO-d₆)
Carbon This compound (ortho) 3-(Hydroxymethyl)benzamide (meta) 4-(Hydroxymethyl)benzamide (para)
-CH₂OH ~62 ppm~63 ppm~63 ppm
C=O ~169 ppm~168 ppm~168 ppm
Aromatic-C ~126-140 ppm~125-141 ppm~127-143 ppm
Analysis and Interpretation

The ¹H NMR spectra provide a wealth of information for distinguishing the isomers. The chemical shifts of the aromatic protons are particularly informative. In the para-isomer, the symmetry of the molecule results in a simpler aromatic region, typically showing two doublets. The ortho- and meta-isomers exhibit more complex multiplets due to the lower symmetry and different coupling patterns between the aromatic protons. The proximity of the hydroxymethyl group to the amide group in the ortho-isomer can lead to through-space interactions (Nuclear Overhauser Effect), which can be confirmed by 2D NMR experiments.

In the ¹³C NMR spectra, the chemical shifts of the aromatic carbons are influenced by the position of the substituents. The carbon atom attached to the electron-withdrawing amide group will be deshielded and appear at a higher chemical shift, while the carbon attached to the hydroxymethyl group will also experience a characteristic shift. The number of unique carbon signals in the aromatic region can also help to confirm the isomeric structure.

Mass Spectrometry: Unraveling the Molecular Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This technique is invaluable for confirming the molecular weight and for deducing structural information from the fragmentation pattern.

Experimental Protocol: Acquiring an Electron Ionization (EI) Mass Spectrum

Step-by-Step Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a radical cation (the molecular ion, M⁺•).

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged species (fragment ions) and neutral radicals or molecules.

  • Mass Analysis: The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Comparative Mass Spectrometry Data

All three isomers will show a molecular ion peak (M⁺•) at m/z = 151. The key to differentiation lies in the relative abundances of the fragment ions.

m/z Proposed Fragment Significance
151 [M]⁺•Molecular Ion
134 [M - NH₃]⁺•Loss of ammonia from the amide group
133 [M - H₂O]⁺•Loss of water from the hydroxymethyl group
122 [M - CHO]⁺•Loss of a formyl radical
106 [C₇H₆O]⁺•Benzoyl cation derivative
91 [C₇H₇]⁺Tropylium ion
77 [C₆H₅]⁺Phenyl cation
Analysis and Interpretation

The fragmentation of benzamides is often initiated by the loss of the amide group or parts of it. A common fragmentation pathway involves the loss of an amino radical (•NH₂) to form the benzoyl cation (m/z 105 for unsubstituted benzamide). For the hydroxymethyl isomers, the initial fragmentation can also involve the hydroxymethyl group.

The relative intensities of the fragment ions can differ between the isomers. For the ortho-isomer, the proximity of the two functional groups can facilitate unique fragmentation pathways, such as the loss of water involving a hydrogen from the amide group and the hydroxyl group, leading to a more abundant [M - H₂O]⁺• ion. This is an example of an "ortho effect."

ms_fragmentation M Molecular Ion (m/z 151) F1 [M - NH3]+• (m/z 134) M->F1 Loss of NH3 F2 [M - H2O]+• (m/z 133) M->F2 Loss of H2O (ortho effect) F3 Benzoyl-type Cation M->F3 Amide cleavage F4 Tropylium Ion (m/z 91) F3->F4 Decarbonylation

Figure 4: Simplified potential fragmentation pathways for this compound isomers.

Conclusion: A Multi-faceted Approach to Isomer Identification

The comprehensive spectroscopic analysis of the this compound isomers demonstrates that while each technique provides valuable information, a multi-faceted approach is essential for unambiguous identification. IR spectroscopy offers a quick and effective way to identify functional groups and the aromatic substitution pattern. NMR spectroscopy provides the most detailed structural information, allowing for the definitive assignment of the isomeric form. Mass spectrometry confirms the molecular weight and offers further structural clues through the analysis of fragmentation patterns, with the potential for an "ortho effect" to distinguish the 2-isomer.

By understanding the principles behind each of these techniques and how to interpret the resulting data, researchers, scientists, and drug development professionals can confidently characterize and differentiate these and other closely related molecular isomers, ensuring the quality and integrity of their scientific endeavors.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information.
  • BenchChem. (2025). ¹H and ¹³C NMR Characterization of Benzamides for Pharmaceutical Research and Development.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.
  • Jackson, G. (2020, April 11).
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Gable, K. (n.d.). ¹³C NMR Chemical Shifts. Oregon State University. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzamide-simplified mass spectrum. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68512, this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 182768, Benzamide, 3-(hydroxymethyl)-. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 584760, 4-(Hydroxymethyl)benzamide. Retrieved from [Link]

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-(Hydroxymethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical doesn't end when an experiment is complete. The proper disposal of laboratory reagents is a critical aspect of ensuring a safe working environment and maintaining environmental stewardship. This guide provides a comprehensive, step-by-step approach to the safe disposal of 2-(Hydroxymethyl)benzamide, moving beyond generic statements to offer practical, actionable procedures rooted in scientific principles and regulatory awareness.

Understanding the Hazard Profile of this compound

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a benzamide derivative, and its hazard profile is informed by the functionalities present in its structure.

Key Hazards:

  • Acute Oral Toxicity: The compound is classified as harmful if swallowed.[1][2]

  • Serious Eye Irritation: Direct contact with the eyes can cause significant irritation.[1][2]

  • Skin and Respiratory Irritation: May cause irritation upon contact with skin or if inhaled.[1][2]

  • Potential for Genetic Defects: The closely related compound, benzamide, is suspected of causing genetic defects, warranting a cautious approach with its derivatives.

This hazard profile dictates that this compound be treated as a hazardous waste, requiring disposal procedures that mitigate risks to personnel and the environment.

The Disposal Decision Workflow: A Step-by-Step Guide

The following workflow provides a logical progression for the disposal of this compound waste, from initial generation to final removal from the laboratory.

DisposalWorkflow cluster_prep Phase 1: In-Lab Preparation cluster_disposal Phase 2: Disposal Pathway A Waste Generation (Pure compound, solutions, contaminated materials) B Hazard Identification & Waste Classification A->B Assess C Segregation into Designated Waste Container B->C Isolate D Small Quantities (<5g) Consider Chemical Degradation (Hydrolysis) C->D Small Scale E Large Quantities or Mixed Waste Direct Disposal C->E Large Scale F Neutralization & Verification (pH check) D->F Treat G Collection by EHS/ Licensed Waste Vendor E->G Prepare for Pickup F->G Prepare for Pickup

Caption: Disposal decision workflow for this compound.

Experimental Protocols for Safe Disposal

Waste Segregation and Container Management

The cardinal rule of chemical waste management is proper segregation. Never mix this compound waste with other waste streams unless their compatibility is certain.

Protocol:

  • Designated Waste Container: Procure a clearly labeled, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) container is a suitable choice.

  • Labeling: The label must include:

    • The full chemical name: "this compound Waste"

    • The primary hazards: "Harmful," "Irritant"

    • The date of initial waste addition.

    • The names of all components in the container (if a solution).

  • Solid Waste: Unused or expired solid this compound should be placed directly into the designated solid waste container.

  • Solutions: Aqueous or solvent-based solutions containing this compound should be collected in a designated liquid waste container. Do not mix with incompatible solvents.

  • Contaminated Materials: Personal protective equipment (PPE), weigh boats, and other materials grossly contaminated with this compound should be placed in the designated solid waste container.

Chemical Degradation for Small Quantities (Advanced Protocol)

For experienced laboratory personnel, small quantities of relatively pure this compound can be degraded through hydrolysis to less hazardous compounds: 2-(hydroxymethyl)benzoic acid and ammonia (or their respective salts). This procedure should only be performed in a well-ventilated fume hood with appropriate PPE.

Principle of Hydrolysis:

The amide bond in this compound can be cleaved under acidic or basic conditions. Basic hydrolysis is often preferred for safety and ease of handling in a laboratory setting. The reaction proceeds as follows:

C₆H₄(CH₂OH)CONH₂ + NaOH → C₆H₄(CH₂OH)COONa + NH₃

Protocol for Basic Hydrolysis (for <5g of waste):

  • Preparation: In a fume hood, place the this compound waste in a flask equipped with a magnetic stirrer.

  • Addition of Base: Slowly add a 1 M solution of sodium hydroxide (NaOH) to the flask while stirring. A general rule of thumb is to use a 2-3 molar excess of NaOH.

  • Heating: Gently heat the mixture to approximately 50-60°C to facilitate the reaction. The evolution of ammonia gas is an indicator that the reaction is proceeding.

  • Reaction Monitoring: Continue heating and stirring for several hours until the reaction is complete. The absence of solid starting material and the cessation of ammonia evolution are indicators of completion.

  • Neutralization: Allow the solution to cool to room temperature. Slowly and carefully neutralize the excess NaOH with a dilute acid (e.g., 1 M hydrochloric acid) to a pH of approximately 7. Monitor the pH using litmus paper or a pH meter.

  • Final Disposal: The resulting neutralized aqueous solution, containing sodium 2-(hydroxymethyl)benzoate and ammonium salts, is significantly less hazardous. In many jurisdictions, this can be disposed of down the drain with copious amounts of water. However, always consult your institution's Environmental Health and Safety (EHS) office for local regulations.

Final Disposal of Segregated Waste

For larger quantities of this compound waste or when chemical degradation is not feasible, the primary disposal route is through a licensed hazardous waste vendor.

Procedure:

  • Secure Storage: Ensure the designated waste container is tightly sealed and stored in a secondary containment bin in a designated waste accumulation area.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and the waste vendor.

Summary of Key Disposal Parameters

ParameterGuidelineRationale
Waste Classification Hazardous WasteHarmful if swallowed, eye irritant, potential mutagen.
Segregation Dedicated, labeled containerPrevents dangerous reactions with incompatible chemicals.
Small-Scale Treatment Basic Hydrolysis (<5g)Degrades the compound to less hazardous substances.
Large-Scale Disposal Licensed Hazardous Waste VendorEnsures compliance with federal and local regulations.
PPE Safety glasses, lab coat, nitrile glovesProtects against splashes and skin/eye contact.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental compliance. By adhering to the principles of hazard identification, proper segregation, and approved disposal pathways, researchers can ensure that their work is conducted safely from the beginning of an experiment to the very end of the chemical's lifecycle. Always consult your institution's specific safety and disposal guidelines, as local regulations may vary.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: Benzamide 98%. Retrieved from [Link]

  • Suvchem Laboratory Chemicals. (n.d.). Benzamide (For Synthesis). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]

  • Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?. Retrieved from [Link]

  • Hazardous Waste Experts. (2019). Updated Rules for EPA hazardous pharmaceutical waste Sewering. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Hydroxymethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of any chemical, including the promising compound 2-(Hydroxymethyl)benzamide, demands a protocol built on a deep understanding of its potential hazards and the logic behind each safety measure. This guide moves beyond a simple checklist to provide a procedural blueprint for the safe handling of this compound, ensuring that scientific discovery and personal safety advance hand-in-hand.

Section 1: Hazard Profile of this compound (CAS 33832-98-3)

This compound is a white to off-white solid powder[1]. Understanding its hazard classifications is the foundational step in constructing a robust safety plan. The Globally Harmonized System (GHS) classifications for this compound dictate the necessary precautions.

According to safety data, this compound presents the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications are designated by the GHS07 "Exclamation Mark" pictogram and the signal word "Warning". The physical form as a powder is significant, as it increases the risk of airborne dust, leading to inadvertent inhalation, eye contact, or skin exposure.

Section 2: First Line of Defense: Engineering Controls & Work Practices

Before any personal protective equipment is worn, the work environment itself must be engineered for safety. PPE is the last line of defense, not the first.

  • Ventilation: All work involving this compound powder must be conducted in a certified chemical fume hood. This is the most critical engineering control to mitigate respiratory irritation by containing the dust at the source[2].

  • Workstation Location: Ensure that an eyewash station and a safety shower are readily accessible and unobstructed near the handling area[3].

  • Good Laboratory Practices: Prohibit eating, drinking, or smoking in the laboratory to prevent ingestion[2]. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[2].

Section 3: Mandatory Personal Protective Equipment (PPE)

The selection of PPE is a direct response to the specific hazards identified in Section 1. The guiding principle is to create an impermeable barrier between the researcher and the chemical.

Eye and Face Protection The risk of serious eye irritation (H319) from airborne powder or splashes is significant.

  • Mandatory Equipment: Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards are required at all times when handling this compound.[2]

  • Causality: Standard safety glasses do not provide a complete seal around the eyes and are insufficient to protect against fine powders. Goggles are essential to prevent irritating dust from making contact with the sensitive mucous membranes of the eyes.

Skin and Body Protection To prevent skin irritation (H315), complete skin coverage is necessary.

  • Hand Protection: Wear nitrile gloves. While specific breakthrough time data for this compound is not available, nitrile gloves provide excellent protection against solid particulates and incidental contact with many solvents. Inspect gloves for any signs of degradation or puncture before each use.[2]

  • Body Protection: A full-length laboratory coat, buttoned completely, is required.

  • Footwear: Closed-toe shoes must be worn.

  • Rationale: The combination of a lab coat and gloves prevents the powder from settling on and irritating the skin. Contaminated clothing must be removed immediately, and the affected skin washed thoroughly.[2]

Respiratory Protection The potential for respiratory irritation (H335) is primarily managed by engineering controls.

  • Standard Operations: When working within a certified chemical fume hood, a respirator is typically not required.[2]

  • Emergency or Large-Scale Use: In situations where ventilation is inadequate or during the cleanup of a large spill, a NIOSH-approved air-purifying respirator with a particulate filter (e.g., an N95 or P100) should be used to prevent inhalation of dust.

Table 1: PPE Summary for Handling this compound

Hazard (GHS Code)Potential ConsequenceRequired PPE & Engineering ControlsRationale
Serious Eye Irritation (H319) Pain, redness, potential damage to eye tissue.Chemical Splash GogglesCreates a seal around the eyes to prevent contact with airborne powder.
Skin Irritation (H315) Redness, inflammation, itching, or rash.Nitrile Gloves & Laboratory CoatProvides a direct barrier to prevent skin contact with the powder.
Respiratory Irritation (H335) Coughing, sneezing, irritation of the nasal passages and throat.Chemical Fume HoodContains dust at the source, preventing it from becoming airborne and being inhaled.
Harmful if Swallowed (H302) Gastrointestinal irritation and potential systemic effects.No eating/drinking in lab; Hand washingPrevents accidental ingestion via contaminated hands or items.
Section 4: Procedural Blueprint: A Safe Handling Workflow

A systematic, step-by-step approach minimizes risk at every stage of the process.

Experimental Workflow Diagram

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling Phase prep_area Designate & Clear Work Area in Fume Hood gather_ppe Gather & Inspect All Required PPE don_ppe Don PPE: Lab Coat -> Goggles -> Gloves weigh Weigh Compound (Use anti-static weigh boat) don_ppe->weigh Proceed to Handling dissolve Prepare Solution (Add solid to solvent slowly) weigh->dissolve handle Perform Experiment dissolve->handle decontaminate Decontaminate Glassware & Work Surfaces handle->decontaminate Experiment Complete dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE: Gloves -> Goggles -> Lab Coat dispose_waste->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Safe handling workflow for this compound.

Step-by-Step Protocol:

  • Preparation:

    • Designate a specific area within the chemical fume hood for the procedure.

    • Gather and inspect all necessary PPE: goggles, lab coat, and nitrile gloves.

    • Don PPE in the correct order: first the lab coat, then goggles, and finally gloves (pulling cuffs over the sleeves of the lab coat).

  • Handling:

    • When weighing the powder, use an anti-static weigh boat or weighing paper to minimize dispersal.

    • If preparing a solution, add the solid this compound to the solvent slowly to avoid splashing.

    • Keep the container of the chemical closed when not in use.

  • Decontamination and Disposal:

    • Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes in the solid hazardous waste container.

    • All disposable materials contaminated with the compound (gloves, weigh boats, wipes) must be placed in a clearly labeled, sealed hazardous waste container designated for solid chemical waste.[2]

    • Do not mix this waste with other waste streams.

  • Doffing PPE:

    • Remove PPE in an order that minimizes cross-contamination: remove gloves first, followed by goggles, and then the lab coat.

    • Immediately wash hands with soap and water for at least 20 seconds.

Section 5: Emergency Response

In the event of an exposure, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area immediately and thoroughly with soap and plenty of water. Seek medical attention if irritation persists.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a poison center or doctor immediately for medical advice.[2]

  • Spill: Evacuate the immediate area. For a small spill within a fume hood, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal. Decontaminate the area. For large spills, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) department.

By adhering to this comprehensive safety protocol, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.